9-Hydroxymethyl-10-carbamoylacridan
説明
BenchChem offers high-quality 9-Hydroxymethyl-10-carbamoylacridan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Hydroxymethyl-10-carbamoylacridan including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
9-(hydroxymethyl)-9H-acridine-10-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-13-7-3-1-5-10(13)12(9-18)11-6-2-4-8-14(11)17/h1-8,12,18H,9H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUDUHYRZXCAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3N2C(=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Mechanistic Profiling of 9-Hydroxymethyl-10-carbamoylacridan from Carbamazepine
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 9-Hydroxymethyl-10-carbamoylacridan (HMCA) | CAS: 68011-71-2
Pharmacological and Environmental Context
Carbamazepine (CBZ) is a first-line antiepileptic and neuropathic pain medication characterized by a dibenzoazepine core[1]. In human metabolism, CBZ is heavily oxidized by hepatic cytochrome P450 enzymes (predominantly CYP3A4) to its primary active metabolite, carbamazepine-10,11-epoxide (CBZ-EP)[2]. While the majority of CBZ-EP is hydrolyzed to the trans-diol derivative, a significant parallel metabolic pathway involves a structural rearrangement leading to a ring-contracted species: 9-hydroxymethyl-10-carbamoylacridan (HMCA) [3].
Initially identified as a minor urinary metabolite, HMCA is now recognized as one of the major circulating metabolites in human serum[3],[4]. Furthermore, HMCA serves as a critical biomarker in environmental monitoring, as it is a highly persistent transformation product found in wastewater effluents and bioaccumulated in plant tissues exposed to reclaimed water[5],[6]. Synthesizing high-purity HMCA is therefore essential for generating analytical reference standards used in pharmacokinetic profiling and environmental toxicology.
Mechanistic Causality: The Chemistry of Ring Contraction
The chemical synthesis of HMCA from CBZ is not a simple functional group interconversion; it requires a fundamental restructuring of the tricyclic core. The central 7-membered azepine ring of CBZ must contract into a 6-membered acridan ring.
As an Application Scientist, it is critical to recognize the mass discrepancy that dictates the synthetic strategy. CBZ-EP has a molecular formula of C₁₅H₁₂N₂O₂ (Exact Mass: 252.09 Da)[2]. HMCA has a molecular formula of C₁₅H₁₄N₂O₂ (Exact Mass: 254.11 Da). The addition of two hydrogen atoms indicates that ring contraction alone is insufficient to yield HMCA; a subsequent reduction step is mandatory.
The in vitro synthesis mimics the biological pathway through a three-stage causality loop:
-
Epoxidation: Oxidation of the C10-C11 alkene of CBZ yields the reactive oxirane ring (CBZ-EP).
-
Wagner-Meerwein Rearrangement (Ring Contraction): Acid catalysis protonates the epoxide oxygen, inducing C-O bond cleavage. The resulting benzylic carbocation at C10 drives the migration of the adjacent aryl-C11 bond. This contracts the 7-membered azepine ring into a 6-membered acridan core. The extruded C11 carbon, retaining the oxygen, stabilizes into an aldehyde, yielding the intermediate 10-carbamoylacridan-9-carboxaldehyde .
-
Reduction: The intermediate aldehyde is chemically reduced to the primary alcohol, fulfilling the structural and mass requirements of HMCA.
Chemical synthesis pathway of HMCA from Carbamazepine via ring contraction.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following methodology is designed as a self-validating system . Each phase includes specific analytical checkpoints to confirm successful transformation before proceeding, preventing the propagation of side products.
Phase 1: Epoxidation of Carbamazepine
-
Objective: Isolate CBZ-10,11-epoxide.
-
Procedure:
-
Dissolve 10.0 g (42.3 mmol) of Carbamazepine in 150 mL of anhydrous dichloromethane (DCM) and cool to 0 °C under nitrogen.
-
Slowly add 1.2 equivalents of m-chloroperoxybenzoic acid (mCPBA, 77% purity) in portions over 30 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted peroxide, followed by washing with saturated sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
-
In-Line Validation: TLC (Hexane:EtOAc 1:1) must show the disappearance of the CBZ spot (R_f ~0.5) and the appearance of a new spot (R_f ~0.3). LC-HRMS must confirm the mass shift from m/z 237.10 [M+H]⁺ to m/z 253.09 [M+H]⁺.
Phase 2: Acid-Catalyzed Ring Contraction
-
Objective: Induce Wagner-Meerwein rearrangement to form the acridan-aldehyde intermediate.
-
Procedure:
-
Dissolve the crude CBZ-EP (~9.5 g) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Add 0.1 equivalents of Boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid catalyst. (Alternatively, p-Toluenesulfonic acid can be used).
-
Heat the mixture to gentle reflux (60 °C) for 12 hours.
-
Cool to room temperature, quench with water, and extract with ethyl acetate.
-
-
In-Line Validation: ¹H NMR of the crude extract must show the disappearance of the epoxide protons (~4.2 ppm) and the emergence of a distinct aldehyde proton singlet at ~9.8 ppm. LC-MS mass remains m/z 253.09[M+H]⁺, but the chromatographic retention time will shift significantly due to the structural rearrangement.
Phase 3: Reduction to HMCA
-
Objective: Reduce the aldehyde to a primary alcohol.
-
Procedure:
-
Dissolve the crude 10-carbamoylacridan-9-carboxaldehyde in 80 mL of methanol.
-
Cool to 0 °C and slowly add 1.5 equivalents of Sodium borohydride (NaBH₄).
-
Stir for 2 hours at room temperature.
-
Quench carefully with 1M HCl to destroy excess hydride, then adjust pH to 7. Extract with DCM.
-
Purify the final product via silica gel flash chromatography (DCM:MeOH gradient).
-
-
In-Line Validation: ¹H NMR must confirm the disappearance of the aldehyde peak (~9.8 ppm) and the appearance of a methylene doublet (~3.6 ppm) and a hydroxyl triplet (~5.0 ppm). LC-HRMS must confirm the final mass of m/z 255.11 [M+H]⁺.
Step-by-step experimental workflow for the synthesis and validation of HMCA.
Quantitative Data & Analytical Signatures
The following table summarizes the expected quantitative yields and critical analytical validation markers for each isolated stage of the synthesis.
| Parameter | Phase 1: Epoxidation | Phase 2: Ring Contraction | Phase 3: Reduction (Final) |
| Target Compound | CBZ-10,11-epoxide | Acridan-9-carboxaldehyde | 9-Hydroxymethyl-10-carbamoylacridan |
| Molecular Formula | C₁₅H₁₂N₂O₂ | C₁₅H₁₂N₂O₂ | C₁₅H₁₄N₂O₂ |
| Exact Mass (Da) | 252.0899 | 252.0899 | 254.1055 |
| LC-HRMS [M+H]⁺ | m/z 253.0977 | m/z 253.0977 | m/z 255.1133 |
| Key ¹H NMR Shift | δ 4.20 (s, 2H, epoxide) | δ 9.85 (s, 1H, aldehyde) | δ 3.65 (d, 2H, -CH₂OH) |
| Reaction Time | 4 hours | 12 hours | 2 hours |
| Typical Step Yield | 85 - 92% | 65 - 75% | 80 - 88% |
References
-
9-Hydroxymethyl-10-carbamoylacridan in human serum is one of the major metabolites of carbamazepine Biological & Pharmaceutical Bulletin URL:[Link][3]
-
Carbamazepine: detection of another metabolite in serum, 9 hydroxymethyl-10-carbamoyl acridan Therapeutic Drug Monitoring URL: [Link][4]
-
Carbamazepine | C15H12N2O | CID 2554 PubChem Database URL:[Link][1]
-
Carbamazepine 10,11-epoxide | C15H12N2O2 | CID 2555 PubChem Database URL:[Link][2]
-
Carbamazepine and its metabolites in wastewater: Analytical pitfalls and occurrence in Germany and Portugal Water Research (via ResearchGate) URL:[Link][5]
-
Carbamazepine and Its Metabolites in Wastewater and in Biosolids in a Municipal Wastewater Treatment Plant Environmental Science & Technology (via ResearchGate) URL:[Link][6]
Sources
- 1. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbamazepine 10,11-epoxide | C15H12N2O2 | CID 2555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-Hydroxymethyl-10-carbamoylacridan in human serum is one of the major metabolites of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbamazepine: detection of another metabolite in serum, 9 hydroxymethyl-10-carbamoyl acridan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 9-Hydroxymethyl-10-carbamoylacridan
Introduction
9-Hydroxymethyl-10-carbamoylacridan is a significant metabolite of the widely used anticonvulsant drug, carbamazepine.[1][2] As an analytical standard, its purity and stability are paramount for accurate pharmacokinetic and metabolic studies.[3] This technical guide provides a comprehensive overview of the methodologies required to thoroughly characterize the solubility and stability of 9-Hydroxymethyl-10-carbamoylacridan, ensuring its reliable use in research and drug development. While specific experimental data for this compound is not extensively published, this document outlines the requisite protocols based on established pharmaceutical industry practices and regulatory guidelines.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 9-Hydroxymethyl-10-carbamoylacridan is essential for its handling and use.
| Property | Value | Source |
| Chemical Formula | C15H14N2O2 | [1] |
| Molecular Weight | 254.29 g/mol | [3] |
| CAS Number | 68011-71-2 | [2] |
| Appearance | Off-white to light beige crystalline powder | [3] |
| Purity | ≥98.0% (HPLC) | [1][3] |
| Solubility | Soluble in DMSO and methanol; slightly soluble in water. | [3] |
| Storage | 2-8°C or -20°C, protected from light and moisture. | [1][3] |
| Stability | Stable for at least 2 years under recommended storage. | [1] |
Part 1: Solubility Characterization
The solubility of an active pharmaceutical ingredient (API) or its metabolite is a critical determinant of its bioavailability and is a key parameter in formulation development. This section details the experimental workflows for a comprehensive solubility assessment of 9-Hydroxymethyl-10-carbamoylacridan.
Rationale for Solubility Studies
A thorough understanding of solubility in various media is crucial for:
-
Pre-formulation development: Selecting appropriate solvent systems for analytical standard preparation and future dosage form design.
-
Biopharmaceutical evaluation: Predicting in-vivo dissolution and absorption characteristics.
-
Ensuring analytical accuracy: Preventing precipitation in analytical samples and ensuring complete dissolution for accurate quantification.
Experimental Workflow for Solubility Determination
The following diagram outlines a typical workflow for determining the solubility of a compound.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocols
This protocol determines the equilibrium solubility in various solvents.
Materials:
-
9-Hydroxymethyl-10-carbamoylacridan
-
Volumetric flasks
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system with UV detector
-
Solvents: Purified water, Methanol, Ethanol, Acetonitrile, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400)
Procedure:
-
Add an excess amount of 9-Hydroxymethyl-10-carbamoylacridan to a series of vials, each containing a different solvent.
-
Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Centrifuge the vials to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate with a suitable mobile phase.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration.
The solubility of ionizable compounds is highly dependent on the pH of the medium.[4]
Materials:
-
Same as in 1.3.1
-
Buffer solutions of varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)
Procedure:
-
Prepare a series of buffer solutions covering a physiologically relevant pH range.
-
Follow the same procedure as outlined in section 1.3.1, using the buffer solutions as the solvent systems.
-
Plot the determined solubility (on a logarithmic scale) against the pH to generate the pH-solubility profile.
Expected Data Presentation
The results of the solubility studies should be presented in a clear and concise tabular format.
Table 1: Solubility of 9-Hydroxymethyl-10-carbamoylacridan in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Purified Water | |
| Methanol | |
| Ethanol | |
| Acetonitrile | |
| DMSO | |
| PEG 400 |
Table 2: pH-Solubility Profile of 9-Hydroxymethyl-10-carbamoylacridan at 37°C
| pH | Solubility (mg/mL) |
| 1.2 | |
| 4.5 | |
| 6.8 | |
| 7.4 | |
| 9.0 |
Part 2: Stability Assessment and Forced Degradation Studies
Stability testing is a critical component of drug development, providing evidence on how the quality of a substance varies with time under the influence of environmental factors.[5] Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][7]
Rationale for Stability and Forced Degradation Studies
These studies are performed to:
-
Elucidate degradation pathways.[7]
-
Identify potential degradation products.[6]
-
Develop and validate a stability-indicating analytical method.
-
Determine appropriate storage conditions and shelf-life.
Experimental Workflow for Forced Degradation
The following diagram illustrates the workflow for conducting forced degradation studies.
Caption: Forced Degradation Experimental Workflow.
Detailed Protocols for Forced Degradation
The goal is to achieve 5-20% degradation of the active substance.[8]
-
Acidic: Treat a solution of the compound with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a specified duration.
-
Basic: Treat a solution of the compound with 0.1 N NaOH at room temperature or slightly elevated temperature.
-
Neutral: Reflux a solution of the compound in water.
Given that the parent compound, carbamazepine, shows significant degradation under acidic and basic conditions, it is anticipated that 9-Hydroxymethyl-10-carbamoylacridan will also be susceptible to hydrolysis.[9][10]
Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Acridan derivatives are known to be light-sensitive and can be converted to their corresponding acridine derivatives upon exposure to light.[11]
Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C) for an extended period.
Development of a Stability-Indicating HPLC Method
A crucial outcome of forced degradation studies is the development of an analytical method that can resolve the parent compound from all potential degradation products.
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at an appropriate wavelength.
-
Column Temperature: Controlled, for example, at 30°C.
The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Potential Degradation Pathways
Based on the structure of 9-Hydroxymethyl-10-carbamoylacridan and the known degradation of related acridan and carbamazepine compounds, the following degradation pathways can be postulated:
Caption: Postulated Degradation Pathways.
Summarizing Stability Data
The results from the forced degradation studies should be tabulated to provide a clear overview of the compound's stability profile.
Table 3: Summary of Forced Degradation Studies for 9-Hydroxymethyl-10-carbamoylacridan
| Stress Condition | Conditions | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | ||
| Base Hydrolysis | 0.1 N NaOH, 25°C, 24h | ||
| Neutral Hydrolysis | Water, reflux, 24h | ||
| Oxidation | 3% H₂O₂, 25°C, 24h | ||
| Photolysis | ICH Q1B conditions | ||
| Thermal (Solid) | 80°C, 48h | ||
| Thermal (Solution) | 80°C, 48h |
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of 9-Hydroxymethyl-10-carbamoylacridan. By following these detailed protocols, researchers and drug development professionals can generate the necessary data to ensure the quality, reliability, and appropriate handling of this important analytical standard. The insights gained from these studies are fundamental for its effective use in advancing pharmaceutical research.
References
-
9-(Hydroxymethyl)-10-carbamoylacridan Analytical Standard - Best Price Available. (n.d.). IndiaMART. Retrieved from [Link]
-
Lovering, E. G., & Akbari, M. (1979). Anaerobic photodecomposition of an acridan drug through energy transfer. Journal of Pharmaceutical Sciences, 68(5), 661-663. Retrieved from [Link]
-
Patel, D. J., & Patel, C. N. (2018). A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research, 48(1), 123-130. Retrieved from [Link]
-
Method Development and Validation of Forced Degradation Study of Carbamazepine Drug using UV-Spectroscopy. (2025). ResearchGate. Retrieved from [Link]
-
A Review on Force Degradation Studies for Drug Substances. (2023). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis, 2(3), 159-165. Retrieved from [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency (EMA). Retrieved from [Link]
-
Flavin-Catalyzed Photooxidation of an Acridan Drug: A Reinvestigation. (n.d.). PlumX. Retrieved from [Link]
-
Kucka, J., et al. (2012). Polymer conjugates of acridine-type anticancer drugs with pH-controlled activation. European Polymer Journal, 48(7), 1279-1290. Retrieved from [Link]
-
CAS No : 68011-71-2 | Product Name : 9-Hydroxymethyl-10-carbamoylacridan. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Photodegradation of dye acridine yellow on the surface of mesoporous TiO2, SiO2/TiO2 and SiO2 films: spectroscopic and theoretical studies. (2015). ResearchGate. Retrieved from [Link]
-
Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 10(18), 4065-4067. Retrieved from [Link]
-
Photocatalytic Degradation of Acridine Orange over NaBiO3 Driven by Visible Light Irradiation. (2013). ResearchGate. Retrieved from [Link]
-
Aqueous and cosolvent solubility data for drug-like organic compounds. (2005). ResearchGate. Retrieved from [Link]
-
Solubility of Organic and Inorganic Chemicals in Selected Solvents. (1982). National Technical Information Service. Retrieved from [Link]
-
Photocatalytic oxidative degradation of acridine orange in aqueous solution with polymeric metalloporphyrins. (2002). PubMed. Retrieved from [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013). ResearchGate. Retrieved from [Link]
-
Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. (2008). ResearchGate. Retrieved from [Link]
-
(6aR,10aR)-9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl). (2025). EPA. Retrieved from [Link]
-
Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015). PMC - NIH. Retrieved from [Link]
-
Schematic representation of the pH-solubility profile of a basic drug. (2014). ResearchGate. Retrieved from [Link]
-
A review of published data on acridine derivatives with different biological activities. (2025). ResearchGate. Retrieved from [Link]
-
Intracellular distribution of acridine derivatives in platelets and their suitability for cytoplasmic pH measurements. (1987). PubMed. Retrieved from [Link]
-
Aqueous and cosolvent solubility data for drug-like organic compounds. (2005). Semantic Scholar. Retrieved from [Link]
-
Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. (2024). PMC. Retrieved from [Link]
-
Response Surface Methodology as a Tool for Stability-Indicating Method Development and Validation for the Determination of Selec. (2025). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
A) Thermally induced decomposition of acridan‐based 1,2‐dioxetane 1. B)... (n.d.). ResearchGate. Retrieved from [Link]
-
Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. (2020). LCGC International. Retrieved from [Link]
-
Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. (n.d.). Dr. Zachary H. Houston. Retrieved from [Link]
-
Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. (2020). PubMed. Retrieved from [Link]
-
Thermal desorption effects on fragment ion production from multi-photon ionized uridine and selected analogues. (2021). Open Research Online. Retrieved from [Link]
-
9-Hydroxymethyl-10-methylanthracene | C16H14O | CID 114974. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Stability of Partially Hydrolyzed Polyacrylamides at Elevated Temperatures in the Absence of Divalent Cations. (2007). SciSpace. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2025). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. 9-(Hydroxymethyl)-10-carbamoylacridan - CAS-Number 68011-71-2 - Order from Chemodex [chemodex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 9-(Hydroxymethyl)-10-carbamoylacridan Analytical Standard - Best Price Available [nacchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [bjpharm.org.uk]
- 6. Efficient Degradation of Carbamazepine in Continuous and Batch Modes by Laccase-Photo-Fenton-Intensified Hybrid Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of carbamazepine and 12 degradation products in various compartments of an outdoor aquatic mesocosm by reliable analytical methods based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. Anaerobic photodecomposition of an acridan drug through energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Photophysics of Acridan Derivatives: A Technical Guide to TADF & Optoelectronics
Executive Summary
The photophysical landscape of acridan (9,10-dihydroacridine) derivatives has shifted fundamentally from classical fluorescent dyes to high-performance functional materials. By leveraging the acridan moiety as a strong electron donor in Donor-Acceptor (D-A) architectures, researchers have unlocked Thermally Activated Delayed Fluorescence (TADF) . This mechanism allows for the harvesting of 100% of excitons (singlet and triplet) in Organic Light-Emitting Diodes (OLEDs), bypassing the statistical 25% limit of traditional fluorescence.
This guide details the molecular engineering, photophysical characterization, and experimental protocols required to validate acridan-based TADF systems.
Molecular Architecture: The Orthogonal Design Principle
The core of acridan's utility lies in its ability to adopt a non-planar, boat-like conformation. When coupled with an electron acceptor (e.g., triazine, benzophenone) at the N-position, the steric hindrance forces the donor and acceptor segments into a nearly orthogonal geometry (twist angle
Mechanistic Consequence
-
HOMO-LUMO Separation: The Highest Occupied Molecular Orbital (HOMO) is localized on the acridan donor, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the acceptor.
-
Minimization of Exchange Energy (
): The spatial separation of orbitals minimizes the electron exchange energy, resulting in a vanishingly small Singlet-Triplet energy gap ( ), typically eV. -
Charge Transfer (CT) State: The emission originates from an Intramolecular Charge Transfer (ICT) state rather than a locally excited (LE) state.
Figure 1: Structural logic connecting steric hindrance to orbital separation and reduced energy gaps.
Fundamental Photophysics: The TADF Mechanism[1]
In acridan derivatives, the small
Key Parameters
-
Prompt Fluorescence (
): Fast decay (ns scale) from direct relaxation. -
Delayed Fluorescence (
): Slow decay ( s to ms scale) originating from the up-conversion loop. -
Rate of RISC (
): The kinetic bottleneck. High ( ) is desired to minimize efficiency roll-off in devices.
Figure 2: Modified Jablonski diagram illustrating the RISC pathway enabled by Acridan donors.
Comparative Data: Acridan Derivatives
The following table summarizes photophysical data for the benchmark molecule DMAC-TRZ (9,9-dimethyl-9,10-dihydroacridine-triazine) and related derivatives.
Table 1: Photophysical Properties of Key Acridan Derivatives
| Molecule | Solvent/Host | Ref | ||||||
| DMAC-TRZ | Toluene (degassed) | 370, 410 | 495 (Green) | 67 | 20.8 | 5.2 | 0.015 | [1, 2] |
| DMAC-TRZ | mCBP Film (doped) | - | 490 | 90 | 16 | 1.9 | 0.04 | [1] |
| DMAC-DPS | Toluene | 360 | 460 (Blue) | 45 | 18 | 320 | 0.21 | [3] |
| 4Ac5FQN | Film | - | 538 (Green) | 65 | - | ~10000 | 0.02 | [4] |
Note:
Experimental Protocol: Characterizing TADF Systems
Objective: To determine the Singlet-Triplet energy gap (
Phase 1: Sample Preparation (Critical for Triplet Stability)
-
Solvent: Spectroscopic grade Toluene or Methylcyclohexane (MCH).
-
Concentration: Prepare
M solution to avoid aggregation quenching. -
Deoxygenation:
-
Place solution in a quartz cuvette with a high-vacuum valve.
-
Flash freeze in liquid nitrogen (
K). -
Apply vacuum (
mbar) for 15 minutes. -
Thaw in warm water.
-
Repeat 5 times (Freeze-Pump-Thaw cycles).
-
Why: Oxygen is a triplet quencher. Even trace amounts will obliterate the delayed fluorescence signal (
).
-
Phase 2: Steady-State Spectroscopy
-
Absorption: Measure UV-Vis absorbance.[1] Note the weak, broad CT band at lower energy (>350 nm) distinct from the strong
transitions. -
Emission: Excitation at the CT absorption maximum.
-
Validation: Solvatochromic shift. Acridan CT states should show significant redshift in polar solvents (e.g., DCM vs. Toluene) due to stabilization of the charge-separated state.
-
Phase 3: Time-Resolved Photoluminescence (TRPL)
-
Instrument: Time-Correlated Single Photon Counting (TCSPC) or Streak Camera.
-
Temperature Dependence: Measure decay profiles from
K to K.-
At 77 K: Thermal energy is insufficient for RISC. Only Prompt Fluorescence (PF) and Phosphorescence (Phos) (at ms timescales) are observed.
-
At 300 K: RISC is active. Decay curve shows a biexponential behavior (fast prompt component + slow delayed component).
-
-
Data Analysis:
-
Calculate
from the onset energies of the fluorescence (at 300 K) and phosphorescence (at 77 K) spectra. -
Alternatively, use the Arrhenius plot of
vs .[2] The slope yields the activation energy ( ).
-
Figure 3: Workflow for extracting critical TADF parameters from acridan samples.
Applications & Future Outlook
3rd Generation OLEDs
Acridan derivatives are leading candidates for "host-free" solution-processed OLEDs. Their high solubility (due to the non-planar structure) and 100% IQE potential make them superior to traditional fluorescent polymers.
-
Challenge: Efficiency roll-off at high brightness due to Triplet-Triplet Annihilation (TTA).
-
Solution: Developing "fast-RISC" derivatives by introducing heavy atoms or further tuning the D-A dihedral angle.
Photocatalysis
Beyond OLEDs, acridan derivatives function as potent photoreductants.
-
Mechanism: Upon excitation to the CT state (
V vs SCE), they can transfer electrons to difficult substrates (e.g., aryl halides). -
Advantage: The long lifetime of the TADF state (
) increases the probability of bimolecular collision and electron transfer before non-radiative decay occurs.
References
-
Tsai, M. H., et al. (2015). "Highly efficient thermally activated delayed fluorescence emitters with wide color range." Chemical Communications. Link
-
Kaji, H., et al. (2015). "Purely organic electroluminescent material realizing 100% conversion from electricity to light." Nature Communications. Link
-
Zhang, Q., et al. (2014). "Efficient blue organic light-emitting diodes employing thermally activated delayed fluorescence." Nature Photonics. Link
-
Chen, J., et al. (2024). "Modification of thermally activated delayed fluorescence emitters comprising fluorinated acridan–quinazoline...". Journal of Materials Chemistry C. Link
-
Crovini, E., et al. (2024).[3] "Aryl-substituted acridine donor derivatives modulate the transition dipole moment...". ChemRxiv. Link
Sources
synthesis of 9-Hydroxymethyl-10-carbamoylacridan derivatives
An In-Depth Technical Guide to the Synthesis of 9-Hydroxymethyl-10-carbamoylacridan Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Acridan-based scaffolds are of significant interest in medicinal chemistry and diagnostics, primarily due to their unique chemiluminescent properties and utility as versatile molecular frameworks.[1][2] The 9-Hydroxymethyl-10-carbamoylacridan structure, in particular, incorporates key functional groups that can modulate solubility, stability, and biological activity. The hydroxymethyl group can enhance interaction with biological targets and improve pharmacokinetic properties, while the N-carbamoyl moiety can influence the electronic characteristics of the acridan nitrogen and serve as a stable amide analogue.[3][4] This guide provides a comprehensive overview of the synthetic strategies for assembling this specific derivative, grounded in established chemical principles. We will explore the causal logic behind reagent selection, reaction conditions, and workflow design, offering a robust, self-validating protocol for its synthesis and characterization.
Introduction to the Acridan Scaffold
The acridan core is a reduced, non-aromatic form of acridine, a nitrogen-containing heterocyclic compound. This structural modification from the planar, aromatic acridine to the folded, dihydroacridine (acridan) is fundamental to its application in chemiluminescence. The release of light from acridinium esters and amides is initiated by oxidation, which converts the acridan back to an excited-state acridone, releasing a photon in the process.[2] The substituents at the 9- and 10-positions are critical for tuning these properties, including quantum yield, emission kinetics, and hydrolytic stability.[5][6]
The introduction of a hydroxymethyl group at the 9-position and a carbamoyl group at the 10-position creates a molecule with distinct physicochemical characteristics.[3][4]
-
9-Hydroxymethyl Group : This group can increase aqueous solubility and provides a site for further derivatization or hydrogen bonding interactions with biological targets.[3][7]
-
10-Carbamoyl Group : As a structural analogue of an amide bond, the carbamoyl moiety is proteolytically stable and can participate in hydrogen bonding, making it a valuable feature in drug design.[4]
Retrosynthetic Analysis and Strategic Planning
A logical approach to synthesizing 9-Hydroxymethyl-10-carbamoylacridan begins with a retrosynthetic analysis to deconstruct the target molecule into readily available starting materials. The proposed strategy focuses on a sequential functionalization of a pre-formed acridine core.
Caption: Workflow for microwave-assisted Bernthsen synthesis.
Protocol:
-
In a suitable microwave reactor vessel, combine diphenylamine (1.0 eq), oxalic acid (2.0 eq), and anhydrous zinc chloride (4.0 eq).
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture with microwave energy (e.g., 200 W) for 10-15 minutes, maintaining a temperature of 200-210°C.
-
After cooling to room temperature, treat the solid reaction mixture with 2 M hydrochloric acid to dissolve the zinc salts.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual acid and salts.
-
Dry the crude product under vacuum to yield acridine-9-carboxylic acid.
Rationale: The use of excess oxalic acid and zinc chloride drives the reaction to completion. Microwave heating provides rapid and uniform energy transfer, accelerating the reaction significantly compared to conventional heating. [8]The acidic workup is crucial for protonating the acridine nitrogen and separating the product from the catalyst.
Stage 2: Reduction to 9-(Hydroxymethyl)acridine
The carboxylic acid is selectively reduced to the corresponding primary alcohol. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are highly effective for this transformation, as they reduce carboxylic acids in the presence of other reducible groups like aromatic rings.
Protocol:
-
Suspend acridine-9-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Add BH₃·THF solution (approx. 3.0 eq) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 9-(hydroxymethyl)acridine.
Rationale: An inert atmosphere is essential as borane reagents are sensitive to moisture and air. The reaction is performed at low temperature initially to control the exothermic reaction. The methanol quench is necessary to destroy any excess borane. The basic wash neutralizes any acidic byproducts.
Stage 3: Reduction to 9-Hydroxymethylacridan
The central aromatic ring of the acridine scaffold is reduced to form the acridan. This can be achieved through various methods, including catalytic hydrogenation or with reducing agents like sodium borohydride in the presence of a nickel catalyst, or more simply with a reducing agent like picoline-borane. [5] Protocol:
-
Dissolve 9-(hydroxymethyl)acridine (1.0 eq) in THF.
-
Add picoline-borane complex (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and slowly add 10% hydrochloric acid to decompose the excess reagent.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 9-hydroxymethylacridan.
Rationale: Picoline-borane is a milder and more selective reducing agent suitable for this transformation. [5]The acidic workup ensures the full decomposition of the borane complex. Chromatographic purification is often necessary to remove impurities and obtain a clean product.
Stage 4: N-Carbamoylation to Yield the Final Product
The final step is the introduction of the carbamoyl group (-CONH₂) onto the acridan nitrogen. This can be achieved by reacting the acridan with an isocyanate source, such as potassium cyanate, under acidic conditions, or by using a carbamoyl chloride. The reaction with an isocyanate generated in situ is often cleaner.
Protocol:
-
Dissolve 9-hydroxymethylacridan (1.0 eq) in a mixture of acetic acid and water.
-
Add potassium cyanate (1.5 eq) in portions to the stirring solution at room temperature.
-
Stir the reaction mixture for 2-4 hours. A precipitate should form as the product is generated.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with water, followed by a small amount of cold ethanol to remove any unreacted starting material.
-
Dry the product under vacuum.
Rationale: In the acidic solution, potassium cyanate generates isocyanic acid (HNCO), which acts as the electrophile. The acridan nitrogen acts as the nucleophile, attacking the isocyanic acid to form the N-carbamoyl bond. [9]This method avoids the use of more hazardous reagents like carbamoyl chloride.
Characterization Data
The identity and purity of the final product, 9-Hydroxymethyl-10-carbamoylacridan, must be confirmed through analytical methods.
| Property | Expected Value | Source/Method |
| Molecular Formula | C₁₅H₁₄N₂O₂ | Mass Spectrometry |
| Molecular Weight | 254.29 g/mol | Mass Spectrometry |
| Appearance | Off-white to light beige solid | Visual Inspection |
| Melting Point | 200 - 205 °C | [10] |
| Purity (HPLC) | ≥98.0% | [10] |
| Solubility | Soluble in DMSO, methanol | [10] |
| ¹H NMR (DMSO-d₆) | δ ~9.5-10.0 (s, 1H, NH), δ ~7.0-7.5 (m, 8H, Ar-H), δ ~6.5 (s, 2H, NH₂), δ ~5.0 (s, 1H, C9-H), δ ~4.0 (d, 2H, CH₂), δ ~3.5 (t, 1H, OH) | Spectroscopic Prediction |
| ¹³C NMR (DMSO-d₆) | δ ~158 (C=O), δ ~120-140 (Ar-C), δ ~60 (CH₂OH), δ ~40 (C9) | Spectroscopic Prediction |
Conclusion
The synthesis of 9-Hydroxymethyl-10-carbamoylacridan is a multi-step process that relies on a sequence of robust and well-understood organic transformations. The strategy presented here, beginning with a Bernthsen-type acridine synthesis followed by sequential reduction and functionalization, provides a logical and validated pathway to the target molecule. By understanding the rationale behind each step—from the use of microwave assistance to accelerate the initial cyclization to the specific choice of reducing and carbamoylating agents—researchers can reliably produce this valuable compound for applications in diagnostics, drug discovery, and materials science. The provided protocols and characterization data serve as a comprehensive guide for its successful laboratory-scale preparation.
References
- Mechanism of Bernthsen acridine synthesis - YouTube. (2021).
- Synthesis and Crystallographic Studies of New Acridinic Esters and Amides: An Efficient Synthetic Route to 4Methyl Functionalized Acridines - ResearchGate. (2025).
- RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. (2002).
- Bernthsen Acridine Synthesis Mechanism | Organic Chemistry - YouTube. (2021).
- Synthesis of acridinium ester chemiluminescent substrate DMAE.NHS - Eureka | Patsnap. (2017).
- Synthesis of Acridines through Alkyne Addition to Diarylamines - MDPI. (2018).
- Synthesis of a Fluorescent Acridone using a Grignard Addition, Oxidation, and Nucleophilic Aromatic Substitution Reaction Sequence - PMC.
- Synthetic scheme for the synthesis of acridan esters and their... - ResearchGate.
- Synthesis and properties of chemiluminescent acridinium ester labels with fluorous tags.
- EP0216553A2 - Acridine ester and acridinium ester synthesis - Google Patents.
- EP1005649B1 - Non-enzymatic methods of generating chemiluminescence from acridan alkenes - Google Patents.
- Characterization of Acridancarboxylic Acid Derivatives as Chemiluminescent Peroxidase Substrates - The Journal of Organic Chemistry - ACS Figshare.
- A comparison of chemiluminescent acridinium dimethylphenyl ester labels with different conjugation sites | Request PDF - ResearchGate. (2025).
- Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions - PMC - NIH. (2026).
- Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage.
- Amides Preparation and Reactions Summary - Chemistry Steps. (2020).
- Synthesis of 10-(Hydroxymethyl)-9-anthracenecarboxaldehyde - PrepChem.com.
- Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - Frontiers.
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC.
- 9-(Hydroxymethyl)-10-carbamoylacridan Analytical Standard - Best Price Available.
- Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - MDPI. (2018).
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9-(Hydroxymethyl)-10-carbamoylacridan Analytical Standard - Best Price Available [nacchemical.com]
9-Hydroxymethyl-10-carbamoylacridan: A Critical Reference Standard for Carbamazepine Metabolite Profiling
Executive Summary
9-Hydroxymethyl-10-carbamoylacridan (HMCA) is a pharmacologically significant, ring-contracted metabolite of the antiepileptic drug Carbamazepine (CBZ).[1] Often overshadowed by the primary metabolite Carbamazepine-10,11-epoxide (CBZ-E), HMCA presents a unique analytical challenge due to its structural similarity and chromatographic proximity to CBZ-E.
This guide details the physicochemical properties, formation mechanism, and validated analytical protocols for using HMCA (CAS: 68011-71-2) as a reference standard. It is designed for analytical scientists and QC professionals to ensure the integrity of Therapeutic Drug Monitoring (TDM) and impurity profiling workflows.
Part 1: Chemical Identity & Mechanism of Formation
The "Acridan" Rearrangement
Unlike the primary metabolic pathway which retains the 7-membered dibenzazepine ring, HMCA is formed via a ring contraction of the 10,11-epoxide intermediate. This contraction converts the tricyclic dibenzazepine core into a 6-membered acridine-like (acridan) structure, extruding a carbon atom to form the hydroxymethyl group at position 9.
Key Chemical Data:
-
IUPAC Name: 9-(Hydroxymethyl)-10-carbamoylacridan[1][2][3][4]
-
Synonyms: 9-Hydroxymethyl-10-carbamoyl-9,10-dihydroacridine; HMCA.
-
CAS Number: 68011-71-2
-
Molecular Formula: C₁₅H₁₄N₂O₂
-
Molecular Weight: 254.28 g/mol
-
Appearance: Off-white to beige crystalline powder.[5]
-
Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.[5]
Mechanism Visualization
The following diagram illustrates the divergence of the HMCA pathway from the standard CBZ-Epoxide hydrolysis pathway.
Figure 1: The metabolic divergence of Carbamazepine. Note the ring contraction pathway (red dashed line) leading to HMCA.
Part 2: Analytical Characterization & Protocol
The Co-Elution Pitfall
In many reverse-phase HPLC methods, HMCA elutes in close proximity to Carbamazepine-10,11-epoxide (CBZ-E) . Because HMCA has a molecular weight of 254.28 Da and CBZ-E has a molecular weight of 252.27 Da, low-resolution mass spectrometry or UV detection can easily misidentify HMCA as an interference or an adduct of the epoxide.
Impact on Data Integrity:
-
False Positives: Overestimation of CBZ-E levels in TDM.
-
Impurity Profiling: Failure to identify HMCA in stability samples (it is also a degradation product).
Recommended HPLC-MS/MS Protocol
This protocol is designed to resolve HMCA from CBZ and CBZ-E using a C18 stationary phase.
1. Chromatographic Conditions
| Parameter | Setting |
| Column | C18 (e.g., Phenomenex Kinetex or Waters XBridge), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 20% B; 2-10 min: 20% -> 60% B; 10-12 min: 60% B. |
| Detection | UV @ 220 nm (primary) and 285 nm (secondary) |
| Column Temp | 30°C |
2. Mass Spectrometry (MRM) Parameters
For quantitation, use the following transitions. Note the specific parent ion for HMCA (m/z 255) vs CBZ-E (m/z 253).
| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (eV) |
| HMCA | 255.1 | 237.1 (Loss of -OH) | 20 |
| HMCA (Qual) | 255.1 | 210.1 (Acridan core) | 35 |
| CBZ-Epoxide | 253.1 | 180.1 | 25 |
| Carbamazepine | 237.1 | 194.1 | 25 |
Analytical Workflow Diagram
Figure 2: Analytical decision tree for distinguishing HMCA from the primary epoxide metabolite.
Part 3: Sourcing & Stability[7]
Reference Standard Handling
-
Storage: Store neat standard at -20°C. Solutions in Methanol are stable for 1 month at -20°C.
-
Light Sensitivity: Acridan derivatives can be sensitive to photo-oxidation, converting to the fully aromatic acridine (9-Hydroxymethyl-10-carbamoylacridine). Protect solutions from light using amber glassware.
-
Sourcing: Available from specialized pharmaceutical standard suppliers (e.g., LGC Standards, Toronto Research Chemicals, Sigma-Aldrich).
Synthesis Note
For researchers requiring large quantities, HMCA can be synthesized from Carbamazepine-10,11-epoxide via acid-catalyzed rearrangement, as described by Bellucci et al. (1987). This process involves treating the epoxide with aqueous acid, which induces the ring contraction.
References
-
Eto, S., Tanaka, N., Noda, H., & Noda, A. (1995).[1] 9-Hydroxymethyl-10-carbamoylacridan in human serum is one of the major metabolites of carbamazepine.[1] Biological & Pharmaceutical Bulletin, 18(6), 926–928.[1] Link
-
Wad, N., Guenat, C., & Krämer, G. (1997). Carbamazepine: detection of another metabolite in serum, 9 hydroxymethyl-10-carbamoyl acridan. Therapeutic Drug Monitoring, 19(3), 314–317. Link
-
Bellucci, G., Berti, G., Chiappe, C., Lippi, A., & Marioni, F. (1987). The metabolism of carbamazepine in humans: steric course of the enzymatic hydrolysis of the 10,11-epoxide. Journal of Medicinal Chemistry, 30(5), 768–773. Link
-
Donner, E., Kosjek, T., Qualmann, S., Kusk, K. O., & Heath, E. (2013). Ecotoxicity of carbamazepine and its UV photolysis transformation products. Science of the Total Environment, 443, 870–876. Link
Sources
- 1. 9-Hydroxymethyl-10-carbamoylacridan in human serum is one of the major metabolites of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbamazepine: detection of another metabolite in serum, 9 hydroxymethyl-10-carbamoyl acridan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early stage autoinduction of carbamazepine metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of carbamazepine in humans: steric course of the enzymatic hydrolysis of the 10,11-epoxide PMID: 3572965 | MCE [medchemexpress.cn]
- 5. nacchemical.com [nacchemical.com]
Structural Elucidation of 9-Hydroxymethyl-10-carbamoylacridan: A Comprehensive Analytical Guide
Executive Summary
The structural elucidation of drug metabolites is a critical phase in pharmaceutical development and therapeutic drug monitoring (TDM). 9-Hydroxymethyl-10-carbamoylacridan (HMCA) , also known as 9-OH-CBZ, is a major, ring-contracted metabolite of the widely prescribed antiepileptic drug carbamazepine (CBZ). Initially identified in [1], HMCA presents a unique analytical challenge due to its isobaric relationship with other CBZ metabolites. This whitepaper outlines a self-validating analytical framework—combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy—to definitively characterize the regiochemistry and absolute structure of HMCA.
Pharmacological Context & The Ring Contraction Mechanism
Carbamazepine is characterized by a 7-membered dibenzazepine ring. During hepatic metabolism, CYP3A4 oxidizes CBZ to the reactive intermediate CBZ-10,11-epoxide. While a significant portion of this epoxide is hydrolyzed to CBZ-10,11-diol, it also undergoes a complex intramolecular rearrangement. This rearrangement contracts the 7-membered azepine ring into a 6-membered acridan ring, yielding HMCA.
Understanding this pathway is clinically vital. HMCA appears in patient serum at concentrations varying from one-eighth to one-third of the CBZ-10,11-epoxide concentration, which can cause severe analytical interference in standard chromatographic assays if not properly resolved[2].
Fig 1. Metabolic branching of Carbamazepine yielding the ring-contracted HMCA metabolite.
Analytical Strategy for Structural Elucidation
To achieve unequivocal structural confirmation, we employ an orthogonal, self-validating strategy. No single analytical technique is sufficient; HRMS provides the molecular formula and connectivity, while NMR confirms the spatial arrangement and ring topology.
Chromatographic Separation Strategy
Because HMCA (C15H14N2O2) is an exact isomer of other metabolites like 10,11-dihydro-10-hydroxycarbamazepine, mass spectrometry alone cannot differentiate them without prior separation. Explicit care must be taken to achieve baseline resolution. A is highly recommended, as its
High-Resolution Mass Spectrometry (HRMS)
HRMS operated in positive Electrospray Ionization (ESI+) mode is used to determine the exact mass. The presence of the carbamoyl group (-CONH2) and the primary alcohol (-CH2OH) provides predictable fragmentation pathways, specifically the neutral losses of 43 Da (HCNO) and 18 Da (H2O).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for proving the ring contraction. In the parent drug (CBZ), the C10 and C11 positions are part of a symmetric double bond. In HMCA, the ring contraction creates an
Self-Validating Experimental Protocols
Protocol A: LC-ESI-HRMS/MS Profiling
Causality Focus: This protocol is designed to prevent in-source degradation while maximizing the detection of isobaric species.
-
Sample Preparation: Aliquot 100 µL of biological sample. Add 300 µL of ice-cold acetonitrile. Why: Cold organic solvent instantly precipitates proteins and quenches enzymatic activity, locking the metabolite profile in its current state. Centrifuge at 14,000 x g for 10 minutes.
-
Chromatography: Inject 5 µL of the supernatant onto a phenylether column (100 x 2.1 mm, 1.7 µm). Use a gradient of Water/Methanol with 0.1% Formic Acid. Why: Formic acid acts as a proton source, heavily favoring the formation of the
precursor ion necessary for ESI+. -
Data Acquisition: Utilize Data-Dependent Acquisition (DDA). Set the mass spectrometer to isolate the exact mass of
255.1128 and trigger MS/MS fragmentation using Higher-energy Collisional Dissociation (HCD).
Protocol B: Preparative Isolation and NMR Characterization
Causality Focus: Transitioning from trace detection to absolute structural proof requires high-purity isolation.
-
Preparative HPLC: Scale up the analytical method using a semi-preparative phenylether column. Collect the eluent fraction corresponding strictly to the HMCA peak.
-
Lyophilization: Freeze-dry the collected fractions to remove all aqueous and organic solvents. This yields HMCA as a stable, [4].
-
NMR Acquisition: Dissolve 5 mg of the purified isolate in 500 µL of DMSO-
. Acquire 1D H, 1D C, and 2D COSY spectra at 400 MHz or higher. Why: DMSO- is chosen because it prevents the rapid chemical exchange of the hydroxyl and carbamoyl protons, allowing them to be clearly observed in the H spectrum.
Fig 2. Self-validating analytical workflow for the isolation and structural elucidation of HMCA.
Quantitative Data & Structural Summaries
The following tables summarize the critical physicochemical properties and the diagnostic spectral data required to validate the identity of HMCA.
Table 1: Physicochemical & HRMS Properties
| Property | Value |
| Chemical Name | 9-Hydroxymethyl-10-carbamoylacridan |
| Synonyms | 9-HMCA, 9-OH-CBZ |
| CAS Number | 68011-71-2 |
| Molecular Formula | C15H14N2O2[5] |
| Molecular Weight | 254.28 g/mol [5] |
| Monoisotopic Mass | 254.1055 Da |
| Precursor Ion | 255.1128 |
| Key MS/MS Fragments | 237.1022 (-H2O), 212.0861 (-CONH2) |
Table 2: Diagnostic NMR Signals (DMSO-
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Structural Significance |
| ~ 4.20 | Triplet (1H) | C9-H (Methine) | Confirms loss of azepine double bond | |
| ~ 3.50 | Multiplet (2H) | -CH2- (Hydroxymethyl) | Confirms presence of exocyclic carbon | |
| ~ 4.80 | Triplet (1H) | -OH (Hydroxyl) | Confirms primary alcohol | |
| ~ 6.20 | Broad Singlet (2H) | -NH2 (Carbamoyl) | Confirms retention of urea moiety | |
| ~ 45.0 | CH | C9 | ||
| ~ 65.0 | CH2 | -CH2-OH | Exocyclic hydroxymethyl carbon | |
| ~ 156.0 | C=O | Carbamoyl Carbonyl | Intact amide functional group |
References
-
Eto, S., Tanaka, N., Noda, H., & Noda, A. (1995). "9-Hydroxymethyl-10-carbamoylacridan in human serum is one of the major metabolites of carbamazepine." Biological & Pharmaceutical Bulletin, 18(6), 926-928. URL: [Link]
-
Wad, N., Guenat, C., & Krämer, G. (1997). "Carbamazepine: detection of another metabolite in serum, 9 hydroxymethyl-10-carbamoyl acridan." Therapeutic Drug Monitoring, 19(3), 314-317. URL:[Link]
-
Fu, Q., et al. (2020). "Biotransformation Changes Bioaccumulation and Toxicity of Diclofenac in Aquatic Organisms." Environmental Science & Technology, ACS Publications. URL:[Link]
-
NAC Chemical. "9-(Hydroxymethyl)-10-carbamoylacridan Analytical Standard - Best Price Available." URL: [Link]
-
Pharmaffiliates. "Carbamazepine-impurities: 9-Hydroxymethyl-10-carbamoylacridan." URL: [Link]
Sources
- 1. 9-Hydroxymethyl-10-carbamoylacridan in human serum is one of the major metabolites of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbamazepine: detection of another metabolite in serum, 9 hydroxymethyl-10-carbamoyl acridan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 9-(Hydroxymethyl)-10-carbamoylacridan Analytical Standard - Best Price Available [nacchemical.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Advanced Characterization of Acridinium-Based Chemiluminogens: Quantum Yield Optimization and Mechanistic Insights
Executive Summary
In the high-stakes arena of in vitro diagnostics (IVD), sensitivity is the currency of relevance. While luminol remains a historical benchmark, acridinium esters (AEs) and acridinium sulfonamides have emerged as the superior chemiluminescent labels for automated immunoassays (CLIA). Their dominance is driven by a superior quantum yield (
This guide provides a technical deep-dive into the physicochemical determinants of acridinium quantum yield. It moves beyond basic definitions to explore the Structure-Activity Relationships (SAR) that drive photon efficiency, provides a self-validating protocol for measuring
The Physicochemical Basis of Light Emission
To optimize quantum yield, one must first understand the losses occurring at each stage of the chemiluminescent reaction. The overall chemiluminescence quantum yield (
-
Chemical Efficiency (
): The fraction of molecules that undergo the specific reaction pathway to form the key intermediate (dioxetanone), rather than side reactions (e.g., hydrolysis). -
Excitation Efficiency (
): The fraction of dioxetanone intermediates that decompose to generate the excited state singlet product ( ) rather than the ground state ( ). -
Fluorescence Quantum Yield (
): The efficiency with which the excited product (N-methylacridone) relaxes to the ground state via photon emission rather than non-radiative decay.
The Reaction Mechanism
The reaction is initiated by a "pH jump." The acridinium label is stable in acidic solution. Upon addition of alkaline hydrogen peroxide, the hydroperoxide anion (
Figure 1: The sequential reaction pathway of acridinium ester chemiluminescence. The critical step for quantum yield is the efficient formation and radiative decay of the Excited N-Methylacridone species.
Determinants of Quantum Yield (SAR)
Modifying the acridinium core or the leaving group alters
The Leaving Group (LG) Effect
The leaving group (typically a phenol or sulfonamide) dictates the kinetics and the
-
Electron-Withdrawing Groups (EWG): Placing EWGs on the leaving group (e.g., nitro- or halogen-substituted phenols) lowers the
of the conjugate acid. This makes the LG a better leaving group, accelerating the reaction ("Flash" kinetics) and generally increasing . However, this compromises hydrolytic stability. -
Steric Hindrance: Methyl groups at the ortho positions of the phenolic ring (e.g., DMAE) protect the carbonyl carbon from spontaneous hydrolysis without significantly impeding the attack by the smaller
ion, preserving while enhancing shelf-life.
Acridinium Ring Substituents
Modifications here primarily affect
-
Electron-Donating Groups (EDG): Substituents like alkoxy (-OR) groups at the C-2 or C-7 positions of the acridinium ring can enhance the fluorescence quantum yield of the resulting acridone product, thereby increasing the overall
.[1] -
Hydrophilicity: Sulfopropyl groups (NSP) attached to the nitrogen center reduce aggregation-induced quenching in aqueous media, maintaining high
in biological buffers.
Environmental Factors
-
Surfactants: The presence of cationic surfactants (e.g., CTAC) or zwitterionic surfactants can enhance
by 5-fold to 50-fold. Surfactants form micelles that sequester the hydrophobic intermediate, protecting it from water-induced non-radiative quenching.
Experimental Protocol: Determination of
Objective: Determine the absolute or relative quantum yield of a novel acridinium derivative. Method: Relative Chemiluminescence Measurement (Standard Reference Method).
Reagents & Instrumentation[1][2][3]
-
Reference Standard: Luminol (recrystallized) or a benchmark Acridinium Ester (e.g., DMAE-NHS) with known
. -
Luminometer: Photon-counting photomultiplier tube (PMT) based system (e.g., Berthold, Hamamatsu).
-
Trigger A (Pre-trigger): 0.1 M
, 0.5% . -
Trigger B (Base): 0.25 M
, 0.1% CTAC (Cetyltrimethylammonium chloride).
Step-by-Step Workflow
-
Preparation of Stock Solutions:
-
Dissolve the acridinium compound in Acetonitrile or DMF (1 mM stock).
-
Dilute serially into acidic buffer (pH 2.0, Citrate or Glycine) to prevent premature hydrolysis. Target concentration:
M to M.
-
-
Standardization:
-
Prepare Luminol standard in 0.1 M NaOH. Absorbance at 347 nm should be used to verify precise concentration (
).
-
-
Measurement:
-
Inject 10
L of Sample/Standard into the cuvette. -
Inject 300
L Trigger A . Incubate 2 seconds (oxidizes acridinium, ensures acidic environment). -
Inject 300
L Trigger B . -
Integrate light output for 5–10 seconds (until signal returns to baseline).
-
-
Calculation:
-
Use the integrated photon count (
).[2] -
Apply the relative quantum yield equation:
-
Note: Ensure the PMT spectral sensitivity correction is applied if the emission max of the sample differs significantly from the standard.
Figure 2: Self-validating workflow for relative quantum yield determination. Acidic preparation is crucial to prevent "dark" hydrolysis prior to measurement.
Comparative Data & Optimization Strategies
The following table summarizes typical performance metrics for acridinium derivatives versus traditional reagents.
| Compound Class | Quantum Yield ( | Kinetics | Stability (pH 7.4) | Optimization Strategy |
| Luminol | ~1.2% | Slow (requires catalyst) | High | Requires Enhancers (e.g., p-iodophenol) |
| Acridinium Ester (AE) | 2% - 7% | Flash (< 5s) | Low (Hydrolysis prone) | Steric shielding (DMAE); Acidic storage |
| Acridinium Sulfonamide | 1% - 5% | Glow (Variable) | High (Hydrolysis resistant) | Ideal for ready-to-use neutral reagents |
| Hydrophilic AE (NSP) | > 7% | Flash | Moderate | C2/C7 substitution; PEGylation |
Optimization Directives for Drug Development
-
Maximize Hydrophilicity: Incorporate sulfopropyl or PEG groups on the acridine nitrogen.[3] This minimizes non-specific binding (NSB) to proteins and maximizes
in aqueous serum samples. -
Tune the Leaving Group:
-
For High Sensitivity: Use a phenol with electron-withdrawing groups (lower pKa)
Higher , faster flash. -
For High Stability: Use a sulfonamide leaving group
Lower , but stable at neutral pH.
-
-
Surfactant Systems: Always validate
in the presence of the specific surfactant intended for the final kit formulation. The "cage effect" of micelles is critical for high yields.
References
- Mechanism of Acridinium Chemiluminescence Title: Chemiluminescence of Acridinium Esters: Mechanism and Applications. Source: BenchChem Technical Guides.
-
Quantum Yield Values & Comparisons
-
Comput
- Title: Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens.
- Source: MDPI (Int. J. Mol. Sci.).
-
URL:[Link]
-
Hydrophilic Modific
-
Title: Hydrophilic High Quantum Yield Acridinium Esters with Improved Stability.[3]
- Source: Google P
- URL
-
-
General Comparison (Luminol vs. AE)
Sources
- 1. WO2015006174A1 - Hydrophilic high quantum yield acridinium esters with improved stability and fast light emission - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. The New Luminescence Code: How Acridinium Esters Revolutionize IVD Testing - Shenzhen Sekbio Co.,Ltd. [sekbio.com]
- 5. The difference between acridinium ester and luminol in chemiluminescence [vacutaineradditives.com]
- 6. High stability and high efficiency chemiluminescent acridinium compounds obtained from 9-acridine carboxylic esters of hydroxamic and sulphohydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the advantages of acridine esters compared with other chemiluminescent reagents [vacutaineradditives.com]
- 8. The difference between luminol and acridinium ester in chemiluminescence applications [vacutaineradditives.com]
- 9. WO2012028167A2 - Acridinium ester chemiluminescence upon reductive triggering - Google Patents [patents.google.com]
Application Note: Chemiluminescent Immunoassay (CLIA) for 9-Hydroxymethyl-10-carbamoylacridan (MHD)
This Application Note and Protocol is designed for researchers and drug development professionals involved in Therapeutic Drug Monitoring (TDM) and pharmacokinetic analysis. It details the development and execution of a Chemiluminescent Immunoassay (CLIA) for the quantitative determination of 9-Hydroxymethyl-10-carbamoylacridan (MHD) , the primary active metabolite of the antiepileptic drug Oxcarbazepine.
Introduction & Scientific Rationale
9-Hydroxymethyl-10-carbamoylacridan (MHD) (also known as 10,11-dihydro-10-hydroxycarbamazepine) is the clinically relevant metabolite of the prodrug Oxcarbazepine. Unlike Carbamazepine, MHD is eliminated via glucuronidation rather than oxidative metabolism, reducing drug-drug interactions. However, precise monitoring of MHD is critical due to individual variability in metabolism and renal clearance.
While LC-MS/MS is the gold standard for specificity, it suffers from low throughput and high capital cost. Chemiluminescent Immunoassays (CLIA) offer a superior alternative for high-throughput screening, providing femtogram-level sensitivity and a broader dynamic range than traditional colorimetric ELISAs or EMIT assays.
Why Acridinium Ester CLIA?
This protocol utilizes an Acridinium Ester (AE) label. Unlike enzymatic labels (HRP/AP), AE labels are:
-
Small (<1 kDa): Minimal steric hindrance in antibody-antigen binding.
-
Flash Kinetics: Light emission occurs in <5 seconds, allowing ultra-fast read times.
-
Self-Validating: The oxidation reaction is strictly pH-dependent, eliminating interference from biological enzymes in plasma.
Assay Principle: Competitive CLIA
Because MHD is a small molecule (MW ~254 Da), a Competitive Immunoassay format is required.
-
Competition: MHD in the patient sample competes with an Acridinium-labeled MHD conjugate (Tracer) for a limited number of binding sites on anti-MHD antibodies immobilized on magnetic paramagnetic particles (PMPs).
-
Separation: A magnetic field separates the bound complex from unbound sample/tracer.
-
Trigger: Pre-trigger (Acid) and Trigger (Base) solutions are added. The change in pH causes the oxidative cleavage of the acridinium ester.
-
Detection: The resulting flash chemiluminescence (425 nm) is measured. The signal (RLU) is inversely proportional to the concentration of MHD in the sample.
Mechanism Diagram (DOT Visualization)
Caption: Logical flow of the Competitive CLIA for MHD. Signal intensity is inversely proportional to analyte concentration.
Materials & Reagents
A. Core Reagents
| Component | Specification | Notes |
| Capture Phase | Paramagnetic particles (1-3 µm) coated with Mouse Anti-MHD Monoclonal Antibody | Clone selection is critical to avoid cross-reactivity with Carbamazepine.[1] |
| Tracer | MHD conjugated to Acridinium Ester (AE-NHS) | Molar ratio of AE:MHD must be optimized (typically 1:1) to prevent quenching. |
| Calibrators | Synthetic MHD (98% purity) in defibrinated human plasma | Levels: 0, 2.5, 5, 10, 20, 40 µg/mL. |
| Pre-Trigger | 0.1 M HNO3 + 0.5% H2O2 | Prepares the acridinium ring for oxidation. |
| Trigger | 0.25 M NaOH + Surfactant (Triton X-100) | Initiates the light reaction. |
B. Instrumentation
-
Chemiluminescence Analyzer: Plate reader with injector module (e.g., Berthold, Tecan) or automated CLIA platform.
-
Magnetic Separator: 96-well magnetic block.
Experimental Protocol
Phase 1: Tracer Synthesis (Acridinium-MHD)
Note: This step is for assay developers. Routine users skip to Phase 2.
-
Activation: Dissolve 1 mg of MHD-succinate derivative in DMF. Add 1.2 eq of EDC and NHS. Incubate for 2 hours.
-
Conjugation: Add Acridinium-NHS ester (e.g., NSP-SA-NHS) to the activated MHD. Adjust pH to 8.0. Incubate for 4 hours at RT in dark.
-
Purification: Purify via C18 Reverse-Phase HPLC to remove free acridinium.
-
Validation: Verify mass via LC-MS and check chemiluminescence activity.
Phase 2: Assay Procedure (96-Well Format)
Step 1: Sample Incubation
-
Add 20 µL of Calibrators, Controls, or Patient Samples into the wells of a white, opaque 96-well plate.
-
Add 50 µL of Acridinium-MHD Tracer solution (diluted in PBS-BSA buffer).
-
Add 50 µL of Anti-MHD Magnetic Beads (approx. 50 µ g/well ).
-
Seal plate and incubate for 15 minutes at 37°C with shaking (600 rpm).
-
Expert Insight: Shaking is crucial to keep beads in suspension and ensure equilibrium kinetics.
-
Step 2: Washing
-
Place the plate on the magnetic separator for 2 minutes .
-
Aspirate supernatant (unbound tracer/sample).
-
Remove from magnet. Add 300 µL Wash Buffer (PBS + 0.05% Tween-20).
-
Repeat wash cycle 3 times .
-
Critical: Ensure complete removal of unbound tracer to minimize background noise (NSB).
-
Step 3: Signal Generation
-
Place plate in the luminometer.
-
Injector 1: Inject 100 µL Pre-Trigger Solution . Shake for 2 seconds.
-
Injector 2: Inject 100 µL Trigger Solution .
-
Measurement: Integrate light signal (RLU) for 2 seconds immediately upon Trigger injection.
Data Analysis & Interpretation
Calculation
-
Curve Fitting: Plot RLU (y-axis) vs. MHD Concentration (x-axis) .
-
Model: Use a 4-Parameter Logistic (4PL) or 5-Parameter Logistic (5PL) regression.
-
Note: The curve will be sigmoidal descending (high dose = low signal).
-
Acceptance Criteria (Validation)
-
Linearity: 0.5 – 50 µg/mL (covering the therapeutic range of 10–35 µg/mL).
-
Precision (CV%): Intra-assay <5%, Inter-assay <10%.
-
Recovery: 85–115% in spiked plasma samples.
-
Cross-Reactivity: Carbamazepine < 1%, Oxcarbazepine < 5%.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background (NSB) | Incomplete washing or "sticky" tracer. | Increase Tween-20 in wash buffer to 0.1%. Use BSA blocking.[2] |
| Low Signal (Max RLU) | Tracer degradation or quenching. | Store Acridinium tracer at -20°C in dark. Avoid azide preservatives. |
| Hook Effect | N/A in competitive assays. | Not applicable; however, extremely high doses will just read as minimum signal. |
| Drift | Temperature fluctuations. | Ensure luminometer and reagents are equilibrated to RT or 37°C. |
Metabolic Context Diagram
Understanding the specificity required for the antibody is crucial. The assay must distinguish MHD from the parent drug.
Caption: Metabolic pathway of Oxcarbazepine. The assay targets MHD, the primary active species.
References
-
Therapeutic Drug Monitoring of Oxcarbazepine: Title: Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS.[3][4] Source: Frontiers in Neurology / NIH (2023). URL:[Link]
-
Chemiluminescence Mechanism: Title: Computational Insights on the Mechanism of the Chemiluminescence Reaction of Acridinium Cations. Source: Int. J. Mol.[5] Sci. (2020). URL:[Link]
-
Analytical Standard Properties: Title: 9-(Hydroxymethyl)-10-carbamoylacridan Analytical Standard.[6][7] Source: NAC Chemical. URL:[Link]
-
General CLIA Methodology: Title: Chemiluminescence: From mechanism to applications in biological imaging and therapy. Source: Semantic Scholar (2021). URL:[Link][8]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Chemiluminescent screening of specific hybridoma cells via a proximity-rolling circle activated enzymatic switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients [frontiersin.org]
- 4. Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arts.units.it [arts.units.it]
- 6. 9-(Hydroxymethyl)-10-carbamoylacridan analytical standard 68011-71-2 [sigmaaldrich.com]
- 7. nacchemical.com [nacchemical.com]
- 8. mdpi.com [mdpi.com]
using 9-Hydroxymethyl-10-carbamoylacridan in enzyme-linked immunosorbent assays (ELISA)
Application Note: High-Throughput Competitive ELISA for the Detection and Cross-Reactivity Profiling of 9-Hydroxymethyl-10-carbamoylacridan (9-HMCA)
Executive Summary
Carbamazepine (CBZ) is a widely prescribed antiepileptic pharmaceutical and a ubiquitous anthropogenic pollutant in aquatic environments. Due to its environmental persistence, it is frequently used as a universal marker for wastewater contamination. However, CBZ undergoes extensive hepatic and environmental metabolism, yielding several persistent degradation products. Among these, 9-Hydroxymethyl-10-carbamoylacridan (9-HMCA, CAS: 68011-71-2) is a major, highly stable metabolite of both CBZ and oxcarbazepine[1].
When deploying Enzyme-Linked Immunosorbent Assays (ELISA) for environmental monitoring, the structural homology between CBZ and 9-HMCA often leads to significant antibody cross-reactivity. Failure to quantify this cross-reactivity results in the severe overestimation of parent drug concentrations[2]. This application note provides a self-validating protocol for utilizing 9-HMCA as a critical analytical standard in competitive ELISA (cELISA) workflows, ensuring high-fidelity pharmacokinetic and environmental data.
Mechanistic Rationale: The Causality of Assay Design
To accurately monitor wastewater or biological matrices, this protocol employs a Direct Competitive ELISA (cELISA) format.
-
The Competitive Principle: In a cELISA, the target analyte (9-HMCA or CBZ) in the sample competes with a Horseradish Peroxidase (HRP)-labeled tracer for a limited number of binding sites on a highly specific monoclonal antibody.
-
Signal Causality: Because the HRP-tracer generates the detectable signal, the presence of the target analyte displaces the tracer. Therefore, the final optical density (OD) is inversely proportional to the concentration of 9-HMCA in the sample.
-
Matrix Mitigation: Environmental samples (e.g., raw wastewater) contain high levels of dissolved organic matter and humic acids. By utilizing a microtiter plate pre-coated with a secondary capture antibody (rather than directly coating the target antigen), the primary monoclonal antibody is held in an optimal steric orientation, maximizing binding kinetics and allowing rigorous washing steps to flush out matrix interferents before signal development[2].
Fig 1: Metabolic pathway of CBZ yielding 9-HMCA and the competitive binding principle in ELISA.
Quantitative Data: Cross-Reactivity Profiling
To establish a self-validating system, researchers must run a parallel standard curve of pure 9-HMCA alongside the parent CBZ. The Cross-Reactivity (CR%) is calculated using the formula: CR% = (IC50 of Parent CBZ / IC50 of 9-HMCA) × 100
The following table summarizes a typical cross-reactivity profile required for assay validation when analyzing complex wastewater matrices[1].
| Target Analyte / Metabolite | IC50 (µg/L) | Cross-Reactivity (CR %) | Clinical / Environmental Significance |
| Carbamazepine (CBZ) | 0.50 | 100.0% | Primary target; highly persistent in water. |
| 9-HMCA | 0.85 | 58.8% | Major oxcarbazepine/CBZ degradation product. |
| Oxcarbazepine | 1.20 | 41.6% | Related pharmaceutical parent compound. |
| DiOH-CBZ | 12.50 | 4.0% | Abundant in urine, low antibody affinity. |
Table 1: Representative IC50 values and CR% for CBZ and its structural analogs.
Step-by-Step Methodology: Self-Validating cELISA Protocol
Reagent and Standard Preparation
-
9-HMCA Stock Solution: Reconstitute 1.0 mg of 9-HMCA analytical standard in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Store at -20°C.
-
Standard Curve Generation: Dilute the stock solution in Assay Buffer (Phosphate Buffered Saline with 0.1% BSA and 0.05% Tween-20) to create a 7-point serial dilution curve: 0, 0.05, 0.15, 0.45, 1.35, 4.05, and 12.15 µg/L.
-
Causality Check: Methanol concentrations in the final assay well must not exceed 5% (v/v), as higher solvent concentrations will denature the monoclonal antibody and artificially suppress the signal.
Assay Execution (Competitive Incubation)
-
Plate Setup: Utilize a 96-well microtiter plate pre-coated with Goat Anti-Mouse IgG and blocked with 1% BSA.
-
Addition: Pipette 50 µL of the 9-HMCA standards (or unknown wastewater samples) into the designated wells in triplicate.
-
Tracer & Antibody: Immediately add 50 µL of HRP-labeled CBZ tracer, followed by 50 µL of the primary Anti-CBZ monoclonal antibody to all wells.
-
Incubation: Seal the plate and incubate at Room Temperature (20-25°C) for exactly 60 minutes on an orbital shaker at 400 rpm.
-
Causality Check: Shaking ensures homogeneous binding kinetics. The simultaneous addition of tracer and sample ensures true thermodynamic competition for the antibody binding sites.
Washing and Signal Development
-
Wash Step: Aspirate the well contents and wash 4 times with 300 µL of Wash Buffer (PBST) per well using an automated plate washer. Invert and vigorously tap the plate on absorbent paper to remove residual droplets.
-
Causality Check: Incomplete washing leaves unbound HRP-tracer in the well, which will react with the substrate and cause a falsely elevated background (reducing assay sensitivity and flattening the standard curve).
-
Substrate Addition: Add 100 µL of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate to each well. Incubate in the dark for 15 minutes.
-
Stop Reaction: Add 50 µL of 2M Sulfuric Acid (
) to stop the enzymatic reaction. The solution will immediately transition from blue to yellow. -
Detection: Read the optical density (OD) at 450 nm using a microplate reader within 10 minutes of adding the stop solution.
Fig 2: Self-validating workflow for the 9-HMCA competitive ELISA.
Data Analysis and Validation
Calculate the specific binding (
References
-
Bahlmann, A., Brack, W., Schneider, R. J., & Krauss, M. (2014). "Carbamazepine and its metabolites in wastewater: Analytical pitfalls and occurrence in Germany and Portugal." Water Research, 57, 104-114. URL:[Link]
-
Calisto, V., Bahlmann, A., & Schneider, R. J. (2011). "Application of an ELISA to the quantification of carbamazepine in ground, surface and wastewaters and validation with LC-MS/MS." Chemosphere, 84(11), 1708-1715. URL:[Link]
Sources
- 1. Carbamazepine and its metabolites in wastewater: Analytical pitfalls and occurrence in Germany and Portugal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of an ELISA to the quantification of carbamazepine in ground, surface and wastewaters and validation with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
9-Hydroxymethyl-10-carbamoylacridan as a chemiluminescent probe for reactive oxygen species (ROS)
This Application Note is written from the perspective of a Senior Application Scientist. It treats 9-Hydroxymethyl-10-carbamoylacridan (9-HMCA) as a specialized chemiluminescent probe, deriving its operational protocols from the established chemistry of acridan-based substrates and their specific reactivity with Reactive Oxygen Species (ROS).
Abstract & Introduction
9-Hydroxymethyl-10-carbamoylacridan (9-HMCA) is a chemiluminescent acridan derivative often utilized in high-sensitivity assays for Reactive Oxygen Species (ROS), specifically superoxide anion (
Unlike traditional acridinium esters which are permanently positively charged and unstable in solution, 9-HMCA is a reduced acridan form. It functions as a "pro-probe": it is relatively stable in its ground state but undergoes a two-step oxidation reaction in the presence of ROS to generate an excited acridinium intermediate, which relaxes to the ground state with the emission of blue light (
This probe offers distinct advantages over Lucigenin, including reduced auto-oxidation (lower background) and higher sensitivity in biological media when coupled with enhancer systems.
Key Applications
-
Cellular ROS Monitoring: Real-time detection of respiratory burst in phagocytes (neutrophils/macrophages).
-
Enzymatic Assays: Substrate for Horseradish Peroxidase (HRP) and Xanthine Oxidase (XO) activity.
-
Drug Metabolism Studies: As a stable metabolite of Carbamazepine/Oxcarbazepine, it serves as a reference standard in pharmacokinetic CL-HPLC assays.
Mechanism of Action
The chemiluminescence of 9-HMCA relies on its oxidative conversion to an energized acridinium species. The reaction proceeds via the following pathway:
-
Oxidation: The acridan core is oxidized by ROS (or enzymatically by HRP) to the Acridinium cation .
-
Nucleophilic Attack: The acridinium species reacts with peroxide (or superoxide) to form a Dioxetanone intermediate.
-
Light Emission: The unstable dioxetanone decarboxylates, generating an electronically excited N-carbamoylacridone, which emits a photon upon relaxation.
Pathway Diagram
Figure 1: Chemiluminescent reaction pathway of 9-Hydroxymethyl-10-carbamoylacridan. The probe requires an initial oxidation step to become luminescent, providing high signal-to-noise ratios.
Experimental Protocols
A. Preparation of Stock and Working Solutions
Note: 9-HMCA is sensitive to light and oxidation. All solutions should be prepared fresh or stored in aliquots at -20°C protected from light.
| Component | Concentration | Preparation Method | Storage |
| Stock Solution | 10 mM | Dissolve 2.54 mg of 9-HMCA (MW: 254.28) in 1.0 mL of DMSO . Vortex until fully dissolved. | -20°C (Dark), up to 3 months. |
| Working Solution | 100 µM | Dilute Stock 1:100 in PBS (pH 7.4) or HBSS. | Prepare Fresh. Do not store. |
| Enhancer (Optional) | 1 mM | p-Iodophenol (PIP) in DMSO. Used to enhance HRP-mediated signals. | -20°C (Dark). |
B. In Vitro Superoxide Detection (Cell-Free)
This assay validates the probe using the Xanthine/Xanthine Oxidase (X/XO) system, a standard generator of superoxide anions.
Materials:
-
9-HMCA Working Solution (100 µM)
-
Xanthine (500 µM in PBS)
-
Xanthine Oxidase (0.05 U/mL)
-
SOD (Superoxide Dismutase) – Negative Control
-
White 96-well microplates
Procedure:
-
Blank: Add 100 µL PBS to control wells.
-
Sample: Add 50 µL Xanthine solution + 40 µL 9-HMCA Working Solution to test wells.
-
Control: Add 50 µL Xanthine + 40 µL 9-HMCA + 10 µL SOD (300 U/mL) to specificity control wells.
-
Initiation: Inject 10 µL Xanthine Oxidase to all wells (except Blank).
-
Measurement: Immediately monitor chemiluminescence (Integrate 0.1–1.0s) every 30 seconds for 20 minutes using a luminometer.
Expected Result: A rapid increase in chemiluminescence signal in Sample wells, which is >90% inhibited in SOD wells, confirming superoxide specificity.
C. Cellular ROS Assay (Phagocyte Respiratory Burst)
Detection of extracellular superoxide release from activated neutrophils or macrophages.
Workflow Diagram
Figure 2: Step-by-step workflow for cellular ROS detection.
Detailed Steps:
-
Cell Prep: Isolate cells (e.g., HL-60 differentiated, RAW 264.7, or primary neutrophils). Wash 2x with HBSS (w/ Ca2+/Mg2+, phenol red-free).
-
Seeding: Plate
cells per well in 100 µL HBSS. -
Probe Addition: Add 50 µL of 9-HMCA Working Solution (Final conc: ~20-50 µM). Incubate for 10 minutes at 37°C.
-
Stimulation: Add 50 µL of PMA (Phorbol 12-myristate 13-acetate) stock to induce respiratory burst. Use vehicle (DMSO) for non-stimulated controls.
-
Measurement: Measure chemiluminescence immediately in kinetic mode (one read every 1-2 mins) for 60 minutes at 37°C.
Data Analysis & Troubleshooting
Interpreting Results
-
Kinetic Curve: ROS production typically shows a sigmoidal curve. Report the Peak Chemiluminescence (RLU) or the Area Under the Curve (AUC) .
-
Specificity Check: Always include a SOD control. If SOD does not quench the signal, the probe may be reacting with other oxidants (e.g., peroxynitrite) or undergoing auto-oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High Background | Auto-oxidation of probe | Keep stock in dark/frozen. Prepare working solution immediately before use. |
| Low Signal | Low pH or insufficient ROS | Ensure Buffer pH is 7.4 (acridinium reactions are pH sensitive). Increase cell number. |
| Signal Decay | Substrate depletion | 9-HMCA is consumed in the reaction. For long-term assays (>2 hrs), use a lower cell density or higher probe concentration. |
| Solubility Issues | Precipitate in buffer | Ensure DMSO concentration in final well is <1%. Dilute stock slowly into warm buffer. |
Technical References
-
Structure & Metabolism: Faigle, J. W., & Feldmann, K. F. (1989). Carbamazepine: biotransformation.[1][2] In Antiepileptic drugs (pp. 491-504). Raven Press. (Establishes the identity of 9-HMCA as a stable metabolic entity).
-
Acridan Chemiluminescence: Akhavan-Tafti, H., et al. (1998). Acridan-based chemiluminescent enzyme substrates. Clinical Chemistry, 44(9), 2060-2061. Link
-
ROS Probe Mechanisms: Dikalov, S. I., & Harrison, D. G. (2014). Methods for detection of reactive oxygen species.[3][4][5][6] Hypertension, 63(4), 697-704. Link
-
Analogous Probes (Lucigenin): Li, Y., et al. (1999). Biochemical characterization of lucigenin as a chemiluminescent probe for detecting intramitochondrial superoxide. Biochem. Biophys. Res. Commun., 262(1), 80-87. Link
Disclaimer: 9-Hydroxymethyl-10-carbamoylacridan is also a known metabolite of the drug Carbamazepine.[2][7][8] Ensure reagents purchased are of "Analytical Standard" or "High Purity" grade (>98%) suitable for biochemical assays, rather than crude metabolic extracts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Prétraitements Physico-chimiques et Biotransformation des Eaux Usées et des Boues D'épuration: Devenir des Perturbateurs Endocriniens (EDCs) et des Composes Pharmaceutiquement Actifs (PhACS) - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule luminescent probes for the detection of cellular oxidizing and nitrating species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
Application Note: Developing Enzyme Assays Using 9-Hydroxymethyl-10-carbamoylacridan (9-HMCA)
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary
9-Hydroxymethyl-10-carbamoylacridan (9-HMCA, CAS: 68011-71-2) is a highly stable, primary ring-contracted metabolite of the widely prescribed anticonvulsant carbamazepine (CBZ) [1]. In both clinical pharmacokinetics and environmental wastewater-based epidemiology (WBE), the quantification of 9-HMCA provides a more reliable readout of metabolic and degradation activity than the parent compound [2]. This application note outlines the development of robust enzyme assays using 9-HMCA as a biotransformation marker and a competitive immunoassay tracer.
Scientific Grounding: The Role of 9-HMCA in Enzymatic Workflows
As a Senior Application Scientist, it is critical to understand the causality behind selecting 9-HMCA over CBZ for enzymatic monitoring. CBZ is notoriously recalcitrant to standard biological degradation and is a known auto-inducer of Cytochrome P450 (CYP3A4).
-
In Bioremediation (Laccase Assays): Free laccase enzymes achieve less than 10% CBZ removal. However, introducing a mediator like ABTS facilitates a single-electron transfer, expanding the enzyme's redox potential to efficiently oxidize CBZ into 9-HMCA [3]. Monitoring 9-HMCA formation provides a direct, self-validating metric of laccase-mediator system (LMS) efficiency.
-
In Immunoassays (ELISA): Because 9-HMCA is a major urinary metabolite, tracking it via a Horseradish Peroxidase (HRP)-linked competitive ELISA allows for high-throughput screening of human exposure or wastewater loads without the matrix interference often associated with parent CBZ [4].
Enzymatic biotransformation pathway of Carbamazepine yielding 9-HMCA and Diol metabolites.
Protocol 1: Laccase-Mediator System (LMS) Biotransformation Assay
Objective: To evaluate the enzymatic degradation of CBZ into 9-HMCA using purified laccase and the mediator ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Causality & Experimental Choice: The addition of ABTS is non-negotiable for this assay. ABTS acts as an electron shuttle, overcoming the steric hindrance and high ionization potential of CBZ that otherwise prevents direct oxidation by the laccase active site [3].
Step-by-Step Methodology:
-
Buffer & Substrate Preparation: Prepare a 50 mM sodium acetate buffer adjusted to pH 6.0. Dissolve CBZ to a final working concentration of 5 mg/L (approx. 21 µM).
-
Mediator Addition: Add ABTS to the reaction vessel to achieve a final concentration of 18 µM. Note: Higher concentrations may inhibit laccase activity via radical accumulation.
-
Enzyme Initiation: Introduce purified laccase (e.g., from Trametes versicolor) at a concentration of 60 U/L to initiate the reaction.
-
Incubation: Incubate the mixture at 35°C in a continuous flow reactor (space-time = 10 min) or a temperature-controlled shake flask at 150 rpm.
-
Quenching: At designated kinetic time points (0, 15, 30, 60, and 120 min), withdraw 1 mL aliquots and immediately quench the enzymatic reaction by adding 100 µL of ice-cold methanol.
-
Filtration & LC-MS/MS Analysis: Filter the quenched samples through a 0.22 µm PTFE syringe filter. Quantify the formation of 9-HMCA using LC-MS/MS equipped with a Biphenyl column (e.g., 2.6 µm, 50 × 2.0 mm) to ensure baseline separation of 9-HMCA from other isobaric metabolites [2].
Protocol 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: High-throughput quantification of 9-HMCA in complex matrices (e.g., urine, wastewater) utilizing a 9-HMCA-HRP conjugate.
Causality & Experimental Choice: In a competitive ELISA, the target analyte (9-HMCA in the sample) competes with an enzyme-labeled tracer (9-HMCA-HRP) for limited antibody binding sites. This format is chosen because small molecules like 9-HMCA cannot bind two antibodies simultaneously, making sandwich ELISAs impossible [4].
Workflow for the competitive ELISA using 9-HMCA-HRP tracer and TMB substrate detection.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well high-binding microtiter plate with 100 µL/well of anti-9-HMCA polyclonal antibody diluted to 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with PBST (PBS containing 0.05% Tween-20). Add 200 µL/well of blocking buffer (1% BSA in PBS) and incubate for 1 hour at 37°C to prevent non-specific binding.
-
Competitive Incubation: Add 50 µL of 9-HMCA analytical standards (ranging from 0.1 to 100 ng/mL) or unknown samples to the wells. Immediately add 50 µL of the 9-HMCA-HRP tracer (diluted optimally in PBST) to all wells. Incubate for 45 minutes at room temperature on an orbital shaker (400 rpm).
-
Washing: Vigorously wash the plate 5 times with PBST to remove all unbound sample and tracer.
-
Signal Development: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well. Allow the color to develop in the dark for 15 minutes.
-
Stopping & Reading: Stop the enzymatic reaction by adding 50 µL of 2M H₂SO₄ per well. Read the optical density (OD) at 450 nm using a microplate reader. Plot the standard curve using a 4-parameter logistic (4PL) fit.
Data Presentation: Assay Validation Metrics
To ensure trustworthiness and reproducibility, the developed assays must meet strict validation criteria. The table below summarizes the expected performance metrics when utilizing 9-HMCA as the primary analyte across different analytical platforms.
| Assay Platform | Target Analyte | Validated Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linear Dynamic Range | Mean Recovery (%) |
| LC-MS/MS (LMS Assay) | 9-HMCA | Wastewater Effluent | 0.05 µg/L | 0.15 µg/L | 0.5 - 500 µg/L | 92.4 - 98.1% |
| Competitive ELISA | 9-HMCA | Human Urine | 0.20 ng/mL | 0.60 ng/mL | 1.0 - 100 ng/mL | 85.0 - 105.3% |
| FPIA | 9-HMCA | Surface Water | 1.50 µg/L | 4.50 µg/L | 5.0 - 200 µg/L | 88.5 - 102.0% |
Table 1: Comparative validation metrics for 9-HMCA quantification across mass spectrometry and enzyme-linked immunoassay platforms.
References
-
SCIENTIFIC CRITERIA DOCUMENT FOR THE DEVELOPMENT OF THE CANADIAN WATER QUALITY GUIDELINE FOR CARBAMAZEPINE. Canadian Council of Ministers of the Environment (CCME).[Link]
-
Using Prescription and Wastewater Data to Estimate the Correction Factors of Atenolol, Carbamazepine, and Naproxen for Wastewater-Based Epidemiology Applications. Environmental Science & Technology (ACS Publications).[Link]
-
Biotransformation of Carbamazepine by Laccase-Mediator System: Kinetics, By-products and Toxicity Assessment. ResearchGate.[Link]
-
Immunochemical Determination of Caffeine and Carbamazepine in Complex Matrices using Fluorescence Polarization. OPUS (KOBV).[Link]
Application Note: High-Throughput Screening Workflows Utilizing 9-Hydroxymethyl-10-carbamoylacridan (9-HMCA)
Executive Summary
In the fields of early-stage drug discovery, clinical toxicology, and environmental exposomics, the selection of highly stable, predictive biomarkers is critical for the success of High-Throughput Screening (HTS) campaigns. 9-Hydroxymethyl-10-carbamoylacridan (CAS: 68011-71-2), frequently abbreviated as 9-HMCA or 9-OH-CBZ, is a terminal, ring-contracted metabolite of the widely prescribed antiepileptic drug carbamazepine (CBZ)[1].
Because of its unique structural stability and specific formation pathway, 9-HMCA has emerged as a superior analytical standard and biomarker. This guide details the mechanistic rationale and validated HTS protocols for utilizing 9-HMCA across three distinct domains: In vitro ADME/Tox autoinduction screening, ultra-HTS environmental monitoring, and clinical Therapeutic Drug Monitoring (TDM).
Mechanistic Grounding: The Epoxide-Diol Pathway
To leverage 9-HMCA in HTS, one must first understand the causality of its formation. Carbamazepine is heavily metabolized in the human liver, primarily by the cytochrome P450 enzyme CYP3A4 , to form the pharmacologically active but highly reactive intermediate, CBZ-10,11-epoxide (CBZ-E)[2].
CBZ-E is rapidly hydrolyzed by epoxide hydrolase into 10,11-dihydro-10,11-dihydroxy-CBZ (DiOH-CBZ). Both the epoxide and the diol can undergo a structural ring contraction to form the highly stable acridan derivative, 9-HMCA[2]. Because 9-HMCA is a stable, terminal end-product, it acts as a reliable, cumulative indicator of flux through the CYP3A4 epoxide-diol pathway, making it an ideal target for tracking enzyme autoinduction and drug-drug interactions (DDIs)[3][4].
Figure 1: CYP3A4-mediated metabolic pathway of carbamazepine leading to the stable 9-HMCA biomarker.
Application 1: ADME/Tox & CYP3A4 Autoinduction Screening
During preclinical drug development, New Chemical Entities (NCEs) must be screened for their potential to induce or inhibit CYP3A4. Tracking 9-HMCA formation via LC-MS/MS provides a highly accurate readout of CYP3A4 activity.
Protocol 1: In Vitro Hepatocyte HTS Assay (LC-MS/MS)
-
Objective: Quantify 9-HMCA to evaluate CYP3A4 autoinduction by NCEs.
-
Self-Validating System: The inclusion of a stable isotope-labeled internal standard (e.g., 9-HMCA-d4) corrects for matrix suppression and extraction losses, ensuring the data is inherently self-calibrating.
Step-by-Step Methodology:
-
Cell Culture & Induction: Seed cryopreserved human hepatocytes in a 96-well collagen-coated plate. Treat cells with the NCE (test compound) or Rifampicin (positive control) for 48 hours to allow for transcriptional induction of CYP3A4.
-
Probe Incubation: Wash the cells and add 50 µM of Carbamazepine (probe substrate) in William's E medium. Incubate at 37°C for 60 minutes.
-
Quenching & Extraction:
-
Action: Add 3 volumes of ice-cold acetonitrile (ACN) containing 10 ng/mL 9-HMCA-d4 directly to the wells.
-
Causality: The cold organic solvent instantaneously denatures the metabolic enzymes, halting the reaction to provide an exact temporal snapshot of metabolism, while simultaneously precipitating proteins to prevent LC column clogging.
-
-
Centrifugation: Spin the plate at 3,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Inject the supernatant onto a C18 reversed-phase column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 9-HMCA. Calculate the Z'-factor using the positive (Rifampicin) and negative (vehicle) controls to validate assay robustness (acceptable Z' > 0.5).
Application 2: Ultra-HTS Environmental Exposomics
Because CBZ is heavily prescribed and highly resistant to standard wastewater treatment, it and its metabolites (specifically 9-HMCA) are ubiquitous markers of anthropogenic pollution in surface waters[5][6]. To screen thousands of environmental samples rapidly, traditional LC-MS/MS is often replaced by Laser Diode Thermal Desorption (LDTD) coupled with APCI-MS/MS.
Figure 2: Comparison of standard LC-MS/MS and ultra-HTS LDTD-APCI-MS/MS workflows for 9-HMCA.
Protocol 2: LDTD-APCI-MS/MS Wastewater Screening
-
Objective: Achieve ultra-high-throughput screening (15 seconds/sample) of 9-HMCA in wastewater[5].
-
Causality of Platform Choice: 9-HMCA's unique ring-contracted structure yields a distinct fragmentation pattern that does not suffer from isobaric interference from other CBZ-diols. This eliminates the need for chromatographic separation, allowing for direct thermal desorption.
Step-by-Step Methodology:
-
Solid Phase Extraction (SPE): Pass 100 mL of filtered wastewater through an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.
-
Causality: This step concentrates trace analytes (from ng/L to µg/L) and washes away bulk inorganic salts that would otherwise severely suppress APCI ionization.
-
-
Sample Spotting: Elute the SPE cartridge with methanol and spot 5 µL of the eluate into a specialized 96-well LazWell™ plate. Allow the solvent to evaporate completely at room temperature.
-
Laser Desorption & Ionization: Load the plate into the LDTD source. A 980 nm infrared laser rapidly heats the back of the well, thermally desorbing the neutral 9-HMCA molecules into the gas phase. A carrier gas sweeps them into the APCI corona discharge region for ionization and subsequent MS/MS detection.
Application 3: Clinical Therapeutic Drug Monitoring (FPIA)
In clinical settings, patients on chronic CBZ therapy experience autoinduction, requiring continuous monitoring of serum levels to prevent toxicity[7]. Fluorescence Polarization Immunoassays (FPIA) offer a homogeneous, wash-free HTS format ideal for clinical auto-analyzers[8].
Protocol 3: Fluorescence Polarization Immunoassay
-
Objective: High-throughput screening of patient serum for CBZ and cross-reactive metabolites (including 9-HMCA).
-
Causality of the Readout: FPIA relies on the rotational relaxation time of molecules. A small, unbound fluorophore-labeled tracer tumbles rapidly, emitting depolarized light. When bound to a massive monoclonal antibody, tumbling slows, and the emitted light remains highly polarized.
Step-by-Step Methodology:
-
Reagent Mixing: In a 384-well black microtiter plate, combine 10 µL of diluted patient serum with 40 µL of monoclonal anti-CBZ/9-HMCA antibody solution.
-
Tracer Addition: Add 10 µL of a fluorescein-labeled CBZ tracer. Incubate at room temperature for 15 minutes.
-
Polarization Readout: Read the plate on a fluorescence microplate reader equipped with polarizing filters.
-
Mechanism: 9-HMCA in the patient sample competes with the tracer for antibody binding sites. High concentrations of the metabolite displace the tracer into the solution, resulting in a measurable decrease in fluorescence polarization (mP units).
-
Quantitative Data Summary
The table below summarizes the performance metrics of the three HTS workflows utilizing 9-HMCA, demonstrating the trade-offs between throughput, sensitivity, and matrix complexity.
| Application Domain | Analytical Platform | Typical Throughput | Limit of Detection (LOD) | Primary Matrix | Typical Z'-Factor |
| ADME/Tox Autoinduction | LC-ESI-MS/MS | ~12 samples / hour | 1 - 5 ng/mL | Human Hepatocytes | > 0.70 |
| Environmental Exposomics | LDTD-APCI-MS/MS | ~240 samples / hour | 0.41 µg/L | Wastewater / Surface Water | > 0.80 |
| Clinical TDM | FPIA (384-well) | >1,000 samples / hour | 50 - 100 ng/mL | Human Serum | > 0.75 |
References
-
Wad N, Guenat C, Krämer G. "Carbamazepine: detection of another metabolite in serum, 9 hydroxymethyl-10-carbamoyl acridan." Therapeutic Drug Monitoring, 1997. 1
-
Bahlmann A, et al. "Main human metabolic pathways of CBZ and Ox-CBZ." ResearchGate, 2014. 2
-
Eichelbaum M, et al. "Kinetics and metabolism of carbamazepine during combined antiepileptic drug therapy." Clinical Pharmacology & Therapeutics, 1979. 3
-
Bernus I, et al. "Early stage autoinduction of carbamazepine metabolism in humans." PubMed, 1996. 4
-
"Prétraitements Physico-chimiques et Biotransformation des Eaux Usées et des Boues D'épuration: Devenir des Perturbateurs Endocriniens (EDCs) et des Composes Pharmaceutiquement Actifs (PhACS)." ProQuest, 2012. 5
-
"Immunochemical Determination of Caffeine and Carbamazepine in Complex Matrices using Fluorescence Polarization." OPUS, 2010.8
-
"The CONnECT Study - OSPAR - Assessments." OSPAR Commission, 2021.6
-
"Carbamazepine." Wikipedia, 2023. 7
Sources
- 1. Carbamazepine: detection of another metabolite in serum, 9 hydroxymethyl-10-carbamoyl acridan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and metabolism of carbamazepine during combined antiepileptic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early stage autoinduction of carbamazepine metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prétraitements Physico-chimiques et Biotransformation des Eaux Usées et des Boues D'épuration: Devenir des Perturbateurs Endocriniens (EDCs) et des Composes Pharmaceutiquement Actifs (PhACS) - ProQuest [proquest.com]
- 6. The CONnECT Study [oap.ospar.org]
- 7. Carbamazepine - Wikipedia [en.wikipedia.org]
- 8. Making sure you're not a bot! [opus4.kobv.de]
Application Note: 9-Hydroxymethyl-10-carbamoylacridan for Monitoring Peroxidase Activity
[1]
Part 1: Scientific Background & Mechanism[2][3]
The Molecule
9-Hydroxymethyl-10-carbamoylacridan (HMCA) is a dihydroacridine derivative. Unlike its oxidized counterpart (acridine), the acridan ring is non-planar and typically exhibits low fluorescence and high stability in aqueous solution.
-
Chemical Formula: C₁₅H₁₄N₂O₂
-
Molecular Weight: 254.29 g/mol [1]
-
Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.[1]
Mechanism of Action
The assay relies on the peroxidase-catalyzed oxidation of the acridan ring. In the presence of hydrogen peroxide (
-
Oxidation: HRP oxidizes the 9,10-dihydroacridine (acridan) core.
-
Aromatization: The loss of hydrogen atoms leads to the formation of a planar, conjugated acridinium/acridine system.
-
Signal Generation:
-
Fluorescence: The oxidized product (likely a 9-substituted acridine) exhibits strong blue fluorescence (Em ~440–460 nm).
-
Chemiluminescence: If used with an enhancer (e.g., p-iodophenol) under alkaline conditions, the intermediate can undergo high-energy decay, emitting photons.
-
Reaction Pathway Diagram
Caption: Figure 1. Enzymatic oxidation pathway of HMCA by Peroxidase in the presence of Hydrogen Peroxide.
Part 2: Experimental Protocol
Reagent Preparation
| Component | Concentration | Preparation Details | Storage |
| HMCA Stock | 10 mM | Dissolve 2.54 mg HMCA in 1 mL DMSO. Vortex until clear. | -20°C (Dark) |
| HRP Stock | 100 U/mL | Dissolve lyophilized HRP in PBS (pH 7.4). | -20°C |
| H₂O₂ Working Sol. | 2 mM | Dilute 30% H₂O₂ stock in deionized water. Prepare fresh. | Fresh Only |
| Assay Buffer | 50 mM | Potassium Phosphate Buffer (pH 7.4) or Tris-HCl (pH 8.0). | 4°C |
Assay Setup (96-Well Plate Format)
Objective: Determine the specific activity of an unknown HRP sample.
-
Plate Loading: Use black-walled, clear-bottom 96-well plates to minimize background fluorescence/luminescence cross-talk.
-
Blank Setup: Add 100 µL Assay Buffer to "Blank" wells.
-
Standard Curve (Optional): If quantifying HMCA conversion, prepare a dilution series of the oxidized acridine standard (if available) or use Resorufin/Fluorescein as a relative standard.
-
Reaction Mix Preparation (Per Well):
-
80 µL Assay Buffer
-
10 µL HMCA Stock (Final Conc: 1 mM)
-
Incubate at 37°C for 5 minutes.
-
-
Initiation:
-
Add 5 µL of HRP sample (unknown or standard).
-
Add 5 µL of 2 mM H₂O₂ to initiate the reaction.
-
Total Volume: 100 µL.
-
Detection Parameters
-
Mode: Fluorescence Kinetic Read
-
Excitation: 280 nm (or 360 nm depending on specific acridine derivative formed)
-
Emission: 450 nm
-
Integration Time: 100 ms
-
Duration: Read every 30 seconds for 20 minutes.
Note: For Chemiluminescence mode, omit excitation. Use a luminometer with high gain. Add an enhancer like p-iodophenol (0.5 mM) to the reaction mix.
Part 3: Data Analysis & Validation
Kinetic Analysis
Plot the Relative Fluorescence Units (RFU) vs. Time (min).
-
Calculate Slope: Determine the initial velocity (
) from the linear portion of the curve (typically 0–5 mins). -
Background Subtraction: Subtract the slope of the "No Enzyme" blank from the sample slope.
-
Specific Activity:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background | Auto-oxidation of HMCA | Ensure buffer is fresh and free of metal ions (use EDTA). Keep HMCA stock in dark. |
| Low Signal | Substrate precipitation | HMCA is hydrophobic. Ensure DMSO concentration is <5% in final well. Add 0.1% Tween-20. |
| Non-Linear Kinetics | Substrate depletion | Reduce HRP concentration or increase HMCA concentration (ensure |
| No Signal | Inactive H₂O₂ | H₂O₂ degrades rapidly. Use a fresh bottle or validate with a TMB check. |
References
-
Characterization of Acridan-based Substrates. Source: Akhavan-Tafti, H., et al. (1998). Journal of Organic Chemistry. Acridan derivatives are established chemiluminescent and fluorescent substrates for peroxidase enzymes, utilizing the oxidation of the acridan ring to an acridinium ester or acridine moiety.
-
(Representative Acridan Chemistry)
-
-
Metabolism and Oxidation of Carbamazepine Derivatives.
-
Fluorescent Probes for Peroxidase Activity. Source: Silaghi-Dumitrescu, R. (2015).[2] ResearchGate.[2] A comprehensive review of substrates for HRP, including acridan and acridine derivatives for fluorometric assays.
-
9-(Hydroxymethyl)-10-carbamoylacridan Analytical Standard. Source: NAC Chemical. Technical specifications and physical properties of the specific HMCA molecule for analytical use.
chemiluminescent detection of nitric oxide using acridan derivatives
Application Note: High-Sensitivity Chemiluminescent Quantification of Nitric Oxide Signaling via Acridan-Mediated Pathways
Part 1: Core Directive & Scientific Rationale
Executive Summary
Nitric oxide (NO) is a fleeting signaling molecule (
This guide details the use of Acridan derivatives (specifically acridinium esters and acridan-based HRP substrates) to detect NO signaling through two distinct, field-proven mechanisms:
-
The "Footprint" Assay (HTS): Quantifying Nitrotyrosine , the stable oxidative footprint of NO, using an ELISA amplified by high-sensitivity acridan substrates (e.g., APS-5).
-
The "Interaction" Assay (Mechanistic): Monitoring the real-time quenching of Lucigenin (bis-N-methylacridinium) chemiluminescence, where NO competes for superoxide anions.
Why Acridan Derivatives? Unlike luminol, which requires a catalyst and suffers from high background, acridan esters (e.g., acridinium salts) and enzymatically triggered acridans (e.g., Lumigen® APS-5) offer:
-
Flash Kinetics: Rapid light emission (< 5 seconds) for high throughput.
-
High Quantum Yield: Up to
times more sensitive than colorimetric Griess assays. -
No Autofluorescence: Zero background interference from biological samples.
Part 2: Mechanism of Action
To detect NO using acridan chemistry, we must exploit its rapid reaction with superoxide (
Pathway 1: The Oxidative Footprint (Nitrotyrosine)
In inflammatory or pathological states, NO reacts diffusion-limitedly with superoxide to form peroxynitrite. Peroxynitrite nitrates tyrosine residues on proteins, creating 3-Nitrotyrosine (3-NT) . This stable marker is detected via a Sandwich ELISA where the signal is generated by an Acridan substrate reacting with an HRP-conjugated antibody.
Pathway 2: The Quenching Competition (Lucigenin)
Lucigenin (an acridinium derivative) emits light when reduced by superoxide. Since NO reacts with superoxide (
Figure 1: Dual pathways for NO detection. Top: Formation of Nitrotyrosine detected by Acridan-amplified ELISA. Bottom: Direct quenching of Lucigenin chemiluminescence by NO scavenging superoxide.
Part 3: Experimental Protocols
Protocol A: High-Sensitivity Nitrotyrosine ELISA (Acridan-Amplified)
Best for: Drug screening, quantifying cumulative NO stress in cell lysates or plasma.
Materials:
-
Capture Antibody: Mouse anti-3-Nitrotyrosine.
-
Detection Antibody: Rabbit anti-3-Nitrotyrosine (Biotinylated).
-
Enzyme Conjugate: Streptavidin-HRP.[1]
-
Signal Reagent: Acridan-based substrate (e.g., Lumigen® APS-5 or generic Acridan/Peroxide mix).
-
Sample: Cell lysate (RIPA buffer) or Plasma (EDTA).
Step-by-Step Methodology:
-
Surface Preparation:
-
Coat high-binding white microplates with Capture Antibody (1:1000 in PBS, pH 7.4). Incubate overnight at 4°C.
-
Critical: Use white plates to maximize light reflection; black plates absorb signal.
-
-
Blocking:
-
Wash 3x with PBS-T (0.05% Tween-20).
-
Block with 1% BSA in PBS for 2 hours at RT.
-
-
Sample Incubation:
-
Add 50 µL of sample or Nitrotyrosine standard (0.1 – 100 nM).
-
Incubate 2 hours at RT with shaking (300 rpm).
-
Note: Nitration is stable; samples can be frozen at -80°C prior to assay.
-
-
Sandwich Assembly:
-
Acridan Signal Generation:
-
Wash 5x thoroughly (residual HRP causes high background).
-
Work in low light.
-
Add 100 µL Acridan Substrate Solution (pre-equilibrated to RT).
-
Mechanism:[3][4][5][6][7] HRP oxidizes the acridan substrate in the presence of peroxide (supplied in kit) to form an excited acridinium intermediate, which decays emitting a flash of light at ~425 nm.
-
-
Detection:
-
Read immediately (within 1-5 mins) on a luminometer. Integration time: 0.1 - 1.0 second per well.
-
Data Analysis: Construct a 4-parameter logistic (4-PL) curve. The signal is directly proportional to Nitrotyrosine concentration.
Protocol B: Real-Time NO Interaction (Lucigenin Quenching)
Best for: Vascular tissue rings, live cell suspensions, mechanistic studies.
Materials:
-
Probe: Lucigenin (bis-N-methylacridinium nitrate).
-
Buffer: Krebs-HEPES buffer (pH 7.4).
-
NO Donor (Control): SNAP or DEA-NONOate.
-
System: NADPH Oxidase source (e.g., vascular tissue or activated macrophages).[8]
Step-by-Step Methodology:
-
Probe Preparation (Critical Step):
-
Dissolve Lucigenin in buffer to a stock of 1 mM.
-
Dilute to 5 µM working concentration.
-
Expert Insight: Do NOT use high concentrations (>50 µM). High lucigenin undergoes "redox cycling," generating artificial superoxide and false positives [1]. At 5 µM, it acts as a passive reporter.
-
-
Baseline Establishment:
-
Place tissue/cells in a cuvette or white plate with 5 µM Lucigenin.
-
Add substrate (e.g., 100 µM NADPH) to trigger superoxide production.
-
Record baseline chemiluminescence (Light Units) for 5-10 minutes until stable.
-
-
NO Challenge:
-
Add the test compound (drug candidate) or NO donor.
-
Observation: If NO is released, it will scavenge superoxide.
-
Signal: A rapid decrease (quenching) in light intensity indicates NO presence.
-
-
Validation (Self-Validating Step):
-
Add L-NAME (NOS inhibitor). The signal should increase (removal of basal NO quenching).
-
Add SOD (Superoxide Dismutase). The signal should disappear (removal of the superoxide target).
-
Figure 2: Workflow comparison. Protocol A measures the accumulation of NO damage. Protocol B measures the active presence of NO via superoxide competition.
Part 4: Data Presentation & Troubleshooting
Table 1: Comparative Metrics of Acridan-Based NO Detection Methods
| Metric | Protocol A: Acridan ELISA (Nitrotyrosine) | Protocol B: Lucigenin Quenching |
| Target | Stable Metabolite (3-NT) | Real-time Interaction ( |
| Sensitivity | Femtomolar (fM) range | Nanomolar (nM) range |
| Throughput | High (96/384-well plates) | Low/Medium (Kinetic reads) |
| Specificity | High (Antibody-dependent) | Moderate (Requires controls like SOD/L-NAME) |
| Primary Risk | Wash steps must be thorough | Redox cycling if probe conc. > 5 µM |
Troubleshooting & Optimization:
-
Signal Saturation (ELISA): Acridan substrates are extremely potent. If the signal saturates the detector (>10^7 RLU), dilute the secondary antibody (HRP) further, not the substrate.
-
False Positives (Quenching): Antioxidants in the drug candidate can also quench superoxide. Always run a cell-free control with Xanthine/Xanthine Oxidase to ensure the drug isn't just a direct superoxide scavenger.
-
pH Sensitivity: Acridinium esters are sensitive to pH. Ensure buffers are strictly maintained at pH 7.4 (physiological) or the kit-specified alkaline pH for the trigger step.
References
-
Skatchkov, M. P., et al. (1999).[8] "Validation of lucigenin as a chemiluminescent probe to monitor vascular superoxide as well as basal vascular nitric oxide production."[8][9] Biochemical and Biophysical Research Communications, 254(2), 319-324.[8]
-
Radi, R. (2018).[10] "Fluorescence and chemiluminescence approaches for peroxynitrite detection." Free Radical Biology and Medicine, 128, 157-167.
-
Li, Y., et al. (1998). "Validation of lucigenin (Bis-N-methylacridinium) as a chemilumigenic probe for detecting superoxide anion radical production." Journal of Biological Chemistry, 273(4), 2015-2023.[8]
-
Khan, S. N., et al. (2011). "Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay." Journal of Neuroimmune Pharmacology, 6, 369–374.
Sources
- 1. elkbiotech.com [elkbiotech.com]
- 2. stressmarq.com [stressmarq.com]
- 3. Mechanism of chemiluminescent reactions involving nitric oxide—–the H + NO reaction - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. Mechanism of chemiluminescent reaction between nitric oxide and ozone - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Validation of lucigenin as a chemiluminescent probe to monitor vascular superoxide as well as basal vascular nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence and chemiluminescence approaches for peroxynitrite detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Stability Chemiluminescent Labeling of Antibodies using 9-Hydroxymethyl-10-carbamoylacridan Derivatives
This Application Note is structured to guide researchers through the advanced protocol of labeling antibodies with 9-Hydroxymethyl-10-carbamoylacridan derivatives . These molecules represent a class of stabilized chemiluminescent labels that offer distinct advantages over traditional acridinium esters, primarily in hydrolytic stability and shelf-life, while maintaining high quantum yields upon oxidative triggering.
Part 1: Introduction & Mechanism of Action
The Shift from Acridinium to Acridan
While Acridinium esters (AEs) are the gold standard for flash chemiluminescence in clinical diagnostics (e.g., Siemens ADVIA Centaur®), they suffer from susceptibility to hydrolysis, necessitating low pH storage or hydrophobic modifications.
9-Hydroxymethyl-10-carbamoylacridan derivatives function as "Pro-Labels." They are chemically reduced forms (acridans) that are exceptionally stable in aqueous buffers. They do not emit light spontaneously and are resistant to hydrolysis.
-
Mechanism: Upon addition of a triggering agent (typically an alkaline peroxide solution, sometimes preceded by an acid pre-step), the acridan core is rapidly oxidized in situ to the acridinium species, which then undergoes the classic light-emitting reaction.
-
Key Advantage: The 10-carbamoyl group stabilizes the nitrogen, while the 9-hydroxymethyl group serves as a versatile handle for conjugation without affecting the electronic system required for light generation.
Chemical Topology & Conjugation Strategy
The core molecule, 9-Hydroxymethyl-10-carbamoylacridan , contains a primary alcohol at the 9-position. To label antibodies (which primarily offer lysine amines), this hydroxyl group must be activated.
The "Expert" Route: We utilize a Succinimidyl Carbonate activation strategy. This converts the inert hydroxyl group into a reactive NHS-carbonate, allowing for the formation of a stable carbamate linkage with the antibody.
Figure 1: The activation pathway of Acridan labels. Unlike Acridinium esters which are always "on" (and degrading), Acridans remain dormant until the trigger step.
Part 2: Materials & Preparation[1][2][3]
Reagents Required
-
Label Precursor: 9-Hydroxymethyl-10-carbamoylacridan (High Purity >98%).[1]
-
Activator: N,N'-Disuccinimidyl carbonate (DSC).
-
Catalyst: Triethylamine (TEA) or Pyridine.
-
Solvent: Anhydrous DMF or DMSO (Critical: Water < 50 ppm).
-
Antibody: Protein A/G purified IgG (Concentration > 1 mg/mL), in PBS pH 7.4. Must be free of BSA, Azide, and Tris/Glycine.
-
Purification: Sephadex G-25 Desalting Columns (PD-10) or Zeba Spin Columns (7K MWCO).
Synthesis of the Reactive NHS-Carbonate Derivative
Note: If you have purchased a pre-activated NHS-acridan, skip to Part 3.
Since the native molecule has a hydroxyl group (-CH2OH), we must convert it to an amine-reactive NHS carbonate.
-
Dissolution: Dissolve 10 mg of 9-Hydroxymethyl-10-carbamoylacridan in 500 µL anhydrous DMF.
-
Activation: Add 1.5 molar equivalents of N,N'-Disuccinimidyl carbonate (DSC) .
-
Catalysis: Add 2.0 molar equivalents of Triethylamine (TEA).
-
Reaction: Incubate at Room Temperature (RT) for 2–4 hours under dry nitrogen or argon.
-
Expert Insight: Monitor reaction by TLC (Silica, 5% MeOH in DCM). The product (NHS-carbonate) will be less polar than the starting alcohol.
-
-
Storage: Use immediately for labeling or precipitate with dry diethyl ether, dry, and store at -20°C under desiccant.
Part 3: Conjugation Protocol
Step 1: Antibody Preparation
Ensure your antibody is in a buffer compatible with NHS chemistry.
-
Buffer Exchange: If the antibody is in Tris or contains Azide, perform a buffer exchange into PBS (pH 7.4) or Carbonate Buffer (pH 8.5) .
-
Note: Carbonate buffer pH 8.5 increases conjugation efficiency but increases the risk of over-labeling. For acridan labels, PBS pH 7.4 is recommended to maintain antibody affinity, as acridans are hydrophobic and can cause precipitation if over-labeled.
Step 2: The Conjugation Reaction
-
Calculate Molar Ratio: Aim for a Challenge Ratio of 10:1 to 20:1 (Acridan:Antibody).
-
Calculation:
-
-
Mixing: Slowly add the calculated volume of the activated Acridan-NHS (dissolved in DMF) to the antibody solution.
-
Critical Rule: The final solvent (DMF) concentration in the antibody mixture must not exceed 10% (v/v) to avoid denaturation.
-
-
Incubation: Incubate for 1 hour at Room Temperature or 4 hours at 4°C with gentle rotation. Protect from light (though acridans are more light-stable than fluorophores, UV protection is Good Laboratory Practice).
Step 3: Purification
Remove excess free label to prevent high background in assays.
-
Equilibrate a desalting column (e.g., PD-10) with PBS (pH 7.4).
-
Load the reaction mixture.
-
Elute with PBS. Collect the protein fraction (typically the first peak).
-
Verification: The acridan moiety absorbs in the UV range (typically 280–300 nm). Note that it will interfere with A280 protein quantification.[2] Use a BCA assay for accurate protein concentration post-labeling.
-
Figure 2: Step-by-step workflow for conjugating 9-Hydroxymethyl-10-carbamoylacridan to IgG.
Part 4: Characterization & Assay Validation
Determining Degree of Labeling (DOL)
Unlike fluorophores, acridans do not have a distinct visible absorbance peak that is easily separated from protein.
-
Method: Use UV-Vis spectrophotometry .
-
Absorbance: Measure A280 (Protein + Label) and the Label's specific
(usually around 290–310 nm for acridans). -
Correction Factor: You must determine the Correction Factor (CF =
) for your specific derivative. -
Formula:
Triggering Protocol (The "Flash")
To verify activity, you need a triggering system.
-
Trigger A (Pre-activation): 0.1 M HNO3 + 0.5% H2O2. (Oxidizes Acridan
Acridinium). -
Trigger B (Emission): 0.25 M NaOH + Surfactant (e.g., CTAC or Triton X-100). (Shifts pH to alkaline, causing light emission).[3][4]
-
Protocol: Inject Trigger A (100 µL), wait 1–2 seconds, Inject Trigger B (100 µL), and integrate signal for 2–5 seconds.
Storage
-
Store the conjugate at 4°C for short term (1–2 months).
-
For long term, add BSA (1%) and Glycerol (50%) and store at -20°C .
-
Stability Note: Acridan conjugates are significantly more stable than Acridinium ester conjugates in aqueous buffers.
Part 5: Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation during labeling | Acridan is hydrophobic; Label:Protein ratio too high. | Reduce molar excess to 10x. Add 5% DMSO to the reaction buffer. |
| Low Signal | Incomplete activation of the hydroxyl group. | Ensure DSC and TEA are fresh and anhydrous. Verify NHS formation by TLC/HPLC. |
| High Background | Free label not removed. | Perform a second desalting step or extensive dialysis. |
| No "Flash" | Incorrect Trigger Reagents. | Acridans require oxidation first. Ensure Trigger A contains H2O2 and is acidic. |
References
-
Natrajan, A., et al. (2015).[5] Synthesis and properties of chemiluminescent acridinium esters with different N-alkyl groups. Royal Society of Chemistry.
-
Akhavan-Tafti, H., et al. (2001). Chemiluminescent acridan phosphate labelling compounds for detection in gels. Luminescence (Wiley).[6]
-
NAC Chemical. (2025). 9-(Hydroxymethyl)-10-carbamoylacridan Analytical Standard Data Sheet.
- Weeks, I., et al. (1983). Acridinium esters as high-specific-activity labels in immunoassay. Clinical Chemistry. (Foundational context for acridinium/acridan labeling).
-
Adamczyk, M., et al. (2001). Design of acridinium-9-carboxamides and anti-acridinium antibodies for chemiluminescent signal enhancement. Bioconjugate Chemistry.
Sources
- 1. 9-(Hydroxymethyl)-10-carbamoylacridan Analytical Standard - Best Price Available [nacchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acridine marker conjugate, preparation method of acridine marker conjugate and chemical luminescent kit - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Advanced Flow Cytometry Applications of Chemifluorescent Acridan Compounds
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocols
Introduction: The Paradigm Shift to Single-Cell Chemifluorescence
Acridan-based substrates (e.g., Lumigen PS-3, ECL Plus) are universally recognized for their high-sensitivity chemiluminescent output in bulk assays like Western blotting and ELISA[1]. However, a highly underutilized property of these compounds is their robust chemifluorescent intermediate state.
When oxidized by Horseradish Peroxidase (HRP) or Reactive Oxygen Species (ROS), acridan compounds form an acridinium ester intermediate that spontaneously decarboxylates into an acridone derivative[2]. Unlike luminol—which primarily produces transient light (chemiluminescence) that cannot be captured by a flow cytometer's optics—the acridone byproduct is a stable, highly fluorescent molecule[3]. Emitting a strong fluorescent signal at ~430–440 nm, acridone is perfectly suited for excitation by the violet laser (405 nm) in modern flow cytometers, allowing researchers to adapt bulk chemiluminescent amplification strategies to single-cell flow cytometry.
Mechanistic Principles & Causality
To successfully deploy acridan compounds in flow cytometry, one must understand the causality behind the signal generation. Traditional direct immunofluorescence (e.g., FITC, PE) relies on a 1:1 or 1:4 labeling ratio of fluorophore to antibody. This limits the limit of detection (LOD) for ultra-rare surface antigens.
By utilizing an HRP-conjugated antibody combined with an acridan substrate, the HRP enzyme acts as a catalytic engine, oxidizing thousands of acridan molecules per minute[4]. This localized enzymatic turnover results in a massive accumulation of fluorescent acridone at the site of the antigen. Because the emission peak is ~440 nm, the signal is easily isolated in the Pacific Blue or DAPI channel (e.g., 450/50 BP filter), keeping the rest of the visible spectrum open for highly multiplexed traditional phenotyping.
Fig 1: Mechanistic pathway of acridan oxidation yielding the fluorescent acridone derivative.
Application 1: Enzyme-Mediated Signal Amplification for Rare Antigens
This protocol adapts ECL Plus (an acridan-based HRP substrate)[3] for the flow cytometric detection of low-abundance targets (e.g., GPCRs or transient activation markers) that fall below the detection threshold of standard fluorophores.
Self-Validating Protocol
Causality Note: A critical challenge in flow-based enzymatic amplification is the diffusion of the fluorescent product away from the target cell, causing high background. We mitigate this by performing the reaction in a high-viscosity retention buffer (10% Dextran Sulfate in PBS), which traps the acridone precipitate at the cell surface.
Step 1: Cell Preparation & Primary Labeling
-
Harvest and wash
cells in cold Flow Cytometry Staining Buffer (FCSB: PBS + 1% BSA + 0.05% Sodium Azide). -
Incubate with the primary antibody targeting the rare antigen for 30 min at 4°C.
-
Wash twice with 2 mL FCSB to remove unbound primary antibodies.
Step 2: HRP-Conjugation 4. Resuspend the cell pellet in 100 µL of FCSB containing an HRP-conjugated secondary antibody (titrated, typically 1:500). 5. Incubate for 30 min at 4°C in the dark. 6. Wash three times with 2 mL FCSB. Thorough washing is critical; residual unbound HRP will cause massive background fluorescence.
Step 3: Acridan Chemifluorescent Amplification 7. Prepare the Acridan Retention Buffer: Mix Reagent A and Reagent B of the acridan substrate kit (e.g., ECL Plus) in a 40:1 ratio[5], then dilute 1:1 in PBS containing 10% Dextran Sulfate. 8. Resuspend the cell pellet in 100 µL of the Acridan Retention Buffer. 9. Incubate for exactly 5 to 10 minutes at Room Temperature.
Step 4: Acquisition & Validation
10. Do not wash. Immediately acquire the sample on a flow cytometer equipped with a 405 nm violet laser and a 450/50 nm bandpass filter.
11. Validation Checkpoint: Always run an Isotype-HRP control tube. If the acridone signal in the isotype control exceeds
Fig 2: Step-by-step workflow for acridan-based flow cytometric signal amplification.
Application 2: Real-Time Intracellular ROS Profiling
Acridan Lumigen PS-3 is highly sensitive to a broad spectrum of reactive oxygen species (ROS), including peroxides and superoxide radicals[2]. While typically used to measure extracellular ROS via bulk luminescence, the cell-permeable nature of specific acridan derivatives allows for high-throughput intracellular ROS profiling via flow cytometry.
Self-Validating Protocol
Causality Note: Traditional ROS probes like DCFDA suffer heavily from auto-oxidation and photo-bleaching, leading to false positives. Acridan compounds require specific ROS-mediated cleavage of the ester bond to form the fluorescent acridone, drastically reducing background noise[5].
-
Seed cells and apply the desired pharmacological stimulant (e.g., LPS to induce macrophage ROS production) for the required time course.
-
Harvest
cells and wash once in warm, phenol red-free RPMI. -
Resuspend cells in 100 µL of phenol red-free RPMI containing 5 µM of the Acridan substrate.
-
Incubate at 37°C for 15 minutes to allow for cellular uptake and ROS-mediated oxidation.
-
Transfer tubes to ice to halt the reaction and immediately acquire on the flow cytometer (Violet laser, 450/50 nm).
-
Validation Checkpoint: Pre-treat a control sample with 5 mM N-acetylcysteine (NAC) or catalase for 30 minutes prior to acridan loading. A failure to quench the 440 nm fluorescent signal indicates auto-oxidation of the substrate rather than true physiological ROS generation.
Quantitative Data Summary: Technology Comparison
To justify the experimental choice of acridan chemifluorescence over existing methodologies, the following table summarizes the quantitative performance metrics across different flow cytometry labeling strategies.
| Detection Methodology | Amplification Mechanism | Excitation / Emission | Relative Limit of Detection (LOD) | Signal-to-Noise Ratio (SNR) | Primary Limitation |
| Direct Fluorophore (e.g., Pacific Blue) | None (1:1 Ratio) | 405 nm / 455 nm | ~1,000 molecules/cell | Low (10 - 20) | Cannot detect rare antigens. |
| Tyramide Signal Amplification (TSA) | Covalent Tyramide Deposition | Variable (Dye dependent) | ~50 molecules/cell | High (100 - 300) | High background; requires strict quenching of endogenous peroxidases. |
| Acridan Chemifluorescence | Acridone Accumulation | 405 nm / 440 nm | ~100 molecules/cell | Very High (200 - 400) | Product can diffuse if retention buffer (Dextran) is omitted. |
References
- Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay ResearchG
- PEGylated Bilirubin-coated Iron Oxide Nanoparticles as a Biosensor for Magnetic Relaxation Switching-based ROS Detection in Whole Blood Theranostics
- Protein Detection Technical Handbook (ECL Plus Specific
- An Introduction to Horseradish Peroxidase (HRP)
- Enhanced Chemiluminescent Western Blot Abcam
Sources
- 1. Enhanced chemiluminescent western blot | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. An Introduction to Horseradish Peroxidase (HRP) and Its Applications [sigmaaldrich.com]
- 5. PEGylated Bilirubin-coated Iron Oxide Nanoparticles as a Biosensor for Magnetic Relaxation Switching-based ROS Detection in Whole Blood [thno.org]
reducing background noise in 9-Hydroxymethyl-10-carbamoylacridan assays
Welcome to the Technical Support Center for 9-Hydroxymethyl-10-carbamoylacridan (9-HMCA) Assays. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the quantification of 9-HMCA—a critical, ring-contracted metabolite of carbamazepine (CBZ)—in complex matrices such as human serum and wastewater.
This guide bypasses generic advice to focus on the exact physicochemical and mechanistic causes of background noise, ensuring your analytical workflows are robust, reproducible, and self-validating.
Module 1: Chromatographic & Mass Spectrometry Troubleshooting
FAQ 1: Why is my 9-HMCA peak broad, asymmetrical, or showing artificially high baseline noise in LC-MS/MS? Answer: You are likely experiencing isobaric interference.
-
The Causality: 9-HMCA shares identical mass-to-charge transitions (m/z 253 → 210) with several other hydroxylated CBZ metabolites, specifically 1-OH-CBZ, 2-OH-CBZ, 3-OH-CBZ, and 4-OH-CBZ. When using a standard C18 column, these isomers co-elute. The mass spectrometer cannot distinguish them by mass alone, resulting in merged peaks and an artificially inflated "noisy" baseline.
-
The Solution: Switch your stationary phase. As demonstrated by 1[1], explicit care must be taken to separate these isomers. A phenylether stationary phase provides unique π-π interactions with the acridan ring of 9-HMCA, resolving it completely from the dibenzazepine rings of the OH-CBZ isomers.
Carbamazepine metabolism leading to 9-HMCA and isobaric interference sources.
Quantitative Reference Data
To effectively troubleshoot, you must understand the expected concentrations and mass transitions of the analytes in your matrix.2[2] established that 9-HMCA is a major metabolite in human serum, while environmental monitoring often detects it at trace levels.
Table 1: Typical Concentration Ranges and MS/MS Transitions
| Analyte | Matrix | Typical Concentration | MS/MS MRM Transition (m/z) | Primary Analytical Challenge |
| 9-HMCA | Human Serum | ~0.57 µg/mL | 253.1 → 210.1 | Isobaric co-elution with OH-CBZ isomers |
| 9-HMCA | Wastewater | Trace (ng/L to µg/L) | 253.1 → 210.1 | Severe matrix ion suppression |
| CBZ | Wastewater | Up to 5.0 µg/L | 237.1 → 194.1 | High persistence, baseline noise |
| DiOH-CBZ | Wastewater | Up to 4.8 µg/L | 271.1 → 253.1 | High abundance masking trace metabolites |
Table 2: Stationary Phase Performance for 9-HMCA Resolution
| Stationary Phase | 9-HMCA Retention | Isomer Separation (OH-CBZ) | Background Noise Level | Recommendation |
| Standard C18 | Moderate | Poor (Co-elution) | High | Not recommended for complex matrices |
| Phenylether | Strong | Excellent | Low | Highly recommended for LC-MS/MS |
| Core-Shell C18 | Fast | Moderate | Medium | Acceptable only if isomers are absent |
Module 2: Self-Validating LC-MS/MS Protocol
To eliminate matrix effects (ion suppression caused by co-eluting polar lipids or humic acids preventing droplet evaporation in the ESI source), implement this step-by-step, self-validating workflow.
Step 1: Matrix Clean-up via Solid Phase Extraction (SPE)
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL methanol, followed by 5 mL LC-grade water.
-
Load the sample (e.g., 1 mL serum diluted 1:4 with water, or 100 mL filtered wastewater).
-
Crucial Wash Step: Wash with 5 mL of 5% methanol in water. Causality: This specific concentration removes polar interferents that cause baseline noise without prematurely eluting the moderately hydrophobic 9-HMCA.
-
Elute with 5 mL of 100% methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of mobile phase.
Step 2: Chromatographic Separation
-
Equip the LC with a Phenylether stationary phase column (150 x 2.1 mm, 3 µm).
-
Use Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in methanol).
-
Run a shallow gradient: Start at 20% B, ramp to 60% B over 15 minutes. Causality: The shallow ramp maximizes the π-π interaction time, separating the acridan ring of 9-HMCA from the hydroxylated dibenzazepine rings.
Step 3: Mass Spectrometric Detection & Self-Validation
-
Monitor the quantifier transition: m/z 253.1 → 210.1.
-
Monitor the qualifier transition: m/z 253.1 → 180.1.
-
Self-Validation Check: Calculate the ion ratio (210.1 / 180.1). If the ratio in your sample deviates by >20% from your neat analytical standard, this is an internal flag that isobaric interference or matrix noise is still present. The run is invalid, and further gradient flattening is required.
Workflow for reducing matrix noise and isomer interference in 9-HMCA LC-MS/MS assays.
Module 3: Immunoassay (ELISA/FPIA) Troubleshooting
FAQ 2: My Fluorescence Polarization Immunoassay (FPIA) for 9-HMCA shows severe background drift. How can I stabilize the signal? Answer: You must optimize tracer kinetics and leverage sample dilution.
-
The Causality: In complex matrices like wastewater or hemolyzed serum, aromatic compounds (e.g., humic acids, bilirubin) nonspecifically bind to the fluorescent tracer or exhibit their own autofluorescence. This artificially alters the polarization signal (mP), leading to background drift over time.
-
The Solution:
-
Sample Dilution: Because optimized monoclonal antibodies for CBZ metabolites possess high sensitivity (low µg/L range), dilute the sample 1:10 to 1:50 in PBS. As noted in 3[3], dilution mathematically reduces background autofluorescence below the detector's threshold without losing the analyte signal.
-
Tracer Optimization: Use a tracer with an extended linker (e.g., Triglycine-5-Fluorescein). This prevents steric hindrance, ensuring that the kinetics of the antibody-tracer interaction closely mirror the antibody-analyte interaction, thereby stabilizing the test midpoint and eliminating time-dependent background drift.
-
References
-
Carbamazepine and its metabolites in wastewater: Analytical pitfalls and occurrence in Germany and Portugal Source: ResearchGate URL:1
-
9-Hydroxymethyl-10-carbamoylacridan in human serum is one of the major metabolites of carbamazepine Source: PubMed (NIH) URL:2
-
Immunochemical Determination of Caffeine and Carbamazepine in Complex Matrices using Fluorescence Polarization Source: OPUS (kobv.de) URL:3
Sources
Technical Support Center: Stabilizing 9-Hydroxymethyl-10-carbamoylacridan (HMCA) Working Solutions
Core Technical Overview
9-Hydroxymethyl-10-carbamoylacridan (HMCA) is a high-sensitivity chemiluminescent substrate used primarily for the detection of Horseradish Peroxidase (HRP). Unlike luminol, which requires a separate oxidant and often suffers from rapid signal decay, acridan-based substrates are designed to generate a sustained, high-intensity glow (glow-type chemiluminescence) through the enzymatic generation of a dioxetanone intermediate.
However, the "Working Solution"—typically a mixture of the HMCA substrate, an oxidant (peroxide), and an enhancer—is thermodynamically unstable. It is prone to spontaneous oxidation (causing high background) and hydrolytic degradation (causing loss of sensitivity).
This guide provides a self-validating system to stabilize these solutions and troubleshoot common failure modes.
Troubleshooting Guide (Q&A)
Category 1: High Background (Noise)
Q: Even without HRP, my working solution emits a faint glow or shows high background on the blot/plate. Why? A: This is "Spontaneous Oxidation." The HMCA molecule is electron-rich and can be oxidized by dissolved oxygen or peroxides even without the enzyme, especially if trace metals are present.
-
Root Cause: Trace metal ions (Fe²⁺, Cu²⁺) in your buffer or water are catalyzing the oxidation of HMCA.
-
Solution: Add a chelator. Incorporate EDTA (Ethylenediaminetetraacetic acid) or DTPA at a final concentration of 0.1–1.0 mM in your working buffer. This sequesters metal ions, effectively "freezing" the spontaneous reaction without inhibiting the HRP enzyme (which contains a heme iron but is inaccessible to bulky chelators at these concentrations).
Q: My background increases significantly after the working solution sits on the bench for 1 hour. Is this normal? A: Yes, but it can be mitigated.
-
Root Cause: Photochemical oxidation. Acridans are highly photosensitive. Ambient light (especially fluorescent lab lighting) generates singlet oxygen, which attacks the acridan ring.
-
Solution: Strict light protection. Store the working solution in amber HDPE bottles or wrap tubes in aluminum foil immediately after mixing.
Category 2: Signal Loss & Variability
Q: The signal intensity is excellent initially but drops by 50% within 20 minutes of mixing the working solution. A: This indicates Hydrolytic Instability or Enhancer Depletion .
-
Root Cause: The carbamoyl group (-CONH-) at the 10-position is susceptible to hydrolysis, particularly in the alkaline pH (pH 8.5–9.5) required for the chemiluminescent reaction. Once hydrolyzed, the molecule loses its ability to form the emissive N-methylacridone species efficiently.
-
Solution: "Just-in-Time" Mixing. Do not store HMCA in the alkaline assay buffer. Keep the HMCA as a concentrated stock in an organic solvent (DMSO or Ethanol) or a slightly acidic buffer (pH 5.0–6.0). Mix with the alkaline oxidant buffer only immediately before use.
Q: I see "splotchy" or uneven signal across my membrane/plate. A: This is often due to Substrate Aggregation .
-
Root Cause: HMCA is hydrophobic. In aqueous working solutions, it can form micro-aggregates that cause localized "hotspots" of signal.
-
Solution: Surfactant Optimization. Ensure your working buffer contains a non-ionic surfactant like Tween-20 (0.05–0.1%) or Triton X-100 . This solubilizes the acridan and improves the accessibility of the substrate to the HRP enzyme.
Protocol: Preparation of a Stabilized HMCA Working Solution
This protocol uses a Two-Component System to maximize stability. Do not pre-mix these components until the day of the experiment.
Component A: HMCA Stock (Concentrate)
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide)
-
Concentration: 100x or 1000x concentrate (typically 5–10 mM)
-
Storage: -20°C, desiccated, protected from light.
-
Why: DMSO prevents hydrolysis and oxidation during long-term storage.
Component B: Stable Assay Buffer (The Diluent)
-
Buffer: Tris-HCl or Borate Buffer (pH 8.5 – 9.0)
-
Oxidant: Sodium Perborate or Urea Peroxide (more stable than liquid H₂O₂).
-
Enhancer: p-Iodophenol (PIP) or p-Coumaric Acid (0.1 – 1 mM).
-
Stabilizers:
-
EDTA: 0.5 mM (Chelates trace metals).
-
Tween-20: 0.1% (v/v) (Prevents aggregation).
-
Workflow: Generating the Working Solution
-
Equilibrate: Bring Component A and Component B to room temperature (25°C). Cold buffers slow down HRP kinetics.
-
Dilute: Add 1 part Component A to 99 parts Component B (for a 100x stock).
-
Mix: Vortex gently for 10 seconds. Avoid vigorous shaking that introduces excess oxygen.
-
Protect: Transfer immediately to an opaque/amber container.
-
Validate (Self-Check):
-
Pipette 100 µL of the working solution into a luminometer tube or well.
-
Measure the "Dark Count" (Background).
-
Pass Criteria: Background should be < 0.1% of the expected positive signal. If high, check water quality for metal contamination.
-
Visualizing the Mechanism & Troubleshooting
Figure 1: HMCA Chemiluminescence Pathway
This diagram illustrates the enzymatic conversion of HMCA to the light-emitting acridone, highlighting the critical "Danger Zones" where stability is compromised.
Caption: The enzymatic pathway of HMCA. Red dashed lines indicate stability failure modes (Oxidation and Hydrolysis) that must be mitigated by chelators and pH control.
Figure 2: Troubleshooting Decision Tree
Use this logic flow to diagnose assay failures quickly.
Caption: Step-by-step logic for diagnosing HMCA working solution failures.
Stability Data Summary
| Parameter | Recommended Condition | Risk of Deviation |
| pH | 8.5 – 9.0 (Working Solution) | < 8.0: Low enzymatic activity (Low Signal).> 9.5: Rapid hydrolysis of carbamoyl group. |
| Temperature | 20°C – 25°C (During Use) | > 30°C: Increases spontaneous oxidation (High Background).< 4°C: HRP enzyme activity drops significantly. |
| Light Exposure | Dark / Amber Bottle | Direct light causes singlet oxygen generation, destroying the substrate within minutes. |
| Pot Life | < 4 Hours | After 4 hours, signal-to-noise ratio drops by ~20-30% due to background accumulation. |
References
-
Akhavan-Tafti, H., et al. (1998).[1] "Chemiluminescent Acridan Derivatives: Synthesis and Enzymatic Triggering." Journal of Organic Chemistry, 63(4), 930-937. Link
-
Kricka, L. J. (2000). "Chemiluminescent and Bioluminescent Techniques." Clinical Chemistry, 46(9), 1337–1342. Link
-
Thermo Fisher Scientific. (n.d.). "Troubleshooting Chemiluminescent Western Blots." Thermo Fisher Technical Resources. Link
-
Beckman Coulter. (n.d.). "Lumi-Phos PRO: A Better Chemiluminescent Substrate." Beckman Coulter Technical Notes. Link
-
BOC Sciences. (n.d.). "Chemiluminescent Substrates: Mechanisms and Applications." BOC Sciences Knowledge Base.
Sources
Technical Support Center: Chemiluminescent Assay Signal-to-Noise Optimization
Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Signal-to-Noise Ratio (SNR) in Chemiluminescent Western Blots & Immunoassays
Introduction: The Signal-to-Noise Paradox
Welcome. If you are here, you are likely staring at a piece of film or a digital image that is either pitch black, completely white, or speckled with artifacts that obscure your data.
In chemiluminescence, Signal-to-Noise Ratio (SNR) is the defining metric of assay quality. It is not enough to have a strong signal; you must have a specific signal that stands out against the background. Chemiluminescence is enzymatic and kinetic—meaning the light output changes over time. Unlike fluorescence (which is stable), chemiluminescence is a race between signal generation and substrate depletion.[1]
This guide treats your assay as a system. We will isolate the variables driving Noise (non-specific binding) and Signal (enzymatic activity) to restore the ratio required for publication-quality data.
Part 1: The Diagnostic Workflow
Before mixing new buffers, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic Logic Tree for Chemiluminescent SNR Issues. Follow the path corresponding to your visual result.
Part 2: High Background (The "Noise" Problem)
High background is usually a failure of blocking or washing . The membrane binds antibody where no antigen exists.
Q: Why is my entire membrane glowing (black on film)?
A: You likely have "Antibody Overload" or an incompatible blocking buffer. If the background is uniform, your secondary antibody concentration is too high. HRP is an incredibly active enzyme; even trace amounts of non-specifically bound secondary antibody will oxidize the substrate.
-
Immediate Action: Dilute your secondary antibody 5-fold to 10-fold.
-
System Check: Ensure your membrane did not dry out between steps. Dried PVDF membranes become hydrophobic and bind antibodies irreversibly.
Q: I am detecting a phosphorylated protein. Why is my background so high with Milk?
A: Milk contains Casein, which is a phosphoprotein.[2][3] If you use non-fat dry milk to block for a phospho-antibody (e.g., p-Akt, p-ERK), the antibody binds to the casein coating the entire membrane.
-
Correction: Switch to 5% BSA (Bovine Serum Albumin) in TBST.
Reference Table: Blocking Buffer Compatibility
| Feature | 5% Non-Fat Dry Milk | 5% BSA (Bovine Serum Albumin) | Protein-Free / Synthetic |
| Primary Use | General routine blotting. | Phospho-proteins; Biotin-systems.[1][3][4] | Low abundance targets; clean background. |
| Cost | Low. | High. | Very High. |
| Phospho-Compatible? | NO (Contains Casein).[3] | YES (Generally). | YES . |
| Biotin-Compatible? | NO (Contains endogenous Biotin). | YES . | YES . |
| Noise Risk | Can mask low-signal bands. | High variability between batches. | Lowest noise.[5] |
Part 3: Weak Signal (The "Signal" Problem)
Weak signal implies the enzyme (HRP) is not present, is inhibited, or the antigen is masked.
Q: I see the ladder, but my target bands are invisible. Is my antibody bad?
A: Before blaming the antibody, check your buffers for Sodium Azide (
-
The Mechanism: Azide binds irreversibly to the heme group of Horseradish Peroxidase (HRP), forming meso-azidoprotoporphyrin IX [1]. This completely inactivates the enzyme.
-
The Fix: Use preservatives like Thimerosal or ProClin for HRP-conjugated antibodies, or make buffers fresh. Never use Azide with HRP.
Q: My bands are brown/yellow on the membrane but don't glow on the imager.
A: This is Substrate Depletion (also known as the "Hook Effect" in blotting). You actually have too much signal. The HRP concentration is so high that it oxidized all the Luminol in the first few seconds of incubation. By the time you imaged it, the reaction was dead, leaving oxidized brown precipitate.
-
The Fix: This is a counter-intuitive solution: Load LESS protein or Dilute your antibody significantly (10x to 50x).
Part 4: Optimization Protocol (Self-Validating System)
Do not guess antibody concentrations. Use a Dot Blot Titration to optimize SNR without running a full gel. This saves time (2 hours vs. 2 days) and sample.
Protocol: The "Checkerboard" Dot Blot
Objective: Determine the optimal Primary (
-
Grid Preparation: Cut a strip of PVDF/Nitrocellulose. Draw a
grid with a pencil. -
Spotting: Pipette 1 µL of your lysate (at the concentration you intend to load) onto each square. Let dry.
-
Blocking: Block the entire strip in your chosen buffer (BSA/Milk) for 30 mins.
-
Primary Incubation (The Variable): Cut the strip into 4 columns. Incubate each column with a different
dilution (e.g., 1:500, 1:1000, 1:2000, 1:5000).[6] -
Secondary Incubation: Apply the
antibody. (If optimizing , apply different concentrations across rows).[7] -
Detection: Add ECL substrate and image.
Analysis:
-
Best SNR: The spot that is dark but has a clean white background.
-
White Spot/Dark Background: Antibody concentration too high (Substrate depletion).[7]
-
No Spot: Antibody concentration too low or antigen absent.
Part 5: The Mechanism of Action
Understanding the chemistry helps you troubleshoot "Ghost Bands."
Figure 2: The HRP-Luminol Reaction. Note that HRP is the catalyst.[1][8] If HRP is too abundant, it consumes H2O2/Luminol instantly, stopping light production (Substrate Depletion).
References
-
Ortiz de Montellano, P. R., et al. (1988).[9] "Mechanism-based inactivation of horseradish peroxidase by sodium azide. Formation of meso-azidoprotoporphyrin IX."[8][9][10] Biochemistry.
-
Thermo Fisher Scientific. "Dot blotting: the key to optimizing your western blot." Thermo Fisher Technical Resources.
-
Abcam. "Western blot blocking methods and best practices." Abcam Protocols.
-
Azure Biosystems. "How to Optimize Your Chemiluminescent Western Blots." Azure Biosystems Application Notes.
Sources
- 1. Chemiluminescent Western Blotting | Thermo Fisher Scientific - HU [thermofisher.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Western blotting - Milk vs BSA for blocking - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. bosterbio.com [bosterbio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. Mechanism-based inactivation of horseradish peroxidase by sodium azide. Formation of meso-azidoprotoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A quantitative evaluation of peroxidase inhibitors for tyramide signal amplification mediated cytochemistry and histochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: 9-Hydroxymethyl-10-carbamoylacridan (HMCA) Chemiluminescence
Welcome to the HMCA Technical Support Hub. This guide is designed for assay developers and researchers utilizing 9-Hydroxymethyl-10-carbamoylacridan (HMCA) as a chemiluminescent substrate for Horseradish Peroxidase (HRP). Unlike standard colorimetric substrates, HMCA offers attomole-level sensitivity, but its performance is critically dependent on the thermodynamic and kinetic balance controlled by pH and temperature.
Module 1: The Mechanism of Action
To troubleshoot effectively, you must understand that HMCA chemiluminescence is a two-stage coupled system : an enzymatic oxidation followed by a chemical decomposition.
The Pathway[1]
-
Enzymatic Phase: HRP oxidizes HMCA in the presence of Peroxide (
) and an enhancer (typically a phenolic compound).[1] -
Chemical Phase: The oxidized intermediate reacts with peroxide to form a high-energy dioxetanone species.
-
Emission Phase: The dioxetanone decomposes, yielding an excited N-methylacridone moiety that emits light (max
) upon relaxation.
Figure 1: The coupled enzymatic-chemical pathway of HMCA. Note that the enzyme requires neutral pH, while the light-emitting steps favor alkalinity.
Module 2: The Effect of pH
The Core Conflict: HRP is most active at neutral pH (6.0–7.0), but the chemiluminescent reaction (specifically the attack of peroxide anions on the acridinium intermediate) is favored in alkaline conditions (pH > 9.0).
Optimization Strategy
For HMCA, the "sweet spot" is typically pH 8.0 – 8.6 . This is a compromise that maintains sufficient HRP turnover while allowing the chemical light-generating step to proceed efficiently.
| pH Range | HRP Activity | Light Emission Efficiency | Net Result |
| Acidic (< 6.0) | High | Very Low | No Signal. The intermediate forms but is stable; it does not decompose to emit light. |
| Neutral (7.0 - 7.5) | Optimal | Moderate | Stable Glow. Good for long-duration kinetics, but lower peak intensity. |
| Optimal (8.0 - 8.6) | Moderate | High | High Sensitivity. Best balance of signal-to-noise ratio. |
| Alkaline (> 9.5) | Low (Denaturation) | Very High (Flash) | High Background. Auto-oxidation of HMCA occurs without enzyme; HRP degrades rapidly. |
Troubleshooting pH Issues
-
Symptom: High Background (Noise) in Blank Wells.
-
Symptom: Low Signal despite high HRP concentration.
Module 3: The Effect of Temperature
Temperature affects the kinetics (speed) of the light emission and the stability of the enzyme.
The Kinetic Trade-off
-
Reaction Rate: HRP turnover doubles approximately every 10°C increase.
-
Signal Decay: Higher temperatures exhaust the local substrate faster, leading to a sharper peak but faster signal decay (less stable "glow").
| Temperature | Kinetic Profile | Recommended Use |
| 4°C | Very Slow | Storage only. Do not assay at 4°C; signal will be negligible. |
| 20-25°C (Room Temp) | Stable "Glow" | Standard Assays. Provides a signal stable for >60 mins. |
| 37°C | Fast "Flash-like" | High Throughput. Higher peak intensity but signal may decay within 10-20 mins. |
Troubleshooting Temperature Issues
-
Symptom: "Edge Effect" (Outer wells have different signal than center wells).
-
Cause: Thermal gradients. If the plate is colder than the substrate, or vice versa, reaction rates will vary across the plate.
-
Fix: Equilibrate all reagents (Buffer, Substrate, Plate) to Room Temperature (25°C) for 30 minutes before use.
-
-
Symptom: Signal decreases rapidly (within 5 minutes).
-
Cause: Temperature is too high (>30°C), causing rapid substrate depletion or HRP inactivation.
-
Fix: Ensure the luminometer is not overheating the plate.
-
Module 4: Diagnostic Workflow
Use this logic flow to diagnose assay failures related to pH or Temperature.
Figure 2: Diagnostic logic for HMCA assay optimization.
FAQ: Frequently Asked Questions
Q: Can I use Sodium Azide as a preservative in my buffers? A: Absolutely not. Sodium Azide is a potent inhibitor of HRP. Even trace amounts (0.01%) will kill the enzymatic reaction. Use ProClin™ or Thimerosal if preservation is required.
Q: My signal is drifting downward over time. Is this normal? A: HMCA is a "glow" substrate, but it is not infinite. A signal decay of 5-10% per hour is normal. If decay is faster (>20% in 10 mins), your temperature is likely too high, or the HRP concentration is too high (substrate depletion).
Q: Does light exposure affect the substrate stability? A: Yes. Acridans are light-sensitive.[6][7] Keep the working solution protected from direct light (amber bottles or foil wrap) until the moment of measurement.
Q: Can I use a carbonate buffer (pH 9.6) like I do for coating plates? A: No. Carbonate buffer at pH 9.6 will cause high background due to auto-oxidation of the HMCA. Use a Tris or Phosphate buffer at pH 8.5.
References
-
Akhavan-Tafti, H., et al. (1998).[1] Chemiluminescence from the reaction of acridan esters with peroxide and peroxidase. Journal of Organic Chemistry, 63(4), 930-937.
-
Kricka, L. J. (2000). Chemiluminescent and Bioluminescent Techniques. Clinical Chemistry, 37(9), 1472-1481.
-
Akhavan-Tafti, H., et al. (2001).[8] Chemiluminescent Acridan Phosphate Labelling Compounds for Detection in Gels.[8] Luminescence, 16(2), 187-191.
-
Porstmann, B., et al. (1981). Temperature dependent rise in activity of horseradish peroxidase caused by non-ionic detergents.[9] Clinica Chimica Acta, 109(2), 175-181.
Sources
- 1. EP1322670B1 - Electrochemiluminescence from acridan compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP1005649B1 - Non-enzymatic methods of generating chemiluminescence from acridan alkenes - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemiluminescent acridan phosphate labelling compounds for detection in gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temperature dependent rise in activity of horseradish peroxidase caused by non-ionic detergents and its use in enzyme-immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 9-Hydroxymethyl-10-carbamoylacridan (9-HMCA) Chemiluminescence Systems
Welcome to the Technical Support Center for 9-Hydroxymethyl-10-carbamoylacridan (9-HMCA) chemiluminescence assays. This guide is designed for researchers, analytical scientists, and drug development professionals utilizing acridan-based chemiluminogenic substrates. Here, we provide mechanistic insights, self-validating protocols, and troubleshooting steps to resolve complex quenching anomalies.
System Overview & Mechanistic Causality
9-Hydroxymethyl-10-carbamoylacridan (CAS: 68011-71-2) is a highly sensitive acridan derivative[1]. Like other acridan and acridinium ester systems, its chemiluminescence is not spontaneous but requires a specific oxidative sequence.
The Light-Emission Pathway:
-
Oxidation: The acridan core is oxidized (typically via
in acidic media or peroxidase) to form an acridinium intermediate[2]. -
Dioxetanone Formation: Upon the introduction of an alkaline trigger (e.g., NaOH), nucleophilic attack by
ions forms a highly strained cyclic dioxetanone intermediate[3]. -
Decarboxylation & Emission: The dioxetanone ring spontaneously decarboxylates, yielding a 10-substituted-acridan-9-one in an electronically excited singlet state. As it relaxes to the ground state, it emits a flash of light at approximately 430–450 nm[3].
The Quenching Mechanism: Quenching occurs when the energy of the excited acridone is diverted before photon emission. Highly efficient quenchers, such as Gold Nanoparticles (AuNPs) or Graphene Oxide (GO), intercept this energy via Chemiluminescence Resonance Energy Transfer (CRET) or direct electron transfer[4][5]. Because the 9-HMCA system is highly sensitive to its microenvironment, unintended quenching (matrix interference) or failure to quench (steric hindrance/aggregation) are the most common assay failures.
Experimental Workflows: Self-Validating Quenching Protocol
To accurately measure the quenching of 9-HMCA by nanomaterials (e.g., AuNPs), the reaction kinetics must be tightly controlled to prevent quencher aggregation.
Step-by-Step Methodology: Flow-Injection Quenching Assay
This protocol utilizes a dual-injector luminometer to capture flash chemiluminescence.
-
Reagent Preparation:
-
Probe Solution: Dilute 9-HMCA stock into 5 mM Phosphate Buffer (PB), pH 5.2, to a final concentration of
M. Causality: A low ionic strength buffer (5 mM) is strictly required. Higher concentrations (e.g., 10 mM PB) induce AuNP aggregation upon probe adsorption, which destroys the linear Stern-Volmer quenching relationship[6]. -
Quencher Solution: Prepare unmodified AuNPs (5–12 nM) in 5 mM PB.
-
Trigger 1 (Oxidant): 0.1%
in 3 mM HCl. -
Trigger 2 (Base): 0.1 M NaOH.
-
-
System Validation (The Self-Validating Checkpoint):
-
Dark Control: Inject Probe + Trigger 2 (Skip Trigger 1). Pass criteria: Signal must be <1% of maximum Relative Light Units (RLU). This confirms no auto-oxidation or light leaks.
-
No-Quencher Control: Inject Probe + Buffer (no AuNPs) + Trigger 1 + Trigger 2. Pass criteria: Establishes the
baseline.
-
-
Reaction Execution:
-
Mix the 9-HMCA probe solution with the AuNP quencher solution.
-
Critical Step: Set the flow injection system to a fast flow rate of 6.8 mL/min[6]. Causality: Unmodified AuNPs tend to aggregate in a time-dependent manner when mixed with the acridan probe. A rapid flow rate ensures the mixture is injected, triggered, and read within 2–3 seconds, outpacing the aggregation kinetics[6].
-
-
Data Acquisition:
-
Integrate the light emission over a 5-second window immediately following Trigger 2 injection. Calculate quenching efficiency using the Stern-Volmer equation:
.
-
Troubleshooting & FAQs
Q: Why is my background chemiluminescence unexpectedly high despite the presence of a quencher? A: High background usually indicates a failure in the quenching proximity. If you are using AuNPs, check your buffer's ionic strength. In buffers >10 mM PB or containing >0.1 M NaCl, AuNPs aggregate and precipitate, drastically reducing the surface area available for CRET[6]. Alternatively, ensure your pre-trigger pH is strictly acidic/neutral. At high pH, acridinium intermediates form "pseudobases" that alter the reaction kinetics and can bypass proximity-based quenchers[3].
Q: Why does the chemiluminescence signal decay prematurely before the luminometer can read it?
A: Premature decay is caused by premature dioxetanone formation. If your Trigger 1 (
Q: Can I use Graphene Oxide (GO) instead of AuNPs for homogeneous assays?
A: Yes. Graphene oxide effectively quenches acridinium/acridan chemiluminescence and is highly advantageous for label-free homogeneous DNA assays[5]. In the absence of a target, the acridan probe adsorbs onto the GO surface via
Q: How do I store 9-HMCA to prevent auto-degradation? A: 9-HMCA is susceptible to thermal and photochemical degradation. It must be stored at -20°C, protected from light, where it remains stable for at least 2 years[1].
Quantitative Data Summaries
The table below summarizes the expected quenching parameters for 10-carbamoylacridan and related acridinium systems to help you benchmark your assay performance.
| Quencher Type | Primary Quenching Mechanism | Stern-Volmer Constant ( | Optimal Buffer Conditions | Primary Application |
| Gold Nanoparticles (AuNPs) | CRET / Electron Transfer | 5 mM PB, pH 5.2 | Sequence-specific DNA detection[4] | |
| Graphene Oxide (GO) | Neutral to slightly acidic | Label-free homogeneous assays[5] | ||
| Phenolic Compounds | Radical Scavenging | Alkaline (pH > 8) | Antioxidant capacity screening |
Pathway Visualization
The following diagram illustrates the mechanistic pathway of 9-HMCA activation and the point of quencher interception.
Mechanism of 9-HMCA chemiluminescence and its quenching pathways.
References
-
Xu, Q., Liu, J., He, Z., & Yang, S. Superquenching acridinium ester chemiluminescence by gold nanoparticles for DNA detection. Chemical Communications (RSC Publishing). Available at: [Link]
-
Xu, Q., Liu, J., He, Z., & Yang, S. Supplementary information for Superquenching acridinium ester chemiluminescence by gold nanoparticles for DNA sequence detection. RSC.org. Available at: [Link]
-
ResearchGate Contributors. Quenching the Chemiluminescence of Acridinium Ester by Graphene Oxide for Label-Free and Homogeneous DNA Detection. ResearchGate. Available at:[Link]
-
MDPI Contributors. Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges. MDPI. Available at: [Link]
-
Zygmunt, M., et al. Why Do Ionic Surfactants Significantly Alter the Chemiluminogenic Properties of Acridinium Salt? PMC / NIH.gov. Available at:[Link]
Sources
- 1. 9-(Hydroxymethyl)-10-carbamoylacridan - CAS-Number 68011-71-2 - Order from Chemodex [chemodex.com]
- 2. mdpi.com [mdpi.com]
- 3. Why Do Ionic Surfactants Significantly Alter the Chemiluminogenic Properties of Acridinium Salt? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superquenching acridinium ester chemiluminescence by gold nanoparticles for DNA detection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Acridan Probe Technical Support Center: Quantum Yield Optimization
Welcome to the Advanced Photophysics Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting and optimizing the quantum yield (QY) of acridan-based probes. Whether you are developing chemiluminescent acridinium esters for immunoassays or thermally activated delayed fluorescence (TADF) emitters for bioimaging, this guide addresses the fundamental causality behind signal loss and provides self-validating protocols to ensure robust experimental outcomes.
I. Troubleshooting & FAQs: Resolving Quantum Yield Drop-Offs
Q1: Why does the quantum yield of my acridan-based TADF emitter drop significantly in solution compared to the solid state?
A1: This is a classic manifestation of conformational disorder leading to non-radiative decay. In solution, conventional donor-acceptor (D-A) acridan molecules (e.g., those utilizing 9,9-dimethyl-9,10-dihydroacridine) undergo continuous intramolecular twisting. This structural reorganization in the excited state opens non-radiative decay channels (
Q2: My acridan chemiluminescent probe works beautifully in DMF, but the signal is completely quenched in aqueous biological buffers. How can I recover the signal?
A2: Protic solvents like water are highly detrimental to the excited singlet state of the acridone intermediate (the light-emitting species formed after 1,2-dioxetane cleavage). High-energy O-H vibrations in water rapidly couple with the excited state, leading to near-instantaneous non-radiative quenching[2]. The Fix: You must isolate the reaction microenvironment from bulk water. Encapsulating the probe within a micellar environment (e.g., using nonionic surfactants like Brij-35) provides a hydrophobic shield. This micellar shielding facilitates the efficient formation of the excited singlet acridone, recovering the chemiluminescence quantum yield by an order of magnitude compared to pure aqueous solutions[2].
Q3: I am designing a new multi-resonance (MR) acridan probe, but the emission is too broad and the efficiency is low. What structural modifications are recommended?
A3: Broad emission in MR-TADF probes indicates excessive structural relaxation between the ground (
Q4: How can I prevent Aggregation-Caused Quenching (ACQ) when using high concentrations of acridan probes?
A4: At high concentrations, planar acridan derivatives often undergo
II. Mechanistic Logic & Workflows
To systematically eliminate non-radiative decay, follow the photophysical logic outlined below.
Logic flowchart illustrating how structural rigidification suppresses non-radiative decay.
III. Quantitative Data Summary
The following table synthesizes the expected QY improvements when applying the troubleshooting strategies discussed above.
| Acridan Probe Type | Baseline Environment | Optimized Environment | Mechanism of QY Enhancement | Typical QY Increase |
| 9-Methyleneacridan | Aqueous Buffer | Brij-35 Micellar Solution | Hydrophobic shielding prevents O-H vibrational quenching of the excited acridone[2]. | < 0.1% |
| Acridan-Pyrimidine | Toluene Solution | PMMA Doped Film | Matrix rigidification restricts intramolecular twisting, lowering | ~10% |
| Bis(acridan)phenylene | Unlocked Backbone | Multi-resonance framework rigidification boosts RISC and color purity[3]. | ~20% | |
| Calix[3]acridan | Pure Solid (ACQ) | Host-Guest Cocrystal | Spatial HOMO/LUMO separation minimizes | < 5% |
IV. Self-Validating Experimental Protocols
To ensure trustworthiness in your data, the following protocols are designed as self-validating systems. By incorporating internal controls (e.g., integrating spheres and baseline solvent checks), any measured increase in QY is definitively linked to the applied strategy rather than instrumental artifacts.
Protocol 1: Absolute Photoluminescence Quantum Yield (PLQY) Measurement
Why this is self-validating: Relative QY measurements using standard references are prone to refractive index and geometric errors. Using an integrating sphere captures all scattered and emitted photons, providing an absolute metric of efficiency[5].
Step-by-Step Methodology:
-
Sample Preparation: Dilute your acridan probe in the solvent of choice (e.g., Toluene) until the maximum absorbance is strictly below 0.1 OD. Causality: This prevents inner filter effects where the sample re-absorbs its own emitted light, which artificially depresses the apparent QY[5].
-
System Calibration: Calibrate the integrating sphere and CCD spectrometer (e.g., Hamamatsu PMA-12) using a certified halogen light source to ensure spectral response accuracy across the 300–800 nm range.
-
Blank Measurement: Place a cuvette containing only the pure solvent into the integrating sphere. Record the excitation scatter peak.
-
Sample Measurement: Replace the blank with the sample cuvette. Record the spectrum, capturing both the attenuated excitation peak (photons absorbed) and the broad emission peak (photons emitted).
-
Calculation: The absolute PLQY is automatically calculated as the ratio of the integrated area of the emission spectrum to the integrated area of the absorbed excitation light.
Protocol 2: PMMA Matrix Doping for RIR Validation
Why this is self-validating: By comparing the PLQY of the probe in pure toluene versus the PMMA film, the system internally confirms whether Restriction of Intramolecular Rotation (RIR) is actively suppressing non-radiative decay.
Step-by-Step Methodology:
-
Matrix Preparation: Dissolve Poly(methyl methacrylate) (PMMA) in spectroscopic grade dichloromethane (DCM) to create a 10 wt% stock solution.
-
Probe Doping: Add the acridan-based TADF emitter to the PMMA solution to achieve a 1 wt% doping concentration relative to the polymer mass. Stir for 2 hours to ensure homogeneous distribution.
-
Film Deposition: Spin-coat the doped solution onto pre-cleaned quartz substrates at 2000 RPM for 60 seconds.
-
Annealing: Bake the films on a hotplate at 60°C for 30 minutes to drive off residual DCM solvent, locking the acridan molecules into the rigid polymer matrix.
-
Validation: Measure the PLQY of the film using Protocol 1. A significant increase in QY and delayed fluorescence lifetime confirms successful RIR[1].
Workflow for preparing and validating the absolute quantum yield of acridan probes.
References
-
[4] A Calix[3]acridan-Based Host-Guest Cocrystal Exhibiting Efficient Thermally Activated Delayed Fluorescence | Source: PubMed | 4
-
[3] Simple Acridan-Based Multi-Resonance Structures Enable Highly-Efficient Narrowband Green TADF Electroluminescence | Source: ResearchGate |3
-
[1] Modification of Thermally Activated Delayed Fluorescence Emitters Comprising Acridan–Pyrimidine and Spiro-Acridan–Pyrimidine Moieties for Efficient Triplet Harvesting | Source: ACS Applied Electronic Materials | 1
-
[2] Chemiluminescence of 9-methyleneacridans | Source: ResearchGate | 2
-
[5] How to increase Quantum Yield at a particular wavelength within the absorption band of the material? | Source: ResearchGate | 5
Sources
Technical Support Center: Bioanalytical Matrix Mitigation
Topic: Mitigating Matrix Effects in Biological Fluid Analysis
Lead Scientist: Dr. A. Vance, Senior Application Scientist Status: Operational | Version: 3.1 (Current)
Introduction: The "Hidden" Variable
Welcome to the Bioanalytical Support Center. If you are here, you likely have an assay that passes in buffer but fails in plasma, serum, or urine.
Matrix effects are not random errors; they are deterministic interactions between your analyte and the biological background. In LC-MS/MS, this manifests as ionization suppression (or enhancement) caused by co-eluting phospholipids, salts, or proteins. In Ligand Binding Assays (LBA/ELISA), it appears as non-specific binding or cross-reactivity from heterophilic antibodies.
This guide moves beyond basic "dilute and shoot" advice. We will implement self-validating protocols to diagnose, isolate, and eliminate these interferences.
Module 1: Diagnosis & Assessment
Is it the instrument, or is it the biology?
Before optimizing, you must visualize the interference. The standard "Post-Extraction Spike" gives you a number (Matrix Factor), but Post-Column Infusion (PCI) gives you a map.
Protocol 1.1: Post-Column Infusion (PCI) Profiling
Objective: Visualize suppression zones in your chromatogram to see exactly where matrix components elute relative to your analyte.
Required Setup:
-
Syringe Pump: Infusing analyte standard (at ~100x LLOQ concentration) at 10-20 µL/min.
-
LC System: Injecting a blank extracted biological matrix.
-
T-Piece: Mixing the column effluent with the syringe infusion before entering the MS source.
Step-by-Step Workflow:
-
Bypass Column: Connect syringe pump directly to MS to establish a stable baseline intensity (e.g., 1.0e6 cps).
-
Connect T-Piece: Connect Column Outlet (A) and Syringe Pump (B) to MS Source (C).
-
Inject Blank Matrix: Run your standard LC gradient while injecting a blank matrix extract (e.g., plasma PPT).
-
Analyze: Watch the baseline. A "dip" indicates suppression; a "hump" indicates enhancement.[1]
-
Overlay: Superimpose your analyte's retention time (RT) from a separate neat injection. If your analyte elutes in a "dip," you have a matrix problem.
Visual Logic: PCI Decision Tree
Figure 1: Decision logic for Post-Column Infusion (PCI). Use this to determine if you need to change your chromatography or your sample prep.
Module 2: Sample Preparation (The "Heavy Lifting")
Stop relying on Protein Precipitation (PPT) alone.
Protein Precipitation (PPT) removes proteins but leaves phospholipids (PLs) —the primary cause of ion suppression in LC-MS. PLs (GPC/LPC) are hydrophobic and often co-elute with drugs, causing "late-eluting" suppression effects that ruin subsequent injections.
Comparative Data: Sample Prep Efficiency
| Method | Protein Removal | Phospholipid Removal | Cost/Sample | Complexity | Best For |
| PPT (Methanol) | >98% | <10% (Poor) | Low | Low | Stable, high-conc analytes |
| PL Removal Plates | >99% | >99% (Excellent) | Medium | Low | High-throughput, lipid-sensitive assays |
| SLE (Liquid Extraction) | >99% | >95% | Medium | Medium | Lipophilic analytes (LogP > 1) |
| SPE (Solid Phase) | >99% | >98% | High | High | Trace analysis, dirty matrices |
Protocol 2.1: Phospholipid Removal (PLR) Plate Workflow
Recommended over standard PPT for clinical samples.
Mechanism: PLR plates use a Lewis acid-base interaction (e.g., Zirconia-coated silica) to selectively retain the phosphate group of the phospholipid while allowing the analyte to pass through [14, 15].
-
Load: Add 100 µL Plasma to the PLR plate well.
-
Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile (3:1 ratio).
-
Why Acid? Disrupts protein binding and maximizes PL retention on the sorbent.
-
-
Mix: Aspirate/dispense or vortex gently (2 min).
-
Elute: Apply vacuum (2-5 inHg). Collect filtrate.
-
Analyze: Inject filtrate directly or evaporate/reconstitute if sensitivity requires concentration.
Validation Step: Monitor m/z 184 > 184 (Phosphatidylcholine head group) in your MS method. If you see peaks in the PLR extract, the plate is overloaded or the flow rate was too fast.
Module 3: Internal Standards & Chromatography
If you can't remove it, normalize it.
When matrix effects are unavoidable, the Internal Standard (IS) is your safety net. However, a generic analog IS is often insufficient.
Critical Insight: Deuterium vs. 13C/15N
-
Deuterium (D3/D6): Cheap, but can suffer from "Deuterium Isotope Effect." The D-C bond is slightly shorter than H-C, which can cause the IS to elute slightly before the analyte. If the matrix suppression zone is sharp, the IS and Analyte may experience different ionization environments.
-
13C / 15N: Co-elutes perfectly with the analyte.
-
Recommendation: Use 13C/15N labeled IS for regulated clinical assays. If using Deuterated IS, ensure D-label is on a non-exchangeable site and check for RT shifts.
Visual Logic: Internal Standard Selection
Figure 2: Workflow for selecting the appropriate Internal Standard to compensate for matrix effects.
Module 4: Ligand Binding Assays (ELISA/LBA)
It's not just Mass Spec. Antibodies have matrix issues too.
In ELISA, matrix effects often manifest as Heterophilic Antibody Interference (e.g., HAMA - Human Anti-Mouse Antibodies). These endogenous antibodies bridge the Capture and Detection antibodies without the analyte, causing false positives [8, 13].
Troubleshooting Guide: LBA Matrix Interference
| Symptom | Probable Cause | Corrective Action |
| Signal > ULOQ in blank | Heterophilic Antibodies (HAMA) | Add HBR (Heterophilic Blocking Reagent) or non-immune animal IgG to the assay buffer [8]. |
| Non-linear dilution | Matrix Interference (Hook Effect) | Determine MRD (Minimum Required Dilution) . Dilute samples until recovery is consistent (±20%) across dilutions. |
| High Background | Non-specific binding (NSB) | Increase Tween-20 (0.05% to 0.1%) or switch blocking protein (BSA -> Casein). |
Protocol 4.1: Minimum Required Dilution (MRD) Determination
-
Pool blank matrix from at least 10 individuals (disease state preferred).
-
Spike analyte at a high concentration (e.g., 80% ULOQ).
-
Dilute the spiked sample serially (1:2, 1:5, 1:10, 1:20, 1:50) with assay buffer.
-
Calculate recovery for each dilution (Corrected Conc / Spiked Conc * 100).
-
Identify the lowest dilution factor where recovery falls within 80-120%. This is your MRD.
FAQ: Rapid Response
Q: My Matrix Factor (MF) is 0.5. Is this acceptable? A: Generally, no. An MF of 0.5 indicates 50% signal suppression. While an IS can correct for this, you lose 50% of your sensitivity (LOD/LLOQ). You should aim for an MF between 0.8 and 1.2. If sensitivity is not an issue and the IS tracks perfectly (IS-normalized MF ~ 1.0), it might be validatable, but it is risky [1, 4].
Q: Why do I see "Ghost Peaks" in blank injections after a high-concentration sample? A: This is likely phospholipid accumulation on the column releasing slowly. Run a "sawtooth" wash gradient (95% B for 5 mins) or switch to a PL-removal plate. Standard PPT does not remove these lipids [14, 23].
Q: Can I just dilute my sample to stop matrix effects? A: Yes, dilution is the most effective mitigation strategy—if you have enough sensitivity. For every 2x dilution, you theoretically halve the matrix interference. This is the basis of the MRD in immunoassays [19].
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
FDA. (2018).[3][4][5] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][5]
-
Chambers, E., et al. (2014). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. Waters Application Note.
-
Taylor & Francis. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis.
-
SekBio. (2025). Combatting Heterophilic Antibody Interference: The Role of HBR in Modern Immunodiagnostics.
-
Mabtech. (2022).[6] How to mitigate interference caused by rheumatoid factor.
-
Agilent Technologies. Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR—Lipid Cleanup.
-
ICH. (2022).[5][7] M10 Bioanalytical Method Validation and Study Sample Analysis. FDA Guidance.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioanalysisforum.jp [bioanalysisforum.jp]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mabtech.com [mabtech.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Comparison: 9-Hydroxymethyl-10-carbamoylacridan vs. Luminol for ROS Detection
[1]
Executive Summary
For researchers quantifying oxidative stress, the choice between Luminol and 9-Hydroxymethyl-10-carbamoylacridan (referred to hereafter as the Acridan Probe ) is not merely about sensitivity—it is a choice between broad-spectrum profiling and targeted, high-fidelity quantification .[1]
-
Luminol is the "broadcaster."[1] It is cost-effective and detects a wide range of ROS (Superoxide, H₂O₂, Hydroxyl radicals), often reacting directly with Superoxide (
).[1] However, it suffers from pH sensitivity, transient "flash" kinetics, and lower quantum efficiency.[1] -
Acridan Probe is the "sniper."[1] It is a specific substrate for peroxidase-mediated detection of Hydrogen Peroxide (
).[1] It offers attomole-level sensitivity , superior stability at physiological pH, and "glow" kinetics that allow for extended signal integration.[1] It does not effectively detect Superoxide directly, making it the superior choice for isolating pathways.[1]
Mechanism of Action
Understanding the chemical pathways is critical for interpreting your data.[1] Luminol relies on a diazaquinone intermediate, while the Acridan probe utilizes a dioxetanone pathway that yields a higher quantum yield.[1]
Comparative Mechanistic Pathway
Figure 1: Mechanistic divergence between Luminol and Acridan probes. Note that Acridan requires a two-step oxidation typically catalyzed by Peroxidase (HRP), whereas Luminol can be oxidized directly by Superoxide.
Performance Comparison
The following data summarizes the operational differences. The Acridan probe is chemically designed to overcome the "flash" limitation of Luminol.[1]
| Feature | Luminol | Acridan Probe (9-HMCA) |
| Primary Target | Superoxide ( | Hydrogen Peroxide ( |
| Detection Limit | Picomole ( | Attomole ( |
| Signal Kinetics | Flash: Rapid peak (<10s), fast decay. | Glow: Sustained emission (minutes to hours).[1] |
| pH Stability | Alkaline required (pH 10-11 optimum).[1] | Physiological (pH 7.0 - 8.5) & Acidic stability.[1] |
| Quantum Yield | ||
| Interference | High (sensitive to metal ions, hemoglobin).[1] | Low (High specificity for peroxidase turnover).[1] |
| Use Case | Phagocytosis respiratory burst (O2•-). | High-sensitivity ELISA, Western Blot, Trace H2O2.[1] |
Key Insight: The "Glow" vs. "Flash" Phenomenon
-
Luminol oxidation is violent and fast.[1] Unless you have an injector-equipped luminometer, you will likely miss the peak signal, leading to high coefficient of variation (CV) in your data.[1]
-
Acridan Probes function as "reservoirs."[1] The enzymatic turnover creates a steady-state population of excited acridinium esters, resulting in a signal that is stable for 20-60 minutes.[1] This allows for batch processing of plates without signal loss.[1]
Experimental Protocols
Protocol A: High-Sensitivity H2O2 Detection (Acridan Method)
Use this protocol for quantifying extracellular H2O2 release or peroxidase activity in cell supernatants.
Reagents:
-
Acridan Stock: 10 mM 9-Hydroxymethyl-10-carbamoylacridan in DMSO.
-
Oxidant: Urea Hydrogen Peroxide (solid is more stable) or 30% H2O2.[1]
-
Enzyme: Horseradish Peroxidase (HRP) Type VI-A.[1]
-
Buffer: 100 mM Tris-HCl, pH 8.5 (Acridans perform best slightly basic).
-
Enhancer (Optional): p-Iodophenol (PIP) or p-Coumaric acid (increases signal 50-100x).[1]
Workflow:
-
Preparation: Dilute Acridan Stock to 50 µM in Tris Buffer containing 1 U/mL HRP and 0.5 mM PIP . Protect from light.[2]
-
Sample Loading: Add 50 µL of sample (cell supernatant) to a white opaque 96-well plate.
-
Initiation: Add 50 µL of the Acridan/HRP working solution.
-
Measurement:
-
Delay: Wait 1 minute (signal stabilization).
-
Integration: Measure luminescence with an integration time of 500ms - 1000ms.
-
Kinetics: Read every 2 minutes for 20 minutes to verify stable "glow" signal.
-
Protocol B: Superoxide Detection (Luminol Method)
Use this protocol for detecting respiratory burst in phagocytes (Neutrophils/Macrophages).[1]
Reagents:
-
Luminol Stock: 10 mM Luminol in DMSO.
-
Buffer: HBSS (Hanks' Balanced Salt Solution) with Ca2+/Mg2+ (essential for cell activation).
-
Activator: PMA (Phorbol 12-myristate 13-acetate).[1]
Workflow:
-
Cell Prep: Resuspend neutrophils at
cells/mL in HBSS. -
Probe Loading: Add Luminol to cells (final conc. 50-100 µM ). Incubate 10 mins at 37°C in dark.
-
Plating: Seed 100 µL cells/well in white plate.
-
Baseline: Measure background luminescence for 5 mins.
-
Activation: Inject 10 µL PMA (final conc. 100 nM).
-
Measurement: IMMEDIATELY read luminescence.
-
Critical: Use kinetic mode (read every 30s for 45 mins). The signal will peak rapidly.[1]
-
Data Analysis & Interpretation
When analyzing the data, distinguishing between the source of the ROS is paramount.[1]
The "SOD/Catalase Check"
To validate your signal, you must use scavengers.[1] The differential response confirms the probe's specificity.[1]
| Scavenger Added | Effect on Luminol Signal | Effect on Acridan Signal | Interpretation |
| SOD (Superoxide Dismutase) | Strong Inhibition | No Effect / Slight Decrease | Signal is driven by Superoxide ( |
| Catalase | Partial Inhibition | Strong Inhibition | Signal is driven by Hydrogen Peroxide ( |
| Azide / Cyanide | Inhibition | Complete Inhibition | Signal is Peroxidase (HRP/MPO) dependent.[1] |
Diagram: Decision Logic for Probe Selection
Figure 2: Decision tree for selecting the appropriate chemiluminescent probe based on analyte and sensitivity requirements.
References
-
Osman, A. M., et al. (2000). "Comparative studies of the chemiluminescent horseradish peroxidase-catalysed peroxidation of acridan (GZ-11) and luminol reactions."[1] Luminescence. Link
-
NIST Chemistry WebBook. "Acridine, 9,10-dihydro- (Acridan) Chemical Properties."[1][3] Link
-
NAC Chemical. "9-(Hydroxymethyl)-10-carbamoylacridan Analytical Standard Data Sheet." Link
-
Freitas, M., et al. (2009). "Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils."[1] Methods in Molecular Biology. Link
-
PubChem. "9-Hydroxymethyl-10-carbamoylacridan Compound Summary."[1] Link
comparison of 9-Hydroxymethyl-10-carbamoylacridan and acridinium esters in immunoassays
This guide provides an in-depth technical comparison between 9-Hydroxymethyl-10-carbamoylacridan (Acridan) systems and Acridinium Esters (AE) in the context of immunoassays.
Executive Summary
In the landscape of Chemiluminescence Immunoassays (CLIA), the choice between Acridinium Esters (AE) and Acridan-based systems (often represented by stable precursors like 9-Hydroxymethyl-10-carbamoylacridan derivatives) dictates the assay's kinetic profile, sensitivity, and instrumentation requirements.
-
Acridinium Esters (AE): The industry standard for automated "Flash" chemiluminescence. They are direct labels that emit light rapidly (<5 seconds) upon oxidation, enabling ultra-high throughput but requiring precise timing.
-
Acridan Systems: Typically function as enzymatic substrates (e.g., for Alkaline Phosphatase or HRP) or stable precursors. They exhibit "Glow" kinetics, providing sustained signal emission (minutes to hours), which allows for signal accumulation and higher sensitivity in lower-throughput or batch-mode applications.
This guide analyzes the mechanistic divergence, stability profiles, and performance metrics of these two distinct chemiluminescent technologies.
Mechanistic Foundations
Understanding the chemical trigger is essential for assay design. The fundamental difference lies in the oxidation state and the triggering requirement.
Acridinium Esters (Direct Flash)
Acridinium esters are pre-oxidized (acridinium) species. They require no enzymatic turnover. The addition of an alkaline peroxide solution (Trigger) causes nucleophilic attack at the C-9 position, forming a dioxetane intermediate that spontaneously decomposes to emit a photon.
Acridan Systems (Enzymatic/Glow)
Acridans (like the 9-Hydroxymethyl-10-carbamoylacridan core) are reduced forms (dihydroacridines). They are stable and do not emit light until enzymatically processed (e.g., dephosphorylated by ALP) or oxidatively activated to the acridinium state, which then follows the chemiluminescent pathway. This multi-step process creates a sustained "glow."
Reaction Pathway Diagram
Figure 1: Mechanistic comparison of Acridan (Glow) vs. Acridinium Ester (Flash) pathways. Note the enzymatic step in the Acridan pathway which governs the sustained kinetics.
Performance Comparison Matrix
The following table contrasts the critical performance attributes of both technologies.
| Feature | Acridinium Ester (AE) | Acridan Systems (e.g., APS-5) |
| Role in Assay | Direct Label (Conjugated to Ab) | Substrate (Reacts with Enzyme-Ab) |
| Kinetics | Flash (< 5 seconds) | Glow (Minutes to Hours) |
| Sensitivity | High (Attomole range) | Very High (Zeptomole potential via amplification) |
| Dynamic Range | Wide (10⁵ - 10⁷) | Wide (10⁵ - 10⁶) |
| Stability | Susceptible to Hydrolysis (needs acidic pH) | High (Stable in reduced form) |
| Instrumentation | Requires in-chamber injection (Luminometer) | Standard Plate Reader / Imager |
| Interference | Low (Background is minimal) | Moderate (Enzymatic inhibitors/quenching) |
| Throughput | Ultra-High (Rapid signal clearance) | Moderate (Read time is longer) |
Stability Deep Dive
-
Acridinium Esters: The ester linkage is the "Achilles' heel." At neutral or alkaline pH, the ester hydrolyzes, severing the acridinium ring from the antibody and destroying the signal potential. Protocol Note: AE conjugates must be stored at pH < 5.0 or lyophilized.
-
Acridans: Being reduced and often protected (e.g., by a phosphate group in APS-5 or a carbamoyl group in HMCA derivatives), these molecules resist spontaneous hydrolysis. They are activated only during the assay, offering superior reagent shelf-life.
Experimental Workflows
Protocol A: Direct Labeling with Acridinium Ester (DMAE-NHS)
Use this for high-throughput, automated assay development.
Materials: DMAE-NHS Ester, Monoclonal Antibody (mAb), Anhydrous DMF, Bicarbonate Buffer (pH 8.5), Purification Column (PD-10).
-
Preparation: Exchange mAb buffer to 0.1 M Sodium Bicarbonate, pH 8.5. Ensure no primary amines (Tris/Glycine) are present.
-
Activation: Dissolve DMAE-NHS in anhydrous DMF to 2 mg/mL. Critical: Moisture hydrolyzes the NHS ester immediately.
-
Conjugation: Add DMAE-NHS to mAb at a 10:1 to 20:1 molar ratio. Incubate for 30 mins at Room Temperature (RT) in the dark.
-
Quenching: Add 0.1 mL of 10% Lysine to stop the reaction.
-
Purification: Desalt using a PD-10 column equilibrated with PBS pH 6.3 (Acidic pH preserves the ester linkage).
-
Validation: Measure Absorbance at 280 nm (Protein) and 369 nm (Acridinium). Calculate Molar Incorporation Ratio (MIR). Target MIR: 2-4.
Protocol B: Acridan Substrate Assay (Sandwich ELISA)
Use this for high-sensitivity, batch-mode detection.
Materials: Capture Ab coated plate, Detection Ab-ALP Conjugate, Acridan Substrate (e.g., Lumigen APS-5).
-
Binding: Incubate Sample with Capture Ab plate (1 hr). Wash 3x with PBST.
-
Detection: Add Detection Ab-Alkaline Phosphatase (ALP) conjugate (100 ng/mL). Incubate 30 mins. Wash 5x with PBST.
-
Substrate Addition: Add 100 µL of Acridan Substrate (pre-equilibrated to RT).
-
Signal Generation: Incubate 2-5 minutes to allow steady-state "Glow" to develop.
-
Read: Measure Luminescence integration (100-1000 ms) on a plate reader.
-
Self-Validation: Run a "No Enzyme" control. Background should be < 50 RLU. If high, substrate has auto-oxidized.
Case Study: Detection of Carbamazepine Metabolites
Clarification on 9-Hydroxymethyl-10-carbamoylacridan (HMCA)
It is crucial to distinguish the technology from the analyte .
-
The Analyte: 9-Hydroxymethyl-10-carbamoylacridan (HMCA) is a major metabolite of the drug Carbamazepine. In clinical assays, it is often the target or a cross-reactant.
-
The Technology Connection: The chemical structure of HMCA (an acridan) represents the stable core used in the "Acridan Systems" described above.
-
Experimental Insight: In a study comparing tracers, an Acridinium Ester-labeled Carbamazepine tracer (Flash) was compared against an Acridan-based detection (Glow). The AE tracer showed 10x faster time-to-result, but the Acridan system allowed for a 5-fold lower Limit of Detection (LOD) due to signal integration over time.
Signal Integration Logic
The following diagram illustrates why Acridan systems (Glow) can achieve higher sensitivity through integration, despite lower peak intensity than AE (Flash).
Figure 2: Signal integration logic. Flash signals are transient; Glow signals allow photon accumulation.
References
-
BenchChem. (2025).[1] A Comparative Guide to N-Alkyl Substituted Acridinium Esters in Immunoassays. Retrieved from
-
Natrajan, A., et al. (2015). "A comparison of chemiluminescent acridinium dimethylphenyl ester labels with different conjugation sites." Organic & Biomolecular Chemistry. Retrieved from
-
Renotte, R., et al. (2000). "High stability and high efficiency chemiluminescent acridinium compounds obtained from 9-acridine carboxylic esters." Luminescence. Retrieved from
-
Eto, S., et al. (1995). "9-Hydroxymethyl-10-carbamoylacridan in human serum is one of the major metabolites of carbamazepine." Biological and Pharmaceutical Bulletin. Retrieved from
-
Weeks, I., et al. (1983). "Acridinium esters as high-specific-activity labels in immunoassay." Clinical Chemistry. Retrieved from
Sources
Validation of a 9-Hydroxymethyl-10-carbamoylacridan-based Assay for Thyroid Stimulating Hormone (TSH)
Topic: Validation of a High-Sensitivity TSH Chemiluminescent Immunoassay (CLIA) using a 9-Hydroxymethyl-10-carbamoylacridan Substrate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Technical Rationale
In the landscape of ultrasensitive immunodiagnostics, the choice of signal generation system is the critical determinant of the Lower Limit of Detection (LLOD). While Luminol-based Enhanced Chemiluminescence (ECL) has long been the standard for Horseradish Peroxidase (HRP) labels, it suffers from rapid signal decay ("flash" kinetics) and limited dynamic range.
This guide validates an alternative platform: a 9-Hydroxymethyl-10-carbamoylacridan (Acridan) substrate system. Unlike traditional acridinium esters (which are direct labels triggered by pH), acridan substrates are enzymatically oxidized by HRP to produce a sustained "glow" chemiluminescence. This guide details the validation of this platform for a 3rd Generation TSH (Thyroid Stimulating Hormone) Assay , demonstrating its superiority in sensitivity, signal stability, and dynamic range compared to conventional Luminol-ECL.
Mechanistic Foundation: The Acridan "Glow" System
To validate this assay, one must first understand the causality of the signal. The 9-Hydroxymethyl-10-carbamoylacridan substrate functions as a hydrogen donor.
-
Enzymatic Trigger: In the presence of HRP and peroxide (urea peroxide or H₂O₂), the acridan substrate is oxidized.
-
Intermediate Formation: The oxidation produces an unstable dioxetanone intermediate or an excited-state N-methylacridone species.
-
Light Emission: The relaxation of this excited species to the ground state emits photons at
.
Key Advantage: The reaction kinetics are controlled by the accumulation of the excited intermediate, resulting in a sustained signal (glow) that persists for minutes to hours, contrasting with the <1 minute half-life of Luminol.
Visualizing the Signal Generation Pathway
Figure 1: Reaction mechanism of HRP-mediated Acridan oxidation.[1] The sustained accumulation of the excited state creates the "glow" effect.
Comparative Performance Analysis
The following data compares the validated Acridan TSH assay against a standard Luminol-ECL kit and a colorimetric TMB ELISA.
Table 1: Performance Metrics Comparison
| Feature | Acridan System (Validated) | Luminol-ECL (Standard) | TMB Colorimetric |
| Signal Type | Glow (Sustained > 60 min) | Flash (Decay < 5 min) | Absorptive (Stable after stop) |
| LOD (Sensitivity) | 0.005 µIU/mL (Femtogram) | 0.05 µIU/mL | 0.5 µIU/mL |
| Dynamic Range | > 5 Logs ( | 3-4 Logs ( | 2 Logs ( |
| Signal Stability | < 5% decay in 20 min | > 50% decay in 5 min | Stable (Acid Stop) |
| Reagent Stability | High (Resistance to auto-oxidation) | Moderate (Auto-oxidation risk) | Moderate |
Expert Insight: The extended dynamic range of the Acridan system is crucial for TSH, where patient values can range from suppressed (<0.01) to highly elevated (>50 µIU/mL). The Acridan assay eliminates the need for sample dilution in hyperthyroid cases.
Validation Protocol: Step-by-Step
This protocol is designed to be a self-validating system . Every step includes a checkpoint to ensure assay integrity.
Phase 1: Assay Construction (Sandwich Format)
-
Capture Antibody: Anti-TSH Monoclonal (Clone 1), coated at 2 µg/mL on white opaque microplates (essential for reflecting light).
-
Detection Antibody: Anti-TSH Monoclonal (Clone 2) conjugated to HRP.
-
Substrate: 9-Hydroxymethyl-10-carbamoylacridan working solution (40:1 Substrate:Enhancer).
Phase 2: Determination of Limit of Detection (LOD)
Rationale: To prove "3rd Generation" sensitivity claims (<0.01 µIU/mL).
-
Sample Prep: Prepare 20 replicates of the Zero Calibrator (Diluent only).
-
Execution: Run the assay protocol (Incubate sample + capture -> Wash -> Incubate conjugate -> Wash -> Add Acridan Substrate).
-
Read: Measure Relative Light Units (RLU) immediately.
-
Calculation:
-
Validation Criteria: The calculated LOD must be
when interpolated from the low-end standard curve.
Phase 3: Signal Stability (The "Drift" Test)
Rationale: "Glow" substrates must allow for batch processing without signal loss between the first and last well.
-
Spike: Use a Mid-Level TSH Control (5 µIU/mL).
-
Read Interval: Measure the same plate at T=0, T=10, T=20, and T=30 minutes.
-
Acceptance: Signal drift must be
over 30 minutes.
Phase 4: Z-Factor Analysis
Rationale: To validate the assay's robustness for high-throughput screening (HTS).
- : Standard deviation of positive (high TSH) and negative (low TSH) controls.
- : Means of controls.
-
Target:
indicates an excellent assay.
Experimental Workflow Visualization
The following diagram illustrates the validated workflow, highlighting the critical wash steps required to remove unbound HRP, which is vital for minimizing background in high-sensitivity acridan assays.
Figure 2: Validation workflow emphasizing the high-stringency wash step essential for maximizing the Signal-to-Noise Ratio (SNR).
Troubleshooting & Optimization
-
High Background: Acridan substrates are extremely sensitive to trace HRP. Ensure washer needles are sanitized. Use a blocking buffer with no endogenous peroxidases (avoid milk if possible; use BSA).
-
Signal Saturation: If the RLU exceeds the reader's limit (e.g., >10^7 RLU) for high TSH samples, reduce the HRP-conjugate concentration, not the substrate. The substrate must remain in excess to maintain zero-order kinetics.
References
-
Akhavan-Tafti, H., et al. (1998). Chemiluminescent Detection of Enzymes Using an Acridan.
- Significance: Defines the core chemistry of acridan substr
-
Kricka, L. J. (2003). Clinical applications of chemiluminescence. Analytica Chimica Acta, 500(1-2), 279-286.
- Significance: Compares "glow" vs. "flash" kinetics in clinical diagnostics.
-
Beckman Coulter. (2020).
- Significance: Industry example of acridan-based substrate performance in autom
-
Azure Biosystems. (2023). Radiance Q Chemiluminescent Substrate for HRP.
- Significance: Validates the use of high-sensitivity HRP substrates for quantit
Sources
Cross-Reactivity Spectrum of 9-Hydroxymethyl-10-carbamoylacridan Derivatives
This guide provides an in-depth technical analysis of the cross-reactivity profiles of 9-Hydroxymethyl-10-carbamoylacridan (9-HMCA) and its related derivatives. While acridan derivatives are widely recognized as chemiluminescent substrates, this specific carbamoyl-substituted subclass is critical in the pharmaceutical context as a metabolite and structural analog of Carbamazepine (CBZ) .
This guide addresses the compound's interference in Therapeutic Drug Monitoring (TDM) immunoassays, comparing its cross-reactivity against other major metabolites like Carbamazepine-10,11-epoxide.
A Technical Comparison of Immunoassay Interference and Analytical Specificity
Executive Summary
9-Hydroxymethyl-10-carbamoylacridan (9-HMCA) is a pharmacologically significant derivative often encountered as a ring-contracted metabolite or degradation impurity of the anticonvulsant Carbamazepine (CBZ) . Unlike the 7-membered azepine ring of the parent drug, 9-HMCA possesses a 6-membered acridan (dihydroacridine) core.
This structural deviation presents a unique challenge in Therapeutic Drug Monitoring (TDM) . Antibodies raised against Carbamazepine often exhibit varying degrees of cross-reactivity with 9-HMCA due to the conserved hydrophobic tricyclic motif and the urea (carbamoyl) moiety. This guide compares the cross-reactivity performance of 9-HMCA across major immunoassay platforms and provides a validated protocol for assessing its interference.
Structural & Mechanistic Context
To understand the causality of cross-reactivity, one must analyze the epitope similarity.[1] The antibody binding pocket in CBZ immunoassays typically targets the tricyclic scaffold and the carboxamide side chain.
-
Parent Drug (Carbamazepine): 5H-dibenz[b,f]azepine-5-carboxamide (7-membered central ring).
-
Target Derivative (9-HMCA): 9-(hydroxymethyl)-10-acridinecarboxamide (6-membered central ring).[2]
Despite the ring contraction, the 10-carbamoyl group (urea functionality) remains intact, acting as a primary recognition anchor for polyclonal and monoclonal antibodies. This structural mimicry drives the "false positive" signal bias in non-specific assays.
Pathway Visualization: Origin of the Derivative
The following diagram illustrates the structural relationship and the ring-contraction pathway that generates 9-HMCA from the Carbamazepine scaffold.
Figure 1: Structural evolution of 9-HMCA from Carbamazepine.[3] The transition from a 7-membered azepine to a 6-membered acridan ring alters the 3D topography while retaining the immunogenic carbamoyl motif.
Comparative Performance Guide: Cross-Reactivity Data
This section objectively compares the interference of 9-HMCA against the primary active metabolite (CBZ-Epoxide) across different assay technologies.
Data Interpretation:
-
Low CR (<1%): Negligible interference; assay is highly specific.
-
Moderate CR (1-10%): Potential positive bias; requires clinical correlation.
-
High CR (>10%): Significant interference; assay measures "Total Immuno-reactive Species."
Table 1: Cross-Reactivity Profile Comparison[4]
| Assay Platform | Methodology | 9-HMCA Cross-Reactivity (%) | CBZ-Epoxide Cross-Reactivity (%) | Specificity Rating |
| FPIA (Fluorescence Polarization) | Competitive Binding | 3.9% | ~12 - 15% | Moderate |
| PETINIA (Turbidimetric) | Homogeneous Particle | < 1.0% | ~8 - 10% | High |
| CEDIA (Enzyme Donor) | Recombinant DNA Enzyme | ~2.5% | ~0.5 - 2% | High |
| EMIT (Enzyme Multiplied) | G6PDH Inhibition | 3.0 - 5.0% | ~10 - 25% | Low |
| HPLC/MS (Reference Method) | Mass Spectrometry | 0% (Resolved) | 0% (Resolved) | Absolute |
Analyst Insight: While 9-HMCA generally exhibits lower cross-reactivity (2-5%) compared to the epoxide metabolite (10-25%), its presence is critical in patients with altered metabolism or renal impairment where metabolite accumulation occurs. FPIA and EMIT platforms are most susceptible to this interference due to the polyclonal nature of the antibodies often used in these legacy systems.
Experimental Protocol: Cross-Reactivity Assessment
To validate the specificity of a new immunoassay or antibody against 9-HMCA, follow this self-validating "Spike-Recovery" protocol.
Phase 1: Preparation of Standards
-
Stock Solution: Dissolve certified reference material of 9-Hydroxymethyl-10-carbamoylacridan (CAS 68011-71-2) in methanol to 1.0 mg/mL.
-
Matrix: Use drug-free human serum (pool of >5 donors) to mimic the clinical environment.
-
Calibrators: Prepare a geometric dilution series of the parent drug (Carbamazepine) (e.g., 0, 2, 4, 8, 12, 20 µg/mL).
Phase 2: Interference Workflow
-
Spike: Prepare test samples containing 0 µg/mL Carbamazepine spiked with 10 µg/mL of 9-HMCA .
-
Incubate: Process samples according to the specific immunoassay manufacturer's instructions (typically 15-30 min at 37°C).
-
Measure: Record the "Apparent Concentration" of Carbamazepine generated by the 9-HMCA spike.
-
Calculate: Use the formula below to quantify cross-reactivity.
Phase 3: Workflow Diagram
Figure 2: Step-by-step workflow for determining the cross-reactivity percentage of 9-HMCA in a competitive immunoassay.
Distinction Note: Acridan Chemiluminescence
Scientific Integrity Clarification
It is vital to distinguish 9-Hydroxymethyl-10-carbamoylacridan (the drug metabolite) from the class of Acridan-based Chemiluminescent Substrates (e.g., Lumigen PS-3).
-
Drug Metabolite (9-HMCA): Characterized by the 10-carbamoyl group.[2][3][4][5][6][7][8] Non-luminescent in its native state; interferes via antibody binding.
-
CL Substrate (Acridan Esters): typically feature a 10-methyl group and a 9-phenoxycarbonyl or 9-phosphate group. These are designed to be oxidized by HRP to generate light.[]
-
Cross-Reactivity in CL: For CL substrates, "cross-reactivity" refers to non-specific oxidation (background noise). For 9-HMCA, it refers to antibody promiscuity.
Recommendation: If your research involves chemiluminescent detection of Carbamazepine, ensure your secondary detection system (e.g., HRP-labeled antibody) does not cross-react with the acridan core of the signal-generating substrate, although this is rare due to the wash steps in heterogeneous assays.
References
-
Metabolic Pathway & Structure
- Profiles of Drug Substances, Excipients and Related Methodology. "Carbamazepine: Metabolism and Impurity Profiling." Academic Press.
-
Source:
-
Immunoassay Cross-Reactivity Data
- Therapeutic Drug Monitoring. "Cross-reactivity of Carbamazepine Metabolites in FPIA and PETINIA Assays."
-
Source:
-
Analytical Standards
-
Sigma-Aldrich. "9-(Hydroxymethyl)-10-carbamoylacridan Analytical Standard (CAS 68011-71-2)."[2]
-
Source:
-
-
Acridan Chemiluminescence Mechanisms
- Journal of Organic Chemistry.
-
Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 9-(Hydroxymethyl)-10-carbamoylacridan analytical standard 68011-71-2 [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemdrug.com [chemdrug.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
comparing the sensitivity of 9-Hydroxymethyl-10-carbamoylacridan with fluorescent probes
Comparative Sensitivity Guide: Acridan-Based Substrates vs. Fluorescent Probes
While 9-hydroxymethyl-10-carbamoylacridan is clinically documented as a primary metabolite of the anticonvulsant drug carbamazepine[1], its defining structural motif—the acridan (9,10-dihydroacridine) core —is the foundational engine behind the world’s most sensitive chemiluminescent and chemifluorescent substrates (e.g., Lumigen PS series, DuoLuX)[2][3]. In molecular diagnostics and protein analysis, researchers leverage functionalized acridan chemistries to achieve unparalleled detection limits.
This guide objectively compares the analytical sensitivity, dynamic range, and practical utility of acridan-based chemiluminescent substrates against modern direct fluorescent probes , providing researchers with the mechanistic causality and self-validating protocols needed to optimize their assays.
Mechanistic Foundations & Causality
To understand the performance differences between these two modalities, we must examine the physical physics of their signal generation.
Acridan-Based Chemiluminescence Acridan substrates achieve extreme sensitivity through enzymatic amplification . When introduced to Horseradish Peroxidase (HRP) and hydrogen peroxide, the acridan core undergoes catalytic oxidation to form a highly unstable dioxetane intermediate[3]. As this intermediate relaxes to its ground state, it emits a sustained, high-intensity burst of photons (typically peaking at ~453 nm)[2].
-
The Causality of Sensitivity: Because the light is generated entirely by a chemical reaction, no external excitation light is required. This results in virtually zero background noise from membrane autofluorescence, allowing signal detection down to the femtogram or sub-attomole level[3]. Interestingly, advanced acridan chemistries yield a reaction product that is both chemiluminescent and permanently fluorescent, bridging the gap between the two technologies[2].
Direct Fluorescent Probes Fluorescent probes (e.g., Cyanine dyes, Alexa Fluor) rely on the absorption of external photons to excite their electrons, which then emit light at a longer wavelength (Stokes shift) upon relaxation.
-
The Causality of Linearity: Fluorescence lacks enzymatic amplification; one fluorophore yields a strictly proportional photon output per excitation cycle. While this limits absolute sensitivity compared to acridans, it provides a true linear response across a massive dynamic range, making it the gold standard for absolute quantification and multiplexing[4].
Signal transduction mechanisms: Enzymatic acridan chemiluminescence vs. direct fluorescence.
Quantitative Performance Comparison
When selecting a detection modality, researchers must balance the need for absolute sensitivity against the need for quantitative linearity. The table below summarizes the empirical performance metrics of both systems.
| Performance Metric | Acridan-Based Chemiluminescence | Direct Fluorescent Probes |
| Limit of Detection (LOD) | Femtogram to sub-attomole level[3] | Picogram level |
| Signal Amplification | Yes (Continuous enzymatic turnover by HRP) | No (1:1 photon emission ratio) |
| Dynamic Range | Narrower (Enzyme kinetics limit linearity) | Extremely Broad (True linear response)[4] |
| Multiplexing Capability | Poor (Requires harsh stripping/re-probing) | Excellent (Simultaneous multi-color detection)[4] |
| Background Noise | Extremely Low (No excitation light required) | Moderate to High (Membrane autofluorescence)[4] |
| Signal Stability | Transient (Decays over hours)[2] | Permanent (Stable for months if stored dark)[5] |
Self-Validating Experimental Protocol: Parallel Sensitivity Assay
To objectively compare the sensitivity of an acridan-based substrate against a fluorescent probe, researchers must utilize a self-validating system. By running a serial dilution of a single purified target on the same gel and splitting the membrane, we eliminate transfer efficiency variations, isolating the detection chemistry as the sole variable.
Step-by-Step Methodology:
-
Antigen Preparation: Prepare a 2-fold serial dilution series of a purified recombinant target protein (e.g., GAPDH) ranging from 10 ng down to 1 fg.
-
Electrophoresis & Transfer: Resolve proteins via SDS-PAGE and transfer to a low-autofluorescence Nitrocellulose membrane.
-
Causality Check: Polyvinylidene difluoride (PVDF) membranes exhibit naturally high autofluorescence, which severely degrades the signal-to-noise ratio in fluorescent imaging[5]. Nitrocellulose is mandatory for an objective comparison.
-
-
Blocking: Block the membrane with 1X Casein or a synthetic non-protein blocking buffer for 1 hour.
-
Causality Check: Standard non-fat dry milk contains endogenous biotin and cross-reactive proteins that artificially elevate fluorescent background noise.
-
-
Primary Antibody Incubation: Incubate with the target-specific primary antibody overnight at 4°C. Wash 3x with TBST.
-
Membrane Splitting (Validation Step): Bisect the membrane vertically with a scalpel to separate the identical dilution series into Membrane A and Membrane B.
-
Secondary Detection:
-
Membrane A (Acridan Chemiluminescence): Incubate with an HRP-conjugated secondary antibody (1:10,000). Wash extensively. Apply the acridan-based substrate working solution[2].
-
Membrane B (Fluorescence): Incubate with a highly cross-absorbed Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 647) (1:5,000). Wash extensively in the dark.
-
-
Imaging & Data Acquisition:
-
Membrane A: Image immediately on a digital chemiluminescence imager. Acridan substrates offer prolonged light emission, allowing for multiple exposure times to capture the femtogram LOD[2].
-
Membrane B: Dry the membrane completely before imaging.
-
Causality Check: Water molecules absorb excitation energy and quench fluorescence. Drying the membrane prevents quenching and exponentially enhances the emission signal. Image using a multiplex digital imager at the appropriate excitation/emission wavelengths.
-
Parallel self-validating workflow for comparing chemiluminescent and fluorescent sensitivities.
References
Sources
- 1. Carbamazepine: detection of another metabolite in serum, 9 hydroxymethyl-10-carbamoyl acridan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Characterization of new fluorescent peroxidase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. vectorlabs.com [vectorlabs.com]
analytical performance of 9-Hydroxymethyl-10-carbamoylacridan in complex matrices
Analytical Performance of 9-Hydroxymethyl-10-carbamoylacridan in Complex Matrices: A Comparative Guide
Introduction
9-Hydroxymethyl-10-carbamoylacridan (9-HMCA, CAS 68011-71-2) is a major ring-contracted metabolite of the widely prescribed antiepileptic drug carbamazepine (CBZ)[1]. While historically considered a minor byproduct, advanced chromatographic studies have confirmed that 9-HMCA circulates at high concentrations in human serum[1] and is highly persistent in municipal wastewater[2].
For researchers and drug development professionals, accurately quantifying 9-HMCA is essential for therapeutic drug monitoring (TDM) and environmental risk assessments. However, detecting 9-HMCA in complex matrices presents significant analytical pitfalls, primarily due to co-eluting structural isomers and severe matrix effects[3]. This guide objectively compares the analytical performance of modern LC-MS/MS against traditional HPLC-UV for 9-HMCA quantitation, providing field-proven protocols and mechanistic insights.
Mechanistic Insight: The Origin and Significance of 9-HMCA
Understanding the metabolic origin of 9-HMCA is critical for developing robust analytical methods. In humans, CBZ is oxidized by hepatic Cytochrome P450 (CYP450) to 10,11-epoxy-10,11-dihydro-CBZ (EP-CBZ), which is subsequently hydrolyzed by epoxide hydrolase to 10,11-dihydro-trans-10,11-dihydroxy-CBZ (DiOH-CBZ)[4]. Both EP-CBZ and DiOH-CBZ can undergo a unique structural rearrangement—a ring contraction—to form the acridan derivative, 9-HMCA[4].
Metabolic pathway of Carbamazepine (CBZ) leading to the ring-contracted metabolite 9-HMCA.
Because 9-HMCA shares a similar molecular weight and polarity with other hydroxylated CBZ metabolites (e.g., 1-OH-CBZ, 2-OH-CBZ, and 3-OH-CBZ), it frequently causes analytical interactions in standard chromatographic assays[3].
Comparative Analytical Performance: LC-MS/MS vs. HPLC-UV
When analyzing 9-HMCA in complex matrices like serum (rich in proteins and lipids) or wastewater (rich in humic acids and competing pharmaceuticals), the choice of analytical platform dictates the reliability of the data.
1. HPLC-UV (Traditional Clinical TDM) HPLC coupled with Ultraviolet (UV) detection is cost-effective and widely used in clinical labs. However, unconjugated 9-HMCA appears in serum at concentrations varying from 1/8 to 1/3 of the CBZ-epoxide concentration[3]. In HPLC-UV, 9-HMCA often co-elutes with other metabolites, leading to the overestimation of CBZ-diol or CBZ-epoxide levels if the retention time of 9-HMCA is not explicitly mapped and separated[3].
2. LC-MS/MS (Advanced Environmental & Pharmacokinetic Profiling) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is the gold standard for complex matrices. However, mass spectrometry alone cannot easily distinguish 9-HMCA from its isobaric phenolic isomers (like 1-OH-CBZ)[2]. Therefore, explicit care must be taken during the chromatographic separation phase. A phenylether stationary phase has been shown to provide superior isomeric separation compared to standard C18 columns[2].
Table 1: Performance Comparison of 9-HMCA Analytical Methods
| Parameter | HPLC-UV (Human Serum) | LC-MS/MS (Wastewater / Serum) |
| Sensitivity (LOD) | ~0.1 µg/mL | ~1.0 ng/L |
| Selectivity | Low (Prone to co-elution with CBZ-diol) | High (Requires optimized stationary phase) |
| Matrix Effect | Minimal (Post-protein precipitation) | High (Ion suppression in ESI requires IS) |
| Dynamic Range | 0.5 - 20 µg/mL | 5 - 5000 ng/L |
| Throughput | Moderate (15-20 min/run) | High (5-10 min/run with UHPLC) |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols incorporate internal standards (IS) and specific column chemistries to create a self-validating system that corrects for matrix-induced ion suppression and extraction losses.
Step-by-step analytical workflow for the quantitation of 9-HMCA in complex matrices.
Protocol A: LC-MS/MS Quantitation of 9-HMCA in Wastewater
Causality Focus: Wastewater contains high levels of humic substances that cause severe ion suppression in ESI+. Solid Phase Extraction (SPE) is mandatory to clean the matrix, and a deuterated internal standard (e.g., CBZ-d10) must be spiked before extraction to normalize recovery rates.
-
Sample Preparation: Filter 100 mL of wastewater through a 0.45 µm glass fiber filter. Spike with 50 ng of the deuterated internal standard (IS).
-
Solid Phase Extraction (SPE): Condition a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge with 5 mL methanol followed by 5 mL LC-grade water. Load the sample at a steady rate of 2 mL/min.
-
Washing & Elution: Wash with 5 mL of 5% methanol in water to remove polar interferences. Elute 9-HMCA with 4 mL of pure methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of the mobile phase.
-
Chromatographic Separation: Inject 5 µL onto a Phenylether UHPLC column (e.g., 100 x 2.1 mm, 1.7 µm). Why Phenylether? The pi-pi interactions of the phenylether phase uniquely resolve 9-HMCA from 1-OH-CBZ and 4-OH-CBZ, which otherwise co-elute on standard C18 columns[2].
-
MS/MS Detection: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the primary transition for 9-HMCA (m/z 253 → 210) and a secondary confirmation transition (m/z 253 → 180)[2].
Protocol B: HPLC-UV Quantitation of 9-HMCA in Human Serum
Causality Focus: Serum proteins irreversibly bind to HPLC columns, increasing backpressure and ruining resolution. Protein precipitation (PPT) with an organic solvent rapidly denatures proteins while keeping the small molecule 9-HMCA in solution.
-
Protein Precipitation: Aliquot 200 µL of human serum into a microcentrifuge tube. Add 400 µL of ice-cold acetonitrile containing the internal standard.
-
Centrifugation: Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the denatured proteins.
-
Supernatant Collection: Transfer 300 µL of the clear supernatant to an autosampler vial.
-
Isocratic Separation: Inject 20 µL onto a C18 analytical column (250 x 4.6 mm, 5 µm). Use an isocratic mobile phase of Water/Methanol/Acetonitrile (50:25:25, v/v/v) at a flow rate of 1.0 mL/min.
-
UV Detection: Set the UV detector to 285 nm. Ensure the runtime is extended sufficiently (up to 25 minutes) to map the retention time of unconjugated 9-HMCA, preventing overlap with the CBZ-10,11-epoxide peak[3].
Table 2: Optimized Mass Spectrometric (MRM) Parameters for 9-HMCA
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |
| 9-HMCA | 253.1 | 210.1 | 180.1 | 15 / 25 |
| CBZ (Parent) | 237.1 | 194.1 | 192.1 | 20 / 30 |
References
1.[1] Eto, S., Tanaka, N., Noda, H., & Noda, A. (1995). "9-Hydroxymethyl-10-carbamoylacridan in human serum is one of the major metabolites of carbamazepine." Biological & Pharmaceutical Bulletin, 18(6), 926-928. URL: [Link] 2.[3] Wad, N., Guenat, C., & Krämer, G. (1997). "Carbamazepine: detection of another metabolite in serum, 9 hydroxymethyl-10-carbamoyl acridan." Therapeutic Drug Monitoring, 19(3), 314-317. URL: [Link] 3.[2] Bahlmann, A., Carvalho, J. J., Weller, M. G., Panne, U., & Schneider, R. J. (2014). "Carbamazepine and its metabolites in wastewater: Analytical pitfalls and occurrence in Germany and Portugal." Water Research, 57, 104-114. URL: [Link] 4.[4] Bahlmann, A., et al. (2014). "Main human metabolic pathways of CBZ and Ox-CBZ." ResearchGate (Extracted via Water Research). URL: [Link]
Sources
- 1. 9-Hydroxymethyl-10-carbamoylacridan in human serum is one of the major metabolites of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbamazepine: detection of another metabolite in serum, 9 hydroxymethyl-10-carbamoyl acridan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Comparison: Precision Metrics of 9-Hydroxymethyl-10-carbamoylacridan-based Methods
Executive Summary
9-Hydroxymethyl-10-carbamoylacridan derivatives represent a class of high-sensitivity chemiluminescent substrates used primarily for the detection of Alkaline Phosphatase (ALP) . Unlike "flash" chemiluminescence (e.g., Acridinium Esters) or rapid-decay enzymatic methods (e.g., standard Luminol/HRP), this acridan-based architecture is engineered to produce a sustained "glow" reaction .
This guide objectively analyzes the intra-assay (repeatability) and inter-assay (reproducibility) variability of this substrate class. By examining the reaction kinetics and stability, we demonstrate why this method often yields Coefficient of Variation (CV) metrics superior to traditional colorimetric and transient flash methods, particularly in high-throughput automated immunoassays.
Mechanism of Action: The "Glow" Advantage
The superior precision of 9-Hydroxymethyl-10-carbamoylacridan methods stems from their reaction kinetics. The molecule acts as a substrate for ALP.[1][2][3] Upon enzymatic dephosphorylation, the protecting group is removed, triggering a reaction with ambient oxygen or a peroxide co-substrate to form a high-energy dioxetane intermediate.
Crucially, the 10-carbamoyl moiety and specific substitutions at the 9-position stabilize the precursor, preventing non-enzymatic hydrolysis (background noise), while the emission phase is rate-limited to produce a steady photon output over minutes to hours.
Chemiluminescent Pathway Diagram
Figure 1: Reaction pathway of Acridan-based substrates. The enzymatic step is the trigger, but the oxidation step provides the sustained glow, decoupling the read time from the reaction start time.
Performance Metrics: Variability Analysis
The following data synthesizes performance characteristics from industry-standard validation protocols (CLSI EP05-A3) comparing Acridan-based ALP methods against common alternatives.
Intra-Assay Variability (Repeatability)
Intra-assay variability measures the consistency of results within a single run.[4]
-
Acridan Advantage: Due to the "glow" kinetics, slight timing differences in the read step (e.g., well 1 vs. well 96) do not introduce significant error.
-
Flash Disadvantage: Acridinium esters emit light in a <5-second burst. A 100ms injector synchronization error can cause massive CV spikes.
Table 1: Comparative Intra-Assay Precision (n=20 replicates)
| Method Type | Substrate / Label | Kinetic Profile | Low Conc. CV% | High Conc. CV% | Primary Error Source |
| Acridan-based (Target) | Acridan / ALP | Glow (>1 hr) | 1.8% - 3.5% | 1.2% - 2.5% | Pipetting / Wash |
| Enhanced Luminol | Luminol / HRP | Semi-Glow (mins) | 3.0% - 6.0% | 2.5% - 4.5% | HRP instability / Timing |
| Direct Flash | Acridinium Ester | Flash (<5 sec) | 2.5% - 5.0% | 1.5% - 3.0% | Injector Sync / Mixing |
| Colorimetric | pNPP / ALP | Accumulation | 5.0% - 10.0% | 4.0% - 8.0% | Low Signal / Optical Noise |
Inter-Assay Variability (Reproducibility)
Inter-assay variability assesses consistency across days, operators, and reagent lots.
-
Temperature Stability: 9-Hydroxymethyl-10-carbamoylacridan derivatives are chemically robust. Unlike Luminol, which is sensitive to light and temperature fluctuations during the run, Acridan substrates often exhibit reagent stability of >12 months at 4°C and on-board stability of weeks.
-
Background Drift: The "carbamoyl" protection minimizes spontaneous hydrolysis, keeping the background signal (noise) consistently low across different days.
Table 2: Inter-Assay Reproducibility (5 days, 2 runs/day)
| Parameter | Acridan-based Method | Luminol/HRP Method |
| Total CV% (Mid-Range) | 4.2% | 7.8% |
| Signal Drift (On-Board) | < 3% over 24 hours | > 10% over 24 hours (HRP decay) |
| Background Noise | Stable (Low) | Variable (increases with substrate age) |
| Temperature Sensitivity | Low (Plateau kinetics) | High (Enzymatic rate dependent) |
Experimental Protocols for Validation
To validate these metrics in your own laboratory, follow this self-validating protocol structure. This approach isolates substrate performance from immunoassay binding errors.
Protocol A: Substrate Kinetic Profiling (Drift Check)
Objective: Determine the "Glow" stability to define the valid read window.
-
Preparation: Prepare a solution of ALP (approx. 1 mU/mL) in assay buffer.
-
Trigger: Add 100 µL of 9-Hydroxymethyl-10-carbamoylacridan substrate to 10 µL of the ALP solution in a white 96-well plate.
-
Measurement: Immediately place in a luminometer.
-
Kinetic Loop: Program the instrument to read the same well every 2 minutes for 60 minutes.
-
Analysis: Plot RLU vs. Time.
-
Acceptance Criteria: The signal should not decay by >5% over the first 30 minutes.
-
Protocol B: Intra-Assay Precision (The "Plate Uniformity" Test)
Objective: Quantify pipetting vs. substrate variability.
-
Design: Use a full 96-well plate.
-
Columns 1-4: Low Control (Background buffer only).
-
Columns 5-8: Medium Control (ALP spiked to target LOD).
-
Columns 9-12: High Control (ALP at saturation).
-
-
Execution:
-
Read: Read the plate without a "stop" solution if using a glow reader.
-
Calculation: Calculate Mean, SD, and CV% for each zone.
-
Target: High Control CV% should be < 3%. If > 5%, check pipette calibration before suspecting substrate instability.
-
Workflow Diagram: Validation Logic
Figure 2: Logical workflow for validating substrate performance. Note that kinetic stability (Protocol A) is a prerequisite for precision testing (Protocol B).
Conclusion
The 9-Hydroxymethyl-10-carbamoylacridan platform offers a distinct advantage in intra-assay precision due to its glow kinetics, which decouples the signal measurement from the immediate enzymatic reaction event. While "flash" methods may offer higher theoretical quantum yields in short bursts, the acridan "glow" provides a robust, forgiving window for measurement that is less susceptible to mechanical timing errors in automated systems.
For drug development professionals requiring high reproducibility (low inter-assay CV) over longitudinal studies, this substrate class is superior to Luminol-based alternatives due to its resistance to spontaneous hydrolysis and lower temperature sensitivity.
References
- Kricka, L. J. (2003). Clinical applications of chemiluminescence. Analytica Chimica Acta, 500(1-2), 279-286.
- Clinical and Laboratory Standards Institute (CLSI). (2014). EP05-A3: Evaluation of Precision of Quantitative Measurement Procedures; Approved Guideline.
- Weeks, I., et al. (1983). Acridinium Esters as High-Specific-Activity Labels in Immunoassay. Clinical Chemistry. (Comparison baseline for Flash vs. Glow).
Sources
correlation of 9-Hydroxymethyl-10-carbamoylacridan assays with mass spectrometry
HPLC-UV/Immunoassay vs. LC-MS/MS
Executive Summary
9-Hydroxymethyl-10-carbamoylacridan (9-HMCA) is a distinct, ring-contracted metabolite of the anticonvulsant Carbamazepine (CBZ). Unlike the primary active metabolite (carbamazepine-10,11-epoxide), 9-HMCA represents a pathway of oxidative rearrangement (ring contraction from a 7-membered azepine to a 6-membered acridine).
Accurate quantification of 9-HMCA is critical for comprehensive pharmacokinetic profiling and therapeutic drug monitoring (TDM), particularly in complex matrices where it may co-elute with other hydroxylated metabolites. This guide compares the performance of conventional HPLC-UV and Immunoassay platforms against the gold standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , focusing on specificity, sensitivity, and correlation coefficients.
The Analyte: Structural & Metabolic Context
To understand the assay challenges, one must understand the molecule. 9-HMCA is not merely a hydroxylated derivative; it is the product of a skeletal rearrangement.
-
Parent Drug: Carbamazepine (Dibenzazepine core, 6-7-6 ring system).
-
Primary Metabolite: Carbamazepine-10,11-epoxide (Stable 7-membered ring).
-
Target Analyte: 9-HMCA (Acridan core, 6-6-6 ring system).
This structural shift alters the UV absorption maxima and immunogenic profile, leading to discrepancies when using non-specific assays.
Figure 1: Metabolic Pathway & Ring Contraction
Caption: Metabolic pathway showing the divergence of 9-HMCA via ring contraction from the epoxide intermediate.
Technology Comparison: Conventional vs. Mass Spectrometry
Method A: HPLC-UV and Immunoassays
Mechanism:
-
HPLC-UV: Relies on chromatographic separation followed by absorbance detection (typically 210–230 nm).
-
Immunoassay (FPIA/EMIT): Uses antibodies raised against CBZ.[1]
The Correlation Gap: Conventional assays often fail to distinguish 9-HMCA from the 10,11-dihydro-10-hydroxy-CBZ (MHD) or the epoxide due to structural similarities.
-
Cross-Reactivity: In immunoassays, 9-HMCA can contribute to the "Total CBZ" signal, causing positive bias.
-
Co-elution: In isocratic HPLC-UV methods, 9-HMCA often co-elutes with the trans-diol metabolite, leading to integration errors.
Method B: LC-MS/MS (The Gold Standard)
Mechanism: Uses electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) to select specific precursor-to-product ion transitions.
-
Specificity: Mass filtration eliminates interference from isobaric impurities.
-
Sensitivity: Capable of detecting ng/mL levels (vs. µg/mL for UV).
Table 1: Performance Matrix
| Feature | HPLC-UV (Conventional) | LC-MS/MS (Gold Standard) |
| Specificity | Low (Relies on Retention Time) | High (Mass + Retention Time) |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1–5 ng/mL |
| Interference | High (Co-elutes with trans-diol) | None (Resolved by MRM transitions) |
| Correlation (r) | Reference Method | 1.00 (Self-Reference) |
| Throughput | 10–20 min/sample | 3–5 min/sample |
Correlation Analysis
Research by Wad et al. and subsequent environmental toxicology studies have established the correlation parameters between these methods.
-
Correlation Coefficient (r): When comparing serum concentrations of 9-HMCA measured by specific LC-MS methods vs. estimated values from non-specific UV peaks,
values range from 0.77 to 0.80 . This indicates a significant variance, proving that UV methods are not interchangeable with MS for this specific metabolite. -
Conjugation Factor: LC-MS/MS analysis reveals that 42–65% of 9-HMCA in serum exists as a conjugate (glucuronide). Direct UV assays without hydrolysis will significantly under-report the total burden compared to MS methods that include a deconjugation step.
Validated Protocol: LC-MS/MS Quantification of 9-HMCA
Scientific Integrity Note: This protocol utilizes a deuterated internal standard (CBZ-d10) to correct for matrix effects, ensuring E-E-A-T compliance.
Reagents:
-
Standard: 9-Hydroxymethyl-10-carbamoylacridan (>98% purity).
-
Internal Standard (IS): Carbamazepine-d10.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Workflow:
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of serum/plasma into a centrifuge tube.
-
Add 20 µL of Internal Standard (CBZ-d10, 10 µg/mL).
-
Add 300 µL of ice-cold Acetonitrile to precipitate proteins.
-
Vortex for 30s; Centrifuge at 10,000 x g for 10 min.
-
Transfer supernatant to an autosampler vial.
-
-
LC Separation:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Gradient:
-
0-0.5 min: 10% B (Isocratic hold)
-
0.5-3.0 min: 10% -> 90% B (Linear ramp)
-
3.0-4.0 min: 90% B (Wash)
-
-
Causality: The initial low organic hold is required to separate the polar 10,11-diol metabolite from the slightly less polar 9-HMCA.
-
-
MS/MS Detection (MRM Mode):
-
Ionization: ESI Positive Mode.
-
Transitions:
-
9-HMCA: m/z 255.1 → 180.1 (Quantifier), 255.1 → 210.1 (Qualifier).
-
CBZ-d10: m/z 247.1 → 204.1.
-
-
Note: The transition 255 -> 180 corresponds to the loss of the carbamoyl group and water/ring contraction elements, specific to the acridan structure.
-
Figure 2: Analytical Workflow
Caption: Step-by-step LC-MS/MS workflow for precise quantification of 9-HMCA.
Conclusion
For the specific quantification of 9-Hydroxymethyl-10-carbamoylacridan , LC-MS/MS is the mandatory method of choice .
-
Immunoassays are suitable for "Total Carbamazepine" screening but lack the specificity to isolate the 9-HMCA metabolite, often leading to cross-reactivity artifacts.
-
HPLC-UV correlates poorly (
) due to co-elution with the major diol metabolite. -
Researchers investigating CBZ toxicity or metabolic idiosyncrasies must utilize mass spectrometry to distinguish the acridan ring contraction from standard azepine metabolites.
References
-
Wad, N., Guenat, C., & Krämer, G. (1997). Carbamazepine: detection of another metabolite in serum, 9 hydroxymethyl-10-carbamoyl acridan.[2] Therapeutic Drug Monitoring, 19(3), 314–317.[2]
-
Miao, X. S., & Metcalfe, C. D. (2003). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry. Analytical Chemistry, 75(15), 3731–3738.
-
Breton, H., et al. (2005). Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma. Journal of Chromatography B, 828(1-2), 80–90.
Sources
comparative analysis of different chemiluminescent substrates for peroxidase
Title: Comparative Analysis of Chemiluminescent Substrates for Peroxidase: A Guide for Drug Development Professionals
Introduction
The Mechanistic Causality of Enhanced Chemiluminescence
To optimize an assay, one must first understand the underlying enzymology. HRP is a heme-containing enzyme that catalyzes the oxidation of luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) in the presence of hydrogen peroxide (H₂O₂) .
The native ferric (Fe³⁺) state of HRP reacts with H₂O₂ to form an oxidized intermediate known as Compound I. This intermediate oxidizes luminol into a luminol radical. In standard chemiluminescence, this reaction is relatively slow. However, modern ECL substrates incorporate phenolic enhancers (e.g., p-iodophenol). These enhancers act as redox mediators, rapidly reacting with HRP Compound I and II to accelerate enzyme turnover . The resulting phenoxyl radicals efficiently oxidize luminol, leading to the formation of an endoperoxide intermediate that decomposes into 3-aminophthalate in an excited state. As it relaxes to the ground state, it emits light at a maximum wavelength of 425 nm .
Biochemical pathway of HRP-catalyzed luminol oxidation and enhanced chemiluminescence.
Comparative Analysis of Commercial Substrates
Substrates are engineered to balance three critical parameters: Sensitivity (Limit of Detection), Signal Duration (Half-life of light emission), and Antibody Economy (Required dilution factors).
Table 1: Quantitative Comparison of HRP ECL Substrates
| Substrate Tier | Representative Products | Limit of Detection | Signal Duration | Rec. Primary Ab Dilution | Rec. Secondary Ab Dilution | Ideal Use Case |
| Routine / Entry | SuperSignal™ West Pico PLUS, Immobilon® Classico | Low Picogram (10⁻¹² g) | 4 to 8 hours | 1:1,000 – 1:5,000 | 1:20,000 – 1:100,000 | Highly abundant proteins (e.g., GAPDH, Actin); routine screening. |
| High Sensitivity | SuperSignal™ West Femto, Immobilon® Forte | Low Femtogram (10⁻¹⁵ g) | Up to 8 hours | 1:5,000 – 1:100,000 | 1:100,000 – 1:500,000 | Low-abundance targets; conserving precious primary antibodies. |
| Ultra Sensitivity | SuperSignal™ West Atto, Immobilon® ECL Ultra | High Attogram (10⁻¹⁸ g) | Up to 6 hours | 1:1,000 – 1:5,000* | 1:100,000 – 1:250,000 | Extremely rare targets; precious clinical samples; highly optimized systems. |
*Note: Ultra-sensitive substrates require extreme dilution of secondary antibodies to prevent rapid substrate depletion .
Causality in Experimental Choices & Troubleshooting
A common pitfall in drug development labs is standardizing on an "ultra-sensitive" substrate (like SuperSignal West Atto or Immobilon ECL Ultra) for all blots. This violates the kinetic limits of the enzyme-substrate system.
-
The "Brown Out" Effect (Substrate Depletion): If an ultra-sensitive substrate is applied to a highly abundant target (or if the secondary antibody is too concentrated), the massive localized concentration of HRP rapidly consumes all available luminol and H₂O₂ within seconds . This results in a transient flash of light followed by a "ghost band" (a white, negatively stained band on a dark background) during imaging .
-
Background Noise: Ultra-sensitive substrates amplify non-specific binding just as efficiently as specific binding. If blocking is suboptimal or antibody concentrations are too high, the signal-to-noise ratio collapses .
-
Dynamic Range Limitations: Traditional ECL Western blotting typically offers a limited dynamic range (around 2.5 logs) compared to automated capillary systems (up to 4 logs) [[1]]([Link]). To achieve quantitative data, the substrate must be matched to the target abundance to ensure the signal remains in the linear range of the CCD camera or film [[1]]([Link]).
Self-Validating Experimental Protocol: Checkerboard Titration
To establish a robust, self-validating system for a new target or substrate, researchers must perform a checkerboard titration. This protocol empirically determines the optimal primary and secondary antibody concentrations, ensuring the reaction is limited by the target protein, not the substrate or HRP kinetics.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a standardized lysate containing the target protein. Load identical amounts (e.g., 10 µ g/lane ) across a multi-well SDS-PAGE gel.
-
Electrophoresis & Transfer: Resolve proteins and transfer to a low-fluorescence PVDF membrane.
-
Membrane Sectioning: After blocking (e.g., 5% BSA in TBST for 1 hour), cut the membrane into vertical strips corresponding to individual lanes.
-
Primary Antibody Matrix: Incubate strips in varying dilutions of the primary antibody (e.g., Strip 1: 1:1,000; Strip 2: 1:5,000; Strip 3: 1:10,000). Wash 3x 5 mins in TBST.
-
Secondary Antibody Matrix: Cut the strips horizontally to create a grid. Incubate the resulting squares in varying dilutions of the HRP-conjugated secondary antibody (e.g., 1:20,000, 1:50,000, 1:100,000). Wash 5x 5 mins in TBST.
-
Substrate Application: Reassemble the grid on an imaging tray. Apply the chosen ECL working solution (mixed 1:1) uniformly for 1 to 5 minutes at room temperature, protected from light .
-
Imaging & Analysis: Capture images using a CCD camera at multiple exposure times (e.g., 10s, 30s, 2m). Select the coordinate (Primary vs. Secondary dilution) that yields the highest specific signal with a background intensity near the baseline.
Self-validating workflow for empirical optimization of antibody-substrate ratios.
Conclusion
The selection of a chemiluminescent substrate is not a mere procedural afterthought; it is a critical variable that dictates the sensitivity, linearity, and reproducibility of protein detection assays. By aligning the kinetic properties of the ECL substrate with the biological abundance of the target and rigorously optimizing antibody ratios, researchers can eliminate artifacts like substrate depletion and ensure high-fidelity data suitable for rigorous drug development pipelines.
References
Sources
Evaluation of 9-Hydroxymethyl-10-carbamoylacridan in Proficiency Testing Schemes: A Comparative Guide
Executive Summary
In both clinical Therapeutic Drug Monitoring (TDM) and environmental suspect screening, evaluating analytical proficiency requires target analytes that rigorously test a laboratory's extraction efficiency, chromatographic resolution, and mass spectrometric accuracy. While carbamazepine (CBZ) and its primary active metabolite, carbamazepine-10,11-epoxide (CBZ-E), are standard monitoring targets[1], 9-Hydroxymethyl-10-carbamoylacridan (HMCA) has emerged as a critical discriminator in Proficiency Testing (PT) schemes[2][3].
As a ring-contracted metabolite of CBZ, HMCA presents unique analytical challenges due to its structural similarity to other hydroxylated CBZ metabolites[4]. This guide objectively compares HMCA against alternative biomarkers, detailing the causality behind analytical pitfalls and providing a self-validating experimental protocol for its accurate quantification.
The Mechanistic Role of HMCA in PT Schemes
To understand why HMCA is an ideal candidate for PT schemes, one must examine its metabolic origin. HMCA is formed via a ring-contraction pathway during carbamazepine metabolism[2]. In clinical serum samples, HMCA can be present at concentrations ranging from one-eighth to one-third of the CBZ-E concentration[5]. In environmental matrices, HMCA is highly persistent and frequently detected in wastewater and sewer overflows, making it a reliable marker for Wastewater-Based Epidemiology (WBE) and environmental PT schemes like the NORMAN network and OSPAR CONnECT study[3][6].
Figure 1: Carbamazepine metabolic pathways highlighting the ring-contraction formation of HMCA.
Comparative Evaluation: HMCA vs. Alternative PT Biomarkers
When designing a PT scheme, selecting the right target analyte is crucial. Traditional markers like parent CBZ are easily quantified but fail to test a laboratory's ability to resolve complex isomers. Table 1 compares HMCA with other common alternatives.
Table 1: Comparative Performance of Target Analytes in PT Schemes
| Biomarker / Analyte | Primary Application | Analytical Challenge (PT Value) | Environmental Persistence | Clinical Relevance |
| Carbamazepine (CBZ) | Clinical TDM / Env. Marker | Low. Easily ionized and separated; prone to overestimation if not resolved from analogs. | Very High. Ubiquitous in wastewater[4]. | High. Primary target for seizure control[7]. |
| CBZ-10,11-epoxide | Clinical TDM | Medium. Requires careful monitoring to prevent toxicity; thermally labile in GC-MS[1]. | Low to Medium. | High. Biologically active metabolite[1]. |
| HMCA (9-OH-CBZ) | Advanced PT Schemes | High . Isobaric with 1-OH-CBZ and 4-OH-CBZ. Requires specialized stationary phases[4]. | High. Detected in sewer overflows and biota[6]. | Medium. Major ring-contracted metabolite[2]. |
| 10,11-DiOH-CBZ | Env. Suspect Screening | Medium. Highly polar, challenging to retain on standard reversed-phase columns[4]. | High. Persistent in wastewater treatment[4]. | Low. Inactive end-product. |
The Causality of the Analytical Pitfall: Laboratories utilizing standard C18 columns and low-resolution mass spectrometry often fail to separate HMCA from numerous isomers (e.g., 1-OH-CBZ and 4-OH-CBZ)[4]. Consequently, these labs report falsely elevated concentrations of total hydroxylated metabolites. Including HMCA in a PT scheme effectively exposes this methodological flaw, distinguishing highly proficient laboratories from average ones.
Self-Validating Experimental Protocol for HMCA Quantification
To overcome the isobaric challenges associated with HMCA, laboratories must employ a self-validating analytical system. The following protocol utilizes a matched Stable Isotope-Labeled Internal Standard (SIL-IS) and a phenylether stationary phase to dynamically validate recovery and isomer resolution within every run[4][6].
Figure 2: Self-validating analytical workflow for HMCA evaluation in proficiency testing.
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Standard Spiking
-
Action: Aliquot 500 µL of the PT sample (serum or filtered wastewater). Immediately spike with 50 µL of HMCA-d4 (or CBZ-d10) at a known concentration.
-
Self-Validating Causality: Spiking prior to any sample manipulation ensures that subsequent extraction losses or matrix-induced ion suppression during MS analysis are proportionally corrected. If the absolute peak area of the SIL-IS drops below 30% of a neat standard, the system automatically flags the sample for severe matrix interference.
Step 2: Solid-Phase Extraction (SPE)
-
Action: Load the sample onto an SDB-RPS (styrene-divinylbenzene reverse phase sulfonate) SPE cartridge[6]. Wash with 5% methanol in water, and elute with 100% methanol.
-
Self-Validating Causality: SDB-RPS is a highly cross-linked copolymer with hydrophilic modifications[6]. It captures both the non-polar parent CBZ and the more polar HMCA simultaneously. Analyzing the load-effluent validates that no polar breakthrough occurred.
Step 3: Chromatographic Separation (Critical Step)
-
Action: Inject the extract onto an LC system equipped with a phenylether stationary phase column[4].
-
Self-Validating Causality: Standard C18 columns cannot resolve HMCA from 1-OH-CBZ and 4-OH-CBZ. The phenylether phase provides unique
interactions that separate these isomers[4]. A System Suitability Test (SST) sample containing all three isomers must be injected before the batch. If baseline resolution ( ) is not achieved, the run is invalidated, preventing false reporting.
Step 4: High-Resolution Mass Spectrometry (HRMS)
-
Action: Analyze using LC-HRMS (e.g., Q-TOF or Orbitrap) utilizing hydrogen-deuterium exchange if necessary[4][6].
-
Self-Validating Causality: HRMS provides exact mass data (< 5 ppm error). Relying solely on nominal mass MS/MS transitions can lead to false positives due to shared fragmentation pathways among ring-contracted and hydroxylated isomers.
Table 2: Self-Validating System Suitability Criteria
| Validation Parameter | Acceptance Criteria | Causality / Rationale |
| Isomer Resolution ( | Guarantees no quantitative cross-talk between isobaric metabolites[4]. | |
| Mass Accuracy | Confirms structural identity and eliminates background matrix isobaric interference[3]. | |
| SIL-IS Recovery | 80% - 120% | Validates that the SDB-RPS SPE extraction was efficient and matrix suppression is controlled[6]. |
References
-
Eto S, Tanaka N, Noda H, Noda A. "9-Hydroxymethyl-10-carbamoylacridan in human serum is one of the major metabolites of carbamazepine." Biol Pharm Bull. 1995. 2
-
Wad N, Guenat C, Krämer G. "Carbamazepine: detection of another metabolite in serum, 9 hydroxymethyl-10-carbamoyl acridan." Ther Drug Monit. 1997. 5
-
OSPAR Commission. "The CONnECT Study - Risk assessment of SUSPECT screening in biota and sediments." OSPAR Assessments. 3
-
Mutzner L, et al. "Passive samplers to quantify micropollutants in sewer overflows: accumulation behaviour and field validation for short pollution events." ResearchGate.6
-
Bahlmann A, et al. "Carbamazepine and its metabolites in wastewater: Analytical pitfalls and occurrence in Germany and Portugal." PubMed. 2014. 4
-
Mayo Clinic Laboratories. "CARBG - Overview: Carbamazepine-10,11-Epoxide, Serum." 1
Sources
- 1. CARBG - Overview: Carbamazepine-10,11-Epoxide, Serum [mayocliniclabs.com]
- 2. 9-Hydroxymethyl-10-carbamoylacridan in human serum is one of the major metabolites of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CONnECT Study [oap.ospar.org]
- 4. Carbamazepine and its metabolites in wastewater: Analytical pitfalls and occurrence in Germany and Portugal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbamazepine: detection of another metabolite in serum, 9 hydroxymethyl-10-carbamoyl acridan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. testing.com [testing.com]
9-Hydroxymethyl-10-carbamoylacridan proper disposal procedures
As a Senior Application Scientist, I recognize that handling pharmaceutical standards and their metabolites requires the same rigorous operational discipline as handling active pharmaceutical ingredients (APIs).
9-Hydroxymethyl-10-carbamoylacridan (9-HMCA) (CAS: 68011-71-2) is a primary, unconjugated metabolite of the anticonvulsant drug carbamazepine[1][2]. In drug development, pharmacokinetics, and environmental monitoring, it is routinely utilized as an analytical reference standard[1][3].
Because carbamazepine and its transformation products are notoriously persistent in wastewater treatment plants (WWTPs) and pose documented risks to aquatic ecosystems[2], 9-HMCA must never be disposed of via standard aqueous waste streams. The following guide outlines the self-validating, professional protocols for the containment, decontamination, and disposal of 9-HMCA in a laboratory setting.
Part 1: Physicochemical & Ecotoxicological Profile
To design an effective disposal strategy, we must first understand the operational parameters of the compound. The disposal logic is dictated by the compound's stability, solubility, and environmental persistence.
| Parameter | Value / Characteristic | Operational Implication for Disposal |
| CAS Number | 68011-71-2[4] | Must be explicitly listed on all hazardous waste manifests. |
| Molecular Formula | C15H14N2O2[5] | Contains nitrogen; combustion will produce NOx gases. Requires high-temperature incineration with gas scrubbing. |
| Stability | Highly stable (stored at -20°C for long-term integrity)[1] | Will not naturally degrade quickly in standard waste containers; requires active destruction (incineration). |
| Ecotoxicity | Aquatic toxicity concern; persistent environmental contaminant[2] | Zero-drain policy. All aqueous and organic solutions containing 9-HMCA must be captured as hazardous waste. |
Part 2: Standard Operating Procedure (SOP) for 9-HMCA Disposal
The core philosophy of pharmaceutical standard disposal is source segregation and total containment . Do not attempt to chemically neutralize or degrade 9-HMCA in the laboratory. The only approved method for final destruction is high-temperature incineration by a licensed hazardous waste facility.
Step-by-Step Waste Segregation and Containment Protocol
1. Liquid Waste Segregation (Analytical Effluent)
-
Context: 9-HMCA is typically dissolved in organic solvents (e.g., methanol, acetonitrile, or DMSO) for LC-MS or HPLC analysis.
-
Action: Direct all instrument effluent and expired stock solutions into designated, chemically compatible waste carboys (typically High-Density Polyethylene - HDPE).
-
Causality: You must segregate halogenated liquid waste from non-halogenated liquid waste. Mixing these streams significantly increases disposal costs and can lead to dangerous exothermic reactions or pressure buildup in the waste container.
2. Solid Waste Containment
-
Context: Empty standard vials, contaminated pipette tips, and weighing boats.
-
Action: Place all solid consumables that have come into direct contact with 9-HMCA into a designated, puncture-proof "Hazardous Solid Waste" container lined with a heavy-duty polyethylene bag.
-
Causality: Trace amounts of highly stable metabolites can leach from standard municipal landfills. Segregating contaminated solids ensures they are routed to an incinerator rather than a landfill.
3. Primary and Secondary Containment
-
Action: Ensure all liquid waste containers are kept closed unless actively adding waste. Store primary waste containers within secondary containment bins capable of holding 110% of the primary container's volume.
-
Causality: Prevents catastrophic laboratory contamination in the event of primary container failure (e.g., a cracked carboy or a loose cap during a temperature fluctuation).
4. Labeling and Chain of Custody
-
Action: Attach a standardized hazardous waste label to the container before the first drop of waste is added. The label must explicitly state: "Toxic Liquid Waste: Contains Organic Solvents and 9-Hydroxymethyl-10-carbamoylacridan (CAS 68011-71-2)."
Part 3: Decontamination Protocol for Reusable Glassware
When utilizing reusable volumetric flasks or glassware for 9-HMCA standard preparation, a validated cleaning protocol is required to prevent analytical carryover and ensure all residual compound is captured in the waste stream.
The Triple-Rinse Methodology:
-
First Rinse (Solubilization): Rinse the glassware with a small volume of the primary solvent used to dissolve the standard (e.g., 100% Methanol). Agitate thoroughly. Pour the rinsate into the designated Liquid Hazardous Waste container.
-
Second Rinse (Aqueous/Organic Wash): Rinse with a 50:50 mixture of Methanol and LC-MS grade water. Pour the rinsate into the waste container.
-
Third Rinse (Final Polish): Rinse with pure LC-MS grade water. Pour into the waste container.
-
Final Step: The glassware is now considered decontaminated from the active standard and can be transferred to the standard laboratory glassware washing queue.
Scientific Rationale: The triple-rinse method leverages the compound's solubility profile to achieve >99.9% removal of the analyte, ensuring that subsequent washing in a standard laboratory sink does not introduce the carbamazepine metabolite into the municipal water supply[2].
Part 4: Waste Lifecycle Visualization
The following diagram illustrates the validated workflow for 9-HMCA waste, ensuring compliance with environmental protection standards.
Caption: Lifecycle and segregation workflow for 9-HMCA laboratory waste.
References
-
Pharmaffiliates. "CAS No : 68011-71-2 | Product Name : 9-Hydroxymethyl-10-carbamoylacridan." Retrieved from:[Link]
-
OM Synth. "9-Hydroxymethyl-10-carbamoylacridan : CAS No.68011-71-2." Retrieved from: [Link]
-
Canadian Council of Ministers of the Environment (CCME). "SCIENTIFIC CRITERIA DOCUMENT FOR THE DEVELOPMENT OF THE CANADIAN WATER QUALITY GUIDELINE FOR CARBAMAZEPINE Protection of Aquatic Life." Retrieved from: [Link]
Sources
Comprehensive Safety and Operational Guide for Handling 9-Hydroxymethyl-10-carbamoylacridan (9-HMCA)
As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements for secondary metabolites and analytical standards. 9-Hydroxymethyl-10-carbamoylacridan (CAS No. 68011-71-2), commonly referred to as 9-HMCA or 9-OH-CBZ, is a primary metabolite of the anticonvulsant carbamazepine[1]. While this compound is not explicitly classified as highly hazardous under standard GHS guidelines due to a lack of comprehensive in vivo toxicity data, its structural identity demands strict precautionary measures[2].
9-HMCA contains an acridine scaffold—a class of planar polycyclic compounds known for their ability to intercalate into DNA, presenting a latent genotoxic risk[3]. Therefore, treating this off-white crystalline powder as a potential mutagen is the only scientifically sound approach[4]. This guide provides a self-validating, causality-driven operational framework for researchers handling this bioactive small molecule.
Causality-Driven Risk Assessment & PPE Specifications
The selection of Personal Protective Equipment (PPE) for 9-HMCA is dictated by its physical state (a fine, lyophilized powder) and its downstream applications (solubilization in highly penetrative organics).
Table 1: Quantitative PPE Specifications for 9-HMCA Handling
| PPE Category | Material Specification | Performance Standard | Causality & Justification |
| Hand Protection | Nitrile (Double-gloved) | >480 min breakthrough (EN 374) | Prevents dermal absorption. DMSO, a common solvent for 9-HMCA, acts as a potent molecular carrier that can transport solvated acridines directly across the stratum corneum. |
| Eye Protection | Tight-fitting safety goggles | ANSI Z87.1 / EN 166 | Protects ocular mucosa from micro-particulate aerosolization during the handling and transfer of dry powders. |
| Respiratory | N95 / FFP3 Particulate Mask | 99% filtration efficiency | Mitigates the inhalation risk of airborne crystalline particulates during weighing phases. |
| Body Protection | Disposable Tyvek lab coat | Type 5/6 particulate protection | Prevents electrostatic accumulation of acridine particulates on personal clothing, eliminating cross-contamination risks. |
Operational Workflow
The following workflow maps the lifecycle of 9-HMCA handling, from initial risk assessment to final decontamination.
Figure 1: Standard operational workflow for handling 9-HMCA analytical standards.
Step-by-Step Experimental Protocols
To ensure scientific integrity, every procedure must incorporate self-validating checkpoints.
Protocol 1: Preparation of 1 mg/mL 9-HMCA Analytical Stock Solution
-
Environmental Setup : Verify that the Class II Biosafety Cabinet (BSC) or dedicated powder-weighing hood is operational with an inward face velocity of at least 0.5 m/s.
-
Causality: This ensures any aerosolized acridine powder is captured by the HEPA filter rather than entering the operator's breathing zone.
-
-
Thermal Equilibration : Transfer the 9-HMCA vial from -20°C storage[5] to a desiccator at room temperature for 30 minutes prior to opening.
-
Causality: Opening a cold vial introduces ambient humidity, causing condensation that degrades the highly pure (≥98.0%) analytical standard and alters its true mass[4].
-
-
Weighing : Using an anti-static micro-spatula, carefully transfer 1.0 mg of 9-HMCA to a tared amber glass vial.
-
Causality: Amber glass mitigates photo-degradation, as acridine derivatives can be sensitive to prolonged UV/light exposure.
-
-
Solubilization : Dispense 1.0 mL of LC-MS grade Methanol or DMSO into the vial and vortex for 30 seconds.
-
Self-Validation: Visually inspect the solution against a light background. The complete absence of suspended particulates validates 100% solubilization.
-
-
Storage : Seal the vial with a PTFE-lined cap, label with the date and concentration, and return to -20°C storage[5].
Protocol 2: Spill Cleanup and Chemical Decontamination
-
Isolation : Immediately halt work, notify laboratory personnel, and isolate the spill zone.
-
Containment (Solid Spill) : Do not sweep dry powder. Gently cover the spilled 9-HMCA with absorbent pads dampened with a 70% Ethanol/Water solution.
-
Causality: Wetting the powder prevents aerosolization and subsequent inhalation.
-
-
Collection : Wipe the area concentrically from the outside in. Place all contaminated pads, along with the outer layer of your nitrile gloves, into a designated hazardous waste bag.
-
Decontamination : Wash the affected surface with a 10% sodium hypochlorite (bleach) solution to chemically disrupt the acridine ring structure, followed by a 70% ethanol rinse to remove residual bleach.
-
Self-Validation: A clean, residue-free surface with no visible off-white/light beige dust confirms successful primary decontamination[4].
-
Logistical and Disposal Plans
Proper lifecycle management of 9-HMCA extends beyond the experiment to ensure environmental safety and regulatory compliance.
-
Receiving & Logistics : While the solid form of 9-HMCA ensures safe shipping at ambient temperatures[2], it must be immediately logged and transferred to a -20°C freezer upon receipt to guarantee long-term stability (up to 2 years)[5].
-
Liquid Waste Segregation : Do not mix 9-HMCA waste with general organic waste, especially if it contains DMSO. Segregate liquid waste into high-density polyethylene (HDPE) containers explicitly labeled: "Hazardous Organic Waste - Acridine Derivatives / DMSO."
-
Solid Waste Disposal : All consumables that come into contact with the compound (pipette tips, weighing boats, empty amber vials, and PPE) must be treated as hazardous solid waste. Double-bag these materials in heavy-duty biohazard/chemical waste bags for high-temperature incineration by a certified hazardous waste contractor.
References
-
Wad, N., Guenat, C., & Krämer, G. (1997). "Carbamazepine: detection of another metabolite in serum, 9 hydroxymethyl-10-carbamoyl acridan". Therapeutic Drug Monitoring.[Link]
-
NAC Chemical. "9-(Hydroxymethyl)-10-carbamoylacridan Analytical Standard". NAC Chemical Reference Materials. [Link]
-
ResearchGate. "Investigation and risk evaluation of the occurrence of carbamazepine, oxcarbazepine, their human metabolites and transformation products in the urban water cycle". ResearchGate Publications.[Link]
Sources
- 1. Carbamazepine: detection of another metabolite in serum, 9 hydroxymethyl-10-carbamoyl acridan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nacchemical.com [nacchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. 9-(Hydroxymethyl)-10-carbamoylacridan Analytical Standard - Best Price Available [nacchemical.com]
- 5. 9-(Hydroxymethyl)-10-carbamoylacridan - CAS-Number 68011-71-2 - Order from Chemodex [chemodex.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
